Monepantel
Description
Properties
IUPAC Name |
N-[(2S)-2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]propan-2-yl]-4-(trifluoromethylsulfanyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F6N3O2S/c1-18(10-28,11-31-16-8-12(9-27)2-7-15(16)19(21,22)23)29-17(30)13-3-5-14(6-4-13)32-20(24,25)26/h2-8H,11H2,1H3,(H,29,30)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTERNLDOAPYGJD-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F6N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887148-69-8 | |
| Record name | Monepantel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887148-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monepantel [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887148698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MONEPANTEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82MA79VJ33 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure and Synthesis of Monepantel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monepantel is a novel anthelmintic agent belonging to the amino-acetonitrile derivative (AAD) class of compounds. It is effective against a broad spectrum of gastrointestinal nematodes in sheep, including strains resistant to other major anthelmintic classes.[1][2][3] this compound's unique mode of action targets a nematode-specific clade of nicotinic acetylcholine (B1216132) receptor subunits, leading to paralysis and death of the parasite.[1] This document provides a detailed overview of the chemical structure and a plausible synthetic route for this compound, based on available scientific literature and patents.
Chemical Structure of this compound
This compound is a chiral molecule, with the (S)-enantiomer being the biologically active form. The systematic IUPAC name for this compound is N-{(2S)-2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]propan-2-yl}-4-(trifluoromethylsulfanyl)benzamide.[4]
References
- 1. CA1164479A - Preparation of aminoacetonitrile derivatives - Google Patents [patents.google.com]
- 2. N-(1-cyano-2-(5-cyano-2-(trifluoromethyl)phenoxy)-1-methylethyl)-4-((trifluoromethyl)thio)benzamide | C20H13F6N3O2S | CID 11454275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HU206197B - Process for producing aminoacetonitrile derivatives - Google Patents [patents.google.com]
- 4. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Monepantel in Nematodes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monepantel (MPTL) represents a significant advancement in anthelmintic therapy, belonging to the amino-acetonitrile derivative (AAD) class of compounds. Its novel mechanism of action provides a crucial tool against gastrointestinal nematodes, particularly those resistant to conventional drug classes. This technical guide delineates the molecular basis of this compound's activity, focusing on its specific interaction with nematode nicotinic acetylcholine (B1216132) receptors (nAChRs). We will explore the signaling pathways involved, present quantitative data from key experimental findings, and detail the methodologies used to elucidate this mechanism. Furthermore, this guide will address the known mechanisms of resistance that have emerged in nematode populations.
The Molecular Target: A Nematode-Specific Nicotinic Acetylcholine Receptor
The primary target of this compound is a unique, nematode-specific clade of nAChRs. Specifically, research has identified the DEG-3/DES-2 and ACR-23/MPTL-1 subtypes as the principal sites of action.[1][2] These receptors are ligand-gated ion channels that are absent in mammals, a key factor contributing to this compound's excellent safety profile and high therapeutic index.[3] The discovery of MPTL-1 in Haemonchus contortus and its homolog ACR-23 in the model organism Caenorhabditis elegans as the binding sites for this compound was a pivotal step in understanding its mode of action.[4][5]
The Core Mechanism: Positive Allosteric Modulation and Channel Gating
This compound functions as a positive allosteric modulator of its target nAChRs.[1][2][6] At lower, nanomolar concentrations, it potentiates the effect of the natural agonist, acetylcholine (ACh) or other agonists like choline (B1196258) and betaine (B1666868).[5][7][8] At higher concentrations, this compound can act as a direct agonist, independently gating the channel.[4][5][8]
Recent cryo-electron microscopy studies have revealed the structural basis for this interaction. The natural agonist, betaine, binds to the conventional neurotransmitter sites in the extracellular domain of the ACR-23 receptor. In contrast, this compound binds to an allosteric site located within the transmembrane domain, in the inter-subunit interfaces.[4][8]
This binding of this compound locks the receptor in an open conformation, leading to a sustained and uncontrolled influx of cations, primarily sodium (Na+) and potassium (K+).[5][8] The reversal potential for this compound-induced currents in ACR-23 is approximately +3.6 mV, indicating a non-selective cation channel.[4][8] This persistent ion flux causes depolarization of the muscle cell membrane, leading to hypercontraction, spastic paralysis, and ultimately, the death and expulsion of the nematode from the host.[9][1][5]
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound's anthelmintic action.
Quantitative Analysis of this compound's Activity
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data from the literature.
Table 1: In Vitro Efficacy of this compound (EC50 / IC50 Values)
| Target Organism/Receptor | Assay Type | Parameter | Value | Reference(s) |
| Caenorhabditis species (sensitive) | Motility Assay | EC50 | < 1.25 µM | [10][11][12] |
| Pristionchus pacificus (insensitive) | Motility Assay | EC50 | > 43 µM | [10][11][12] |
| Strongyloides ratti (insensitive) | Motility Assay | EC50 | > 43 µM | [10][11] |
| C. elegans ACR-23 | Electrophysiology | EC50 (Direct Activation) | 2.13 µM | [4] |
| Ascaris suum ACR-16 | Electrophysiology | IC50 (Inhibition) | 1.6 ± 3.1 nM & 0.2 ± 2.3 µM | [1][13] |
| H. contortus (susceptible) | Larval Development Assay | IC50 | ~0.01 µg/mL | |
| H. contortus (resistant, sub-population 1) | Larval Development Assay | IC50 | ~0.07 µg/mL | |
| H. contortus (resistant, sub-population 2) | Larval Development Assay | IC50 | >10 µg/mL | [14] |
Table 2: In Vivo Efficacy of this compound in Sheep
| Nematode Species | Life Stage | Efficacy at 2.5 mg/kg | Reference(s) |
| Haemonchus contortus | Adult & L4 | > 99% | [15] |
| Teladorsagia circumcincta | Adult & L4 | > 99% | [15] |
| Trichostrongylus colubriformis | Adult & L4 | > 99% | [15] |
| Cooperia curticei | L4 | > 96% | [15] |
| Nematodirus spathiger | L4 | > 96% | [15] |
| Multi-drug resistant H. contortus | Adult | 100% | [15] |
Key Experimental Protocols
The elucidation of this compound's mechanism of action has relied on several key experimental methodologies.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This technique is crucial for characterizing the electrophysiological properties of the target ion channels.
Methodology:
-
Preparation of cRNA: The cDNA encoding the nematode nAChR subunits (e.g., Hco-mptl-1, Ce-acr-23) is subcloned into an expression vector. Capped cRNA is then synthesized in vitro.
-
Oocyte Preparation and Injection: Oocytes are harvested from Xenopus laevis and defolliculated. A controlled amount of the synthesized cRNA is injected into the cytoplasm of each oocyte. The oocytes are then incubated for 2-7 days to allow for protein expression and insertion into the cell membrane.
-
Electrophysiological Recording: An injected oocyte is placed in a recording chamber and perfused with a saline solution. Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current. A feedback amplifier is used to clamp the membrane potential at a desired holding potential (typically -60 to -80 mV).
-
Drug Application: this compound and other compounds (e.g., acetylcholine, choline, betaine) are applied to the oocyte via the perfusion system. The resulting changes in membrane current are recorded and analyzed.
Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC).
Larval Motility Assay (LMA)
This phenotypic assay assesses the effect of this compound on the viability and motor function of nematode larvae.
Methodology:
-
Larval Preparation: Third-stage larvae (L3) of the target nematode (e.g., H. contortus) are harvested from fecal cultures and exsheathed using a solution such as sodium hypochlorite. The exsheathed larvae (xL3s) are washed and suspended in a suitable medium. For C. elegans, synchronized populations of L4 larvae are typically used.
-
Assay Setup: A 96- or 384-well microtiter plate is prepared with serial dilutions of this compound. A defined number of larvae are added to each well.
-
Incubation: The plate is incubated under controlled conditions (e.g., 37°C for H. contortus) for a specified period (e.g., 24-72 hours).
-
Motility Measurement: Larval motility is quantified using an automated system like the WMicrotracker, which detects larval movement through infrared microbeam interruptions.
-
Data Analysis: The motility data is normalized to a negative control (solvent only) and a positive control (a known paralytic agent). IC50 values are calculated from the dose-response curves.
Larval Development Assay (LDA)
This assay evaluates the impact of this compound on the development of nematodes from eggs to infective larvae.
Methodology:
-
Egg Harvesting: Nematode eggs are recovered from the feces of infected animals.
-
Assay Setup: A 96-well plate is prepared with serial dilutions of this compound in a culture medium that supports larval development. A standardized number of eggs are added to each well.
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Incubation: The plate is incubated for approximately 7 days at a suitable temperature (e.g., 27°C) to allow hatching and development to the L3 stage in the control wells.
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Development Assessment: The development of larvae in each well is assessed microscopically. The number of larvae that have successfully developed to the L3 stage is counted.
-
Data Analysis: The percentage of inhibition of development is calculated for each drug concentration relative to the control, and an IC50 value is determined.
Mechanisms of Resistance
The emergence of this compound resistance in nematode populations is a significant concern. The primary mechanism of resistance involves genetic mutations in the drug's target, the mptl-1 gene.
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Loss-of-Function Mutations: A variety of mutations, including deletions and insertions, have been identified in the mptl-1 gene of resistant H. contortus and Teladorsagia circumcincta.[3][16][17]
-
Impact on Protein Structure: Many of these mutations are predicted to cause frameshifts or premature stop codons, leading to the production of a truncated, non-functional MPTL-1 protein. For example, polymorphisms in exon 11 of Hco-mptl-1 are predicted to alter the transmembrane domain 2 (TMD2), which is critical for ion channel function.[9][16]
-
Loss of Target Site: The consequence of these mutations is the loss of the this compound binding site, rendering the nematode insensitive to the drug's paralytic effects. The viability of nematodes with these mutations suggests that the MPTL-1 receptor is likely not essential for the worm's survival in the absence of the drug.[3]
Caption: Logical relationship of this compound resistance mechanism.
Conclusion
This compound's mechanism of action, centered on the positive allosteric modulation of nematode-specific nAChRs, represents a unique and effective strategy for anthelmintic control. A thorough understanding of this mechanism at the molecular level, supported by robust experimental data, is essential for its continued effective use and for the development of next-generation anthelmintics. The emergence of resistance through target-site mutations underscores the importance of responsible stewardship and the continued monitoring of nematode populations. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and professionals in the field of veterinary parasitology and drug development.
References
- 1. This compound is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mutations in the Hco-mptl-1 gene in a field-derived this compound-resistant isolate of Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into the molecular effects of the anthelmintics this compound and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23 | The EMBO Journal [link.springer.com]
- 5. sciquest.org.nz [sciquest.org.nz]
- 6. This compound allosterically activates DEG-3/DES-2 channels of the gastrointestinal nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Caenorhabditis elegans DEG-3/DES-2 Channel Is a Betaine-Gated Receptor Insensitive to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into the molecular effects of the anthelmintics this compound and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of electrophysiological and motility assays to study anthelmintic effects in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phylogenomics of Ligand-Gated Ion Channels Predicts this compound Effect | PLOS Pathogens [journals.plos.org]
- 12. Phylogenomics of ligand-gated ion channels predicts this compound effect. [folia.unifr.ch]
- 13. This compound is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Larval development assays reveal the presence of sub-populations showing high- and low-level resistance in a this compound (Zolvix®)-resistant isolate of Haemonchus contortus [agris.fao.org]
- 15. Identification of the amino-acetonitrile derivative this compound (AAD 1566) as a new anthelmintic drug development candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polymorphisms in exon 11 of the mptl-1 gene and this compound resistance in Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unveiling the Target: A Technical Guide to the Identification of the Monepantel Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monepantel, the first-in-class anthelmintic from the amino-acetonitrile derivative (AAD) class, represents a significant advancement in the control of parasitic nematodes, particularly in livestock.[1] Its novel mode of action renders it effective against nematode populations that have developed resistance to traditional anthelmintics.[2] This technical guide provides an in-depth overview of the pivotal experiments and methodologies employed to identify and characterize the molecular target of this compound, a nematode-specific nicotinic acetylcholine (B1216132) receptor (nAChR) subunit.
The Primary Target: A Nematode-Specific nAChR Subunit
The primary molecular target of this compound has been unequivocally identified as a nematode-specific subunit of the nicotinic acetylcholine receptor (nAChR) belonging to the DEG-3 subfamily.[3] In the model organism Caenorhabditis elegans, this receptor subunit is encoded by the gene acr-23 .[4] The ortholog in the economically significant parasitic nematode of small ruminants, Haemonchus contortus, is designated as Hco-mptl-1 .[1] The specificity of this compound's action is attributed to the absence of a close homolog of this receptor subunit in mammals, ensuring a high therapeutic index.
This compound acts as a positive allosteric modulator of this receptor at nanomolar concentrations and as a direct agonist at micromolar concentrations.[2][5] This interaction leads to an irreversible opening of the ion channel, resulting in a constant influx of ions and subsequent depolarization of the muscle cell membrane.[2] This sustained state of hypercontraction leads to spastic paralysis and eventual death of the nematode.[2]
Experimental Approaches to Target Identification
The identification of ACR-23/MPTL-1 as the this compound target was a multi-faceted process involving forward genetics in C. elegans, selection of resistant parasitic nematodes, and in-vitro characterization using heterologous expression systems.
Forward Genetic Screens in C. elegans
The free-living nematode C. elegans served as a powerful tool for the initial identification of the this compound target due to its genetic tractability and short life cycle.[6] Forward genetic screens were instrumental in isolating this compound-resistant mutants.
Experimental Protocol: Mutagenesis and Screening of C. elegans
-
Mutagenesis: Synchronized L4 or young adult hermaphrodite C. elegans of the wild-type N2 strain are mutagenized with 50 mM ethyl methanesulfonate (B1217627) (EMS) in M9 buffer for 4 hours at 20-25°C with constant rotation.[7]
-
F1 Generation: Mutagenized P0 worms are allowed to lay eggs for 16-20 hours. The hatched F1 progeny are collected and transferred to new Nematode Growth Medium (NGM) plates.[7]
-
F2 Generation and Selection: Gravid F1 animals are bleached to collect F2 eggs, which are then plated on NGM plates containing a selective concentration of this compound.[7]
-
Isolation of Resistant Mutants: Worms that are able to survive and reproduce on the this compound-containing plates are isolated as potential resistant mutants.
-
Genetic Mapping and Gene Identification: The causal mutations in the resistant strains are mapped using standard genetic mapping techniques. Whole-genome sequencing of resistant mutants is then performed to identify the specific gene mutations responsible for the resistance phenotype. A significant number of these mutations were mapped to the acr-23 gene.[6]
Selection and Analysis of Resistant Haemonchus contortus
To confirm the relevance of the C. elegans findings in a parasitic nematode, this compound-resistant strains of Haemonchus contortus were generated and characterized.
Experimental Protocol: In Vitro Selection of this compound-Resistant H. contortus
-
Larval Exposure: Large numbers of infective third-stage larvae (L3) of H. contortus (e.g., 500,000) are exposed to increasing concentrations of this compound in vitro.[1]
-
Infection of Host: The surviving larvae are used to infect a susceptible host animal (e.g., sheep).
-
Iterative Selection: This process of in vitro drug exposure followed by in vivo infection is repeated for multiple generations (e.g., eight rounds), with escalating doses of this compound in each round to select for highly resistant populations.[1]
-
Gene Sequencing: RNA is extracted from the resistant and susceptible H. contortus populations. The full-length cDNA of the Hco-mptl-1 gene (the ortholog of C. elegans acr-23) is amplified by RT-PCR and sequenced.[8]
-
Mutation Analysis: Comparison of the Hco-mptl-1 sequences from resistant and susceptible isolates reveals mutations in the resistant strains that are absent in the susceptible ones. These mutations often lead to truncated or non-functional proteins.[8][9]
Heterologous Expression and Electrophysiology
To directly study the interaction between this compound and its target receptor, the receptor subunits were expressed in a heterologous system, typically Xenopus laevis oocytes, allowing for detailed electrophysiological analysis.[2][10]
Experimental Protocol: Heterologous Expression and Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
cRNA Synthesis: The coding sequences of C. elegans acr-23 or H. contortus Hco-mptl-1 are subcloned into an expression vector. Capped complementary RNA (cRNA) is synthesized in vitro.
-
Oocyte Preparation and Injection: Oocytes are harvested from adult female Xenopus laevis frogs.[11][12] The follicular layer is removed, and the oocytes are injected with the synthesized cRNA.[11][12] Injected oocytes are incubated to allow for receptor expression.
-
Electrophysiological Recording: Two-electrode voltage-clamp (TEVC) electrophysiology is performed on the injected oocytes.[13] The oocytes are placed in a recording chamber and perfused with a recording solution. Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
Drug Application and Data Acquisition: this compound and other compounds (e.g., acetylcholine, betaine) are applied to the oocytes via the perfusion system. The resulting ion currents are recorded and analyzed to determine the effect of the compounds on the expressed receptors. This allows for the determination of dose-response relationships and the mode of action (agonist, antagonist, or modulator).
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies characterizing the interaction of this compound with its target receptors.
Table 1: In Vitro Efficacy of this compound against Nematodes
| Nematode Species | Assay Type | EC50 / IC50 | Reference |
| Caenorhabditis species (with ACR-23/MPTL-1) | Larval Development Assay | <1.25 µM | [14] |
| Pristionchus pacificus (lacks ACR-23/MPTL-1) | Larval Development Assay | >43 µM | [14] |
| Strongyloides ratti (lacks ACR-23/MPTL-1) | Larval Development Assay | >43 µM | [14] |
Table 2: Electrophysiological Characterization of this compound on nAChRs
| Receptor | Expression System | Agonist/Modulator | EC50 / IC50 | Reference |
| C. elegans ACR-23 | HEK293 cells | Direct Agonist | 2.13 µM | [5] |
| Ascaris suum ACR-16 | Xenopus oocytes | Non-competitive Antagonist | 1.6 ± 3.1 nM and 0.2 ± 2.3 µM | [13] |
Resistance Mechanisms
Resistance to this compound is primarily associated with mutations in the target receptor genes, acr-23 and Hco-mptl-1. These mutations often result in a loss of function of the receptor, rendering the nematode insensitive to the drug.
Table 3: Mutations in acr-23 and Hco-mptl-1 Conferring this compound Resistance
| Gene | Nematode Species | Type of Mutation | Consequence | Reference |
| acr-23 | C. elegans | Point mutation (D112N) | Renders worm resistant | [15] |
| Hco-mptl-1 | H. contortus | Intron 15 retention | Premature stop codon, truncated protein | [8][9] |
| Hco-mptl-1 | H. contortus | Various mutations | Truncated proteins missing at least one transmembrane domain | [8][9] |
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the proposed mechanism of action of this compound.
Conclusion
The identification of the nematode-specific nAChR subunit ACR-23/MPTL-1 as the primary target of this compound is a landmark achievement in anthelmintic drug discovery. The convergence of evidence from genetic studies in C. elegans, selection of resistance in parasitic nematodes, and detailed electrophysiological characterization provides a robust and comprehensive understanding of its mode of action. This knowledge not only underpins the rational use of this compound to manage anthelmintic resistance but also provides a validated target for the development of future nematocidal agents.
References
- 1. Haemonchus contortus as a paradigm and model to study anthelmintic drug resistance | Parasitology | Cambridge Core [cambridge.org]
- 2. sciquest.org.nz [sciquest.org.nz]
- 3. Identification of the amino-acetonitrile derivative this compound (AAD 1566) as a new anthelmintic drug development candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acr-23 Encodes a this compound-Sensitive Channel in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into the molecular effects of the anthelmintics this compound and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acquired resistance to this compound in C. elegans: What about parasitic nematodes? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for forward genetic screening to identify novel factors involved in a biological process in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutations in the Hco-mptl-1 gene in a field-derived this compound-resistant isolate of Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. acr-23 Encodes a this compound-sensitive channel in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heterologous Protein Expression in the Xenopus Oocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heterologous expression of C. elegans ion channels in Xenopus oocytes - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. This compound is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phylogenomics of Ligand-Gated Ion Channels Predicts this compound Effect | PLOS Pathogens [journals.plos.org]
- 15. Structural insights into the molecular effects of the anthelmintics this compound and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23 | The EMBO Journal [link.springer.com]
Pharmacokinetics of Monepantel in Ovine Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monepantel (MPT) is a potent anthelmintic belonging to the amino-acetonitrile derivative (AAD) class of compounds. It represents a significant advancement in veterinary medicine due to its novel mechanism of action, targeting nematode-specific nicotinic acetylcholine (B1216132) receptor subunits (ACR-23), making it effective against gastrointestinal nematodes that have developed resistance to other anthelmintic classes.[1] A thorough understanding of its pharmacokinetic profile in sheep is crucial for optimizing dosage regimens, ensuring efficacy, and establishing appropriate withdrawal periods to safeguard food safety. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in sheep, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of this compound and its primary active metabolite, this compound sulfone (MPT-SO2), has been characterized following both oral and intravenous administration in sheep. This compound is rapidly metabolized to this compound sulfone, which is the predominant and more persistent active moiety in the bloodstream.[2][3]
Table 1: Pharmacokinetic Parameters of this compound and this compound Sulfone in Sheep After Oral Administration
| Parameter | This compound (MPT) | This compound Sulfone (MPT-SO2) | Dose (mg/kg) | Reference |
| Tmax (h) | 16 | 24 | 3 | [4] |
| Cmax (ng/mL) | 17.9 | 94.3 | 3 | [4] |
| AUC (ng·h/mL) | 671 | 11125 | 3 | [4] |
| Bioavailability (%) | 31 | - | 1 | [2][5] |
Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Table 2: Pharmacokinetic Parameters of this compound and this compound Sulfone in Sheep After Intravenous Administration
| Parameter | This compound (MPT) | This compound Sulfone (MPT-SO2) | Dose (mg/kg) | Reference |
| Vss (L/kg) | 7.4 | 31.2 | 1 | [2][3] |
| CL (L/kg·h) | 1.49 | 0.28 | 1 | [2][3] |
| MRT (h) | 4.9 | 111 | 1 | [2][3] |
Vss: Volume of distribution at steady state; CL: Total body clearance; MRT: Mean residence time.
Table 3: Tissue Residue Depletion of this compound Sulfone in Sheep
| Tissue | Highest Mean Concentration (mg/kg) | Time to Highest Concentration (days) | Marker to Total Residue Ratio | Reference |
| Fat | 19.3 (Total Radioactivity) | 2 | 0.68 | [1] |
| Liver | 66.7 (Total Radioactivity) | 2 | 0.68 | [1] |
| Kidney | - | - | 0.68 | [1] |
| Muscle | - | - | 0.94 | [1] |
The rank order for this compound residues in edible tissues is fat > liver >>> muscle > kidney.[1] this compound sulfone is considered the appropriate marker residue for all edible tissues.[1]
Metabolism of this compound
Following administration, this compound undergoes extensive metabolism in sheep. The primary metabolic pathway involves the oxidation of the sulfur atom to form this compound sulfoxide (B87167) (M1), which is rapidly further oxidized to the pharmacologically active this compound sulfone (M2).[1] Other metabolic transformations include hydroxylation of the phenyl ring, cleavage of the amino-acetonitrile bridge, and subsequent conjugation with sulfate (B86663) and glucuronic acid.[1][5]
Experimental Protocols
The pharmacokinetic parameters of this compound in sheep have been determined through a series of in vivo studies. A generalized workflow for such a study is outlined below, followed by detailed methodologies for sample collection and analysis.
Experimental Workflow
Detailed Methodologies
-
Animal Selection: Healthy, anthelmintic-naive sheep are used. Animals are weighed to ensure accurate dosing.[6]
-
Oral Administration (Drench): this compound is administered as an oral drench. The drenching gun nozzle is placed in the side of the mouth and over the back of the tongue to ensure the dose is swallowed and enters the rumen.[6] The dose is calculated based on the body weight of the sheep.[6]
-
Intravenous Administration: For intravenous studies, a catheter is placed in the jugular vein for drug administration and/or blood sampling.
-
Blood Sample Collection: Blood samples are collected via jugular venipuncture.[7] The area over the jugular vein may be clipped and cleaned with an antiseptic.[7] The vein is occluded at the base of the neck to allow it to fill with blood.[7] An 18-20 gauge needle is typically used.[7] Blood is collected into tubes containing an anticoagulant (e.g., EDTA). After collection, pressure is applied to the venipuncture site to prevent hematoma formation.[7]
-
Tissue Sample Collection: Following euthanasia, tissue samples (liver, kidney, muscle, and fat) are collected during necropsy.[8] Samples are collected as soon as possible after death to minimize degradation.[9] Tissues are stored frozen (e.g., at -20°C or -80°C) until analysis.[8]
A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method with a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation has been developed for the simultaneous determination of this compound and this compound sulfone in ovine milk and muscle.[1]
-
Sample Preparation (QuEChERS method):
-
A homogenized sample (e.g., 2g of muscle or 5mL of milk) is weighed into a centrifuge tube.
-
An extraction solvent (e.g., acetonitrile) is added.
-
Salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation.
-
The tube is shaken vigorously and then centrifuged.
-
An aliquot of the supernatant (acetonitrile layer) is taken for clean-up.
-
Dispersive solid-phase extraction (d-SPE) is performed by adding a sorbent (e.g., PSA, C18) to the supernatant to remove interfering matrix components.
-
The mixture is vortexed and centrifuged.
-
The final extract is filtered and transferred to a vial for UHPLC-MS/MS analysis.[1][5]
-
-
UHPLC-MS/MS Analysis:
-
Chromatographic Separation: A C8 or C18 reversed-phase column is typically used.[4] A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) solution) and an organic component (e.g., methanol (B129727) or acetonitrile) is employed to separate this compound and this compound sulfone.[4]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode is used for detection.[1][4] Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both this compound and this compound sulfone.[1]
-
Conclusion
This compound is well-absorbed orally in sheep and is rapidly and extensively metabolized to its active sulfone metabolite. This metabolite is the major component found in plasma and tissues and has a longer half-life than the parent compound. The distribution of this compound and its sulfone metabolite favors lipophilic tissues, with the highest concentrations found in fat and liver. Excretion occurs primarily through the feces. The detailed pharmacokinetic data and methodologies presented in this guide are essential for the informed and effective use of this compound in sheep, ensuring both therapeutic success and adherence to food safety standards.
References
- 1. Determination of the new anthelmintic this compound and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atticacows.com [atticacows.com]
- 3. Drenching adult ewes: implications of anthelmintic treatments pre- and post-lambing on the development of anthelmintic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Simultaneous determination of this compound and its metabolite residues in cow and sheep milk by solid phase extraction-high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scops.org.uk [scops.org.uk]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. A GLP tissue residue depletion study in sheep following oral / buccal administration of meloxicam | Meat & Livestock Australia [mla.com.au]
- 9. awrc.org.au [awrc.org.au]
An In-depth Technical Guide to the Mode of Action of Monepantel on the MPTL-1 Receptor
Executive Summary
Monepantel (MPL), the first representative of the amino-acetonitrile derivative (AAD) class of anthelmintics, exhibits a unique mode of action, setting it apart from all other classes of nematode control agents. Its primary target is the MPTL-1 receptor, a nematode-specific subtype of nicotinic acetylcholine (B1216132) receptor (nAChR) belonging to the DEG-3 subfamily. This guide provides a comprehensive technical overview of the molecular interactions between this compound and the MPTL-1 receptor, the resulting physiological effects on the parasite, and the methodologies used to elucidate this mechanism. Quantitative data on drug efficacy, pharmacokinetics, and receptor activation are presented, alongside detailed experimental protocols and visual representations of the core signaling pathways and experimental workflows.
The MPTL-1 Receptor: A Novel Anthelmintic Target
The primary molecular target of this compound is the MPTL-1 receptor, a ligand-gated ion channel found exclusively in nematodes.[1][2] In the model organism Caenorhabditis elegans, the orthologous receptor is ACR-23.[1] The specificity of this compound for this unique, nematode-specific receptor explains its excellent safety profile and high tolerability in host animals such as sheep.[1] The discovery that mutations in the Hco-mptl-1 gene in the parasitic nematode Haemonchus contortus confer resistance provides strong evidence that MPTL-1 is the principal target of this compound's anthelmintic activity.[3]
Molecular Mode of Action
This compound's interaction with the MPTL-1 receptor is complex, exhibiting a dual-mode of action dependent on its concentration.
-
Positive Allosteric Modulator: At low, nanomolar concentrations, this compound acts as a positive allosteric modulator of the MPTL-1 receptor.[4][5] It enhances the activity of the receptor's endogenous ligands, though the primary endogenous agonist for MPTL-1 is still under investigation.
-
Direct Agonist: At higher, micromolar concentrations, this compound functions as a direct agonist, or "super agonist," capable of activating the MPTL-1 channel independently of the endogenous ligand.[4][5]
This binding event, whether allosteric or direct, forces the MPTL-1 ion channel to open and, crucially, prevents it from closing.[4][6] This irreversible opening leads to a constant, uncontrolled influx of cations across the muscle cell membrane.[4][6]
Ion Channel Gating and Physiological Consequences
The MPTL-1 receptor is a non-selective cation channel.[1] Its prolonged activation by this compound results in a sustained influx of ions, leading to the depolarization of the nematode's muscle cells.[4][6] This persistent state of depolarization causes spastic paralysis of the worm.[1] The paralyzed nematodes are unable to maintain their position within the host's gastrointestinal tract and are subsequently expelled, leading to the clearance of the parasitic infection.[6]
Signaling Pathway Diagram
The signaling pathway for this compound's action is direct and does not involve a complex intracellular cascade. It is a primary result of ion channel physics.
Quantitative Data
Receptor Activation and Efficacy
Quantitative analysis of this compound's effect on its target receptor has been primarily conducted using electrophysiological assays on heterologously expressed receptors.
| Parameter | Value | Organism/System | Comments | Reference |
| EC50 (Direct Agonist) | 2.13 µM | C. elegans ACR-23 in HEK293 cells | Demonstrates direct activation at micromolar concentrations. | [1] |
| Modulation | Potentiation at nM concentrations | H. contortus MPTL-1 in Xenopus oocytes | Acts as a positive allosteric modulator at low concentrations. | [4][5] |
| IC50 (Antagonism) | 1.6 ± 3.1 nM - 5.0 ± 0.5 µM | A. suum & O. dentatum nAChRs | This compound also shows non-competitive antagonism on other nAChR subtypes. | [5] |
| In Vivo Efficacy | >95% | H. contortus in sheep | Highly effective against multi-drug resistant nematode strains. | [7] |
Pharmacokinetics in Sheep
This compound is rapidly metabolized to this compound sulfone, which is also a potent anthelmintic metabolite. The pharmacokinetic properties of both compounds are crucial for understanding the drug's efficacy and duration of action.[6]
| Parameter | This compound | This compound Sulfone | Route | Dose | Reference |
| Cmax (ng/mL) | 17.9 | 94.3 | Oral | 3 mg/kg | [3] |
| Tmax (h) | 16 | 24 | Oral | 3 mg/kg | [3] |
| AUC (ng·h/mL) | 671 | 11125 | Oral | 3 mg/kg | [3] |
| Mean Residence Time (h) | 4.9 | 111 | IV | 1 mg/kg | [6] |
| Total Body Clearance (L/kg·h) | 1.49 | 0.28 | IV | 1 mg/kg | [6] |
| Volume of Distribution (Vss) (L/kg) | 7.4 | 31.2 | IV | 1 mg/kg | [6] |
| Overall Bioavailability | 31% | - | Oral vs. IV | - | [6] |
Experimental Protocols
Heterologous Expression and Electrophysiology of MPTL-1
This protocol is synthesized from methodologies used for characterizing H. contortus nAChRs in Xenopus oocytes.
Objective: To functionally express the MPTL-1 receptor and measure its response to this compound using two-electrode voltage clamp (TEVC).
Methodology:
-
cRNA Preparation: The full-length cDNA sequence for H. contortus MPTL-1 is subcloned into an oocyte expression vector (e.g., pGEM-T). The plasmid is linearized, and capped cRNA is synthesized in vitro using a T7 or SP6 RNA polymerase kit. The integrity and concentration of the cRNA are verified by gel electrophoresis and spectrophotometry.
-
Oocyte Preparation: Ovarian lobes are surgically removed from an adult female Xenopus laevis. Stage V-VI oocytes are manually or enzymatically (e.g., with collagenase) defolliculated. The isolated oocytes are maintained in a modified Barth's solution (MBS) at 16-18°C.
-
cRNA Microinjection: A nanoliter injector is used to inject approximately 50 nL of the MPTL-1 cRNA solution (e.g., at 1 ng/nL) into the cytoplasm of each oocyte. Injected oocytes are incubated for 2-5 days to allow for receptor expression and insertion into the plasma membrane.
-
Two-Electrode Voltage Clamp (TEVC) Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a standard external solution (e.g., 100 mM NaCl, 2.5 mM KCl, 1 mM CaCl2, 5 mM HEPES, pH 7.3).
-
Two glass microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ) are used to impale the oocyte. One electrode measures the membrane potential, and the other injects current.
-
The oocyte is voltage-clamped at a holding potential of -60 mV to -80 mV.
-
This compound and other test compounds are dissolved in the external solution and perfused over the oocyte at various concentrations.
-
The resulting inward currents (due to cation influx) are recorded and amplified. Data is digitized and analyzed to generate dose-response curves and determine EC50 values.
-
In Vivo Efficacy Testing
Objective: To determine the efficacy of this compound against a Haemonchus contortus infection in sheep.
Methodology (Fecal Egg Count Reduction Test - FECRT):
-
Animal Selection and Infection: A cohort of parasite-naive lambs is selected. Each lamb is experimentally infected with a known number (e.g., 5,000) of third-stage infective larvae (L3) of a specific H. contortus strain (either susceptible or resistant).
-
Pre-Treatment Assessment: Approximately 21-28 days post-infection, once the parasitic infection is patent, fecal samples are collected from each animal. Fecal egg counts (FEC) are determined using a standardized method (e.g., modified McMaster technique) to establish a baseline infection level. Animals are then allocated to treatment and control groups based on their FEC and body weight.
-
Treatment Administration: The treatment group receives this compound via oral drench at the recommended dose (e.g., 2.5 mg/kg body weight). The control group receives a placebo drench.
-
Post-Treatment Assessment: Fecal samples are collected again from all animals 10-14 days post-treatment. FECs are determined for each sample.
-
Efficacy Calculation: The percentage reduction in FEC is calculated for the treated group compared to the control group using the formula: Efficacy (%) = [1 - (Mean FECTreated / Mean FECControl)] x 100
-
(Optional) Total Worm Counts: For a more definitive measure, animals can be euthanized at the end of the study. The abomasum is collected, and the total number of adult worms is counted to directly compare worm burdens between treated and control groups.
MPTL-1 Receptor Localization
Objective: To visualize the location of the MPTL-1 receptor within the tissues of H. contortus.
Methodology (Immunohistochemistry):
-
Tissue Preparation: Adult H. contortus worms are collected from an infected host. The worms are fixed (e.g., in 4% paraformaldehyde), dehydrated through an ethanol (B145695) series, and embedded in paraffin (B1166041) or a methacrylate-based resin.
-
Sectioning: The embedded worms are sectioned using a microtome to produce thin tissue sections (e.g., 5-7 µm), which are then mounted on microscope slides.
-
Antigen Retrieval: Sections are deparaffinized and rehydrated. Antigen retrieval may be performed (e.g., by heat-induced epitope retrieval in a citrate (B86180) buffer) to unmask the MPTL-1 epitope.
-
Immunostaining:
-
Sections are blocked with a blocking solution (e.g., phosphate-buffered saline with bovine serum albumin and Triton X-100) to prevent non-specific antibody binding.
-
Sections are incubated with a primary antibody specifically raised against a unique peptide sequence of the Hco-MPTL-1 protein.
-
After washing, the sections are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) that binds to the primary antibody.
-
A nuclear counterstain (e.g., DAPI) may be applied.
-
-
Imaging: The stained sections are mounted with an anti-fade mounting medium and visualized using a fluorescence or confocal microscope. The resulting images reveal the specific cells and tissues expressing the MPTL-1 receptor, such as the body wall muscle cells.[6]
Conclusion
The mode of action of this compound on the MPTL-1 receptor represents a paradigm of modern anthelmintic development, exploiting a target unique to the parasite to ensure host safety. Through its dual action as a positive allosteric modulator and a direct agonist, this compound effectively causes an irreversible opening of the MPTL-1 ion channel. The resultant ion influx, cell depolarization, and spastic paralysis provide a clear and direct mechanism for its potent anthelmintic activity. The detailed methodologies presented herein provide a framework for the continued study of this important drug class and the mechanisms of resistance that may arise. This comprehensive understanding is vital for the development of next-generation anthelmintics and for implementing strategies to preserve the efficacy of existing drugs.
References
- 1. Functional reconstitution of Haemonchus contortus acetylcholine receptors in Xenopus oocytes provides mechanistic insights into levamisole resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutations in the Hco-mptl-1 gene in a field-derived this compound-resistant isolate of Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An ivermectin-sensitive glutamate-gated chloride channel from the parasitic nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into the molecular effects of the anthelmintics this compound and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of novel nicotinic receptor-associated proteins in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Amino-Acetonitrile Derivatives: A New Frontier in Anthelmintic Drug Development
A Technical Guide for Researchers and Drug Development Professionals
The emergence and spread of resistance to existing anthelmintic drugs in parasitic nematodes of livestock, and the limited arsenal (B13267) for treating human soil-transmitted helminthiases, have created an urgent need for novel chemical classes of anthelmintics. Amino-acetonitrile derivatives (AADs) represent a significant breakthrough in this field, offering a unique mode of action and efficacy against a broad spectrum of nematodes, including multi-drug resistant strains. This technical guide provides an in-depth overview of AADs, focusing on their mechanism of action, structure-activity relationships, and the key experimental protocols used in their evaluation.
Introduction to Amino-Acetonitrile Derivatives (AADs)
AADs are a class of synthetic anthelmintics discovered through high-throughput screening programs.[1] The first and most prominent member of this class to be commercialized is monepantel (formerly AAD 1566).[2][3] AADs are characterized by a core amino-acetonitrile structure with various aryloxy and aroyl moieties.[3] Their discovery marked the introduction of the first new anthelmintic class for sheep in over 25 years.[4] A key feature of AADs is their effectiveness against gastrointestinal nematodes that have developed resistance to the three main classes of anthelmintics: benzimidazoles, imidazothiazoles (levamisole), and macrocyclic lactones.[5][6]
Mechanism of Action: Targeting a Nematode-Specific Pathway
The anthelmintic activity of AADs stems from their unique mode of action, which involves the specific targeting of nematode nicotinic acetylcholine (B1216132) receptors (nAChRs).[7] This specificity contributes to their high safety index in mammals.[1][4]
Signaling Pathway of Amino-Acetonitrile Derivatives
Amino-acetonitrile derivatives, such as this compound, act as positive allosteric modulators and direct agonists of a specific subclass of nematode nAChRs.[8] The primary target has been identified as the nematode-specific DEG-3 subfamily of nAChRs.[9][10] In the parasitic nematode Haemonchus contortus, the specific receptor subunit is named MPTL-1, while its homolog in the model organism Caenorhabditis elegans is ACR-23.[8][9][10]
Binding of AADs to these receptors leads to the irreversible opening of the ion channel.[8] This results in a constant, uncontrolled influx of ions, causing depolarization of the muscle cells.[8] The sustained muscle contraction leads to spastic paralysis of the worm, preventing it from feeding and maintaining its position in the host's gastrointestinal tract, ultimately leading to its expulsion and death.[5][8][9] Some studies also suggest that this compound can act as a non-competitive antagonist at other nAChR subtypes, indicating a potentially more complex interaction with the nematode's nervous system.[11]
Caption: Mechanism of action of Amino-Acetonitrile Derivatives (AADs).
Quantitative Data on Anthelmintic Efficacy
The efficacy of AADs has been evaluated against a wide range of nematode species and developmental stages. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Efficacy of Amino-Acetonitrile Derivatives
| Compound | Nematode Species | Assay Type | Parameter | Value | Reference |
| AADs | Haemonchus contortus (drug-susceptible & BZ-resistant) | Larval Development Assay | EC100 | Not specified | [3] |
| This compound | Ovarian Cancer Cell Lines (OVCAR-3) | Cell Viability Assay | IC50 | 7.2 ± 0.2 µM | [12] |
| This compound | Ovarian Cancer Cell Lines (A2780) | Cell Viability Assay | IC50 | 10.5 ± 0.4 µM | [12] |
Table 2: In Vivo Efficacy of Amino-Acetonitrile Derivatives
| Compound | Host | Nematode Species | Dose (mg/kg) | Efficacy (%) | Reference |
| AAD 1566 (this compound) | Sheep | Various pathogenic nematodes (larval & adult) | 2.5 | >96 (against L4 stages) | [3] |
| AAD 1566 (this compound) | Cattle | Various pathogenic nematodes (larval & adult) | 5.0 | Not specified | [3] |
| AAD 85a & AAD 1566 | Gerbils | H. contortus (multi-drug-resistant Howick isolate) | Not specified | Effective | [3] |
| AAD 85 & AAD 96 | Sheep | Various nematode species (L4 stage) | 2.5 | 92-100 | [3] |
| Levamisole | Mice | Trichuris muris | 200 | 95.9 (worm burden reduction) | [9] |
| Albendazole | Mice | Trichuris muris | 600 | 20.2 (worm burden reduction) | [9] |
| This compound | Mice | Trichuris muris | 600 | <10 (worm burden reduction) | [9] |
Experimental Protocols
The discovery and development of AADs have relied on a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
General Workflow for Anthelmintic Drug Screening
The process of screening for new anthelmintic compounds, such as AADs, typically follows a multi-step approach, starting with high-throughput in vitro assays and progressing to in vivo testing in animal models.
Caption: A generalized workflow for anthelmintic drug screening.
In Vitro Larval Motility Assay
This assay is a primary high-throughput screening method to assess the immediate effect of compounds on nematode viability.
-
Objective: To determine the concentration of a compound that inhibits the motility of nematode larvae.
-
Materials:
-
Nematode larvae (e.g., L3 stage of Haemonchus contortus or C. elegans).[13][14]
-
96-well microtiter plates (U-bottom or flat-bottom).[13][15]
-
Culture medium (e.g., M9 buffer for C. elegans, RPMI-1640 for parasitic larvae).[13][16]
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).[13]
-
Automated motility tracking system (e.g., WMicrotracker ONE) or a dissecting microscope for manual counting.[13][15]
-
-
Procedure:
-
Prepare a suspension of synchronized nematode larvae at a known concentration (e.g., 30-150 worms per well depending on the species).[15]
-
Dispense the larval suspension into the wells of a 96-well plate.[15]
-
Add serial dilutions of the test compounds to the wells. Include solvent-only controls.[14]
-
Incubate the plates at an appropriate temperature (e.g., 20-25°C for C. elegans, 37°C for some parasitic species) for a defined period (e.g., 30 minutes to 72 hours).[13][15][16]
-
Assess larval motility. For automated systems, the machine records movement over a set time.[13] For manual assessment, larvae are often stimulated (e.g., with warm solution) and the percentage of motile versus non-motile worms is determined under a microscope.[16]
-
Calculate the concentration of the compound that inhibits motility by 50% (IC50) or other relevant endpoints.
-
Egg Hatch Assay (EHA)
The EHA is particularly useful for assessing the ovicidal activity of compounds and for detecting resistance to certain classes of anthelmintics like benzimidazoles.
-
Objective: To determine the concentration of a compound that inhibits the hatching of nematode eggs.
-
Materials:
-
Procedure:
-
Isolate nematode eggs from fecal samples and clean them.
-
Prepare a suspension of eggs (e.g., 50-60 eggs in 20 µL).[19]
-
Dispense the egg suspension into the wells of a 96-well plate.[19]
-
Add serial dilutions of the test compounds to the wells. Include solvent-only controls.[19]
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) and humidity for 48-72 hours to allow hatching in the control wells.[3][19]
-
Stop the reaction by adding a small volume of Lugol's iodine to each well.
-
Count the number of hatched larvae and unhatched eggs in each well under an inverted microscope.
-
Calculate the percentage of egg hatch inhibition for each compound concentration and determine the effective concentration that inhibits 50% of hatching (EC50).[20]
-
Larval Development Assay (LDA)
The LDA assesses the ability of a compound to interfere with the development of nematodes from one larval stage to another.
-
Objective: To determine the concentration of a compound that inhibits the development of nematode larvae.
-
Materials:
-
Nematode eggs or first-stage larvae (L1).
-
24- or 96-well microtiter plates.
-
Nutritive medium, often agar-based, to support larval development.[3]
-
Test compounds.
-
Inverted microscope.
-
-
Procedure:
-
Embed the test compounds in the nutritive agar (B569324) medium at various concentrations and dispense into the wells of a microtiter plate.[3]
-
Add a known number of nematode eggs or L1 larvae to each well.
-
Incubate the plates for several days (e.g., 6 days at 28°C and 80% relative humidity) to allow for development to the third larval stage (L3) in the control wells.[3]
-
Assess the developmental stage of the larvae in each well.
-
Determine the concentration of the compound that prevents development to the target larval stage (e.g., L3). The activity is often expressed as the percent reduction in the development of L3 stages.[3]
-
Conclusion
Amino-acetonitrile derivatives represent a pivotal advancement in the fight against parasitic nematodes, particularly in the face of widespread anthelmintic resistance. Their novel mechanism of action, targeting a nematode-specific nAChR, provides a high degree of selectivity and efficacy. The continued exploration of the AAD chemical space and a deeper understanding of their interactions with nematode receptors will be crucial for the development of next-generation anthelmintics. The experimental protocols outlined in this guide provide a robust framework for the discovery and characterization of new compounds in this promising class.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the amino-acetonitrile derivative this compound (AAD 1566) as a new anthelmintic drug development candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scops.org.uk [scops.org.uk]
- 5. wormboss.com.au [wormboss.com.au]
- 6. ec.europa.eu [ec.europa.eu]
- 7. merckvetmanual.com [merckvetmanual.com]
- 8. sciquest.org.nz [sciquest.org.nz]
- 9. In Vitro and In Vivo Efficacy of this compound (AAD 1566) against Laboratory Models of Human Intestinal Nematode Infections | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Larval motility assay using WMicrotracker: a high throughput test to discriminate between resistance and susceptibility to anthelmintic drugs in nematodes. - Phylumtech [phylumtech.com]
- 15. Advanced screening methods for assessing motility and hatching in plant-parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. avmajournals.avma.org [avmajournals.avma.org]
- 17. Standardization of the egg hatch test for the detection of benzimidazole resistance in parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Trichuris muris egg-hatching assay for anthelminthic drug discovery and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Egg hatch assay for determination of resistance of nematodes to benzimidazole anthelmintics (5.2) - Practical Exercises in Parasitology [cambridge.org]
Monepantel's Effect on Nematode Ion Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monepantel, the first representative of the amino-acetonitrile derivative (AAD) class of anthelmintics, presents a unique mechanism of action, targeting a specific subfamily of nematode nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3] This specificity provides a crucial tool against parasitic nematodes, including those resistant to conventional anthelmintics.[1][4][5][6] This technical guide delineates the molecular interactions between this compound and its target ion channels, summarizing key quantitative data, detailing experimental methodologies, and visualizing the involved biological pathways and workflows.
Core Mechanism of Action
This compound's primary targets are nAChRs belonging to the DEG-3 subfamily, which are unique to nematodes and absent in their mammalian hosts, ensuring high selectivity and safety.[1][3][7][8] Specifically, the ACR-23 channel in Caenorhabditis elegans and its homolog, MPTL-1 in parasitic nematodes like Haemonchus contortus, have been identified as the principal targets.[2][4][9][10]
The interaction of this compound with these channels is multifaceted. At low concentrations, it acts as a positive allosteric modulator , enhancing the effect of the natural ligand.[1][3][9][11] In the case of the H. contortus DEG-3/DES-2 receptor, this compound and its active metabolite, this compound sulfone, significantly potentiate currents activated by choline.[1][7] At higher concentrations, this compound can act as a direct agonist , independently gating the channel.[9][11][12]
This binding event, whether allosteric or direct, locks the channel in an open state, leading to an uncontrolled influx of cations, primarily monovalent cations and to a lesser extent, calcium ions.[1][9] The sustained ion flux causes persistent depolarization of the muscle cell membrane, resulting in spastic paralysis of the nematode and its eventual expulsion from the host.[3][4][9]
Recent structural studies of the C. elegans ACR-23 have revealed that this compound binds to an allosteric site within the transmembrane domain of the receptor, at the interface between subunits.[13][14] This binding induces a conformational change that opens the ion pore.[13]
Signaling Pathway of this compound Action
The signaling cascade initiated by this compound is direct and rapid, culminating in neuromuscular paralysis. The key steps are outlined in the diagram below.
Caption: Signaling pathway of this compound leading to nematode paralysis.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data from various studies on the effect of this compound on nematode ion channels.
Table 1: Potency of this compound on Nematode Species
| Nematode Species | Receptor | Effect | Metric | Value | Reference |
| Caenorhabditis genus | ACR-23/MPTL-1 like | Sensitivity | EC50 | <1.25 µM | [2] |
| Pristionchus pacificus | Lacks ACR-23/MPTL-1 homolog | Insensitivity | EC50 | >43 µM | [2] |
| Strongyloides ratti | Lacks ACR-23/MPTL-1 homolog | Insensitivity | EC50 | >43 µM | [2] |
| Caenorhabditis elegans | ACR-23 | Direct Activation | EC50 | 2.13 µM | [12][14] |
Table 2: Antagonistic Effects of this compound on Other nAChRs
| Nematode Species | Receptor Subtype | Effect | Metric | Value | Reference |
| Ascaris suum | ACR-16 (nicotine preferring) | Inhibition | IC50 | 1.6 ± 3.1 nM and 0.2 ± 2.3 μM | [15][16] |
Experimental Protocols
A key experimental approach to characterizing the effects of this compound on nematode ion channels involves the heterologous expression of these channels in Xenopus laevis oocytes followed by electrophysiological analysis.
Heterologous Expression in Xenopus laevis Oocytes
-
RNA Synthesis: Capped RNA (cRNA) transcripts for the nematode ion channel subunits of interest (e.g., H. contortus DEG-3 and DES-2, or C. elegans ACR-23) are synthesized in vitro from linearized plasmid DNA templates.[1][10]
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.
-
cRNA Injection: A specific amount of the synthesized cRNA is injected into the cytoplasm of each oocyte. For co-expression of multiple subunits, cRNAs are mixed in a defined ratio.
-
Incubation: The injected oocytes are incubated for 2-7 days to allow for the expression and assembly of the functional ion channels in the oocyte membrane.[1]
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
This technique is used to measure the ion flow through the expressed channels in response to agonists and modulators.
-
Oocyte Placement: An oocyte expressing the channel of interest is placed in a recording chamber and continuously perfused with a saline solution.
-
Electrode Impalement: Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte. The membrane potential is typically held at a negative potential (e.g., -80 mV).
-
Compound Application: Solutions containing agonists (e.g., choline, betaine) and/or this compound are perfused over the oocyte for a defined duration.[1][17]
-
Data Acquisition: The resulting ion currents are recorded and analyzed to determine parameters such as peak current amplitude, desensitization rate, and the effects of modulators. Concentration-response curves are generated to calculate EC50 or IC50 values.[7]
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for studying the effect of this compound on a specific nematode ion channel.
Caption: Workflow for characterizing this compound's effect on nematode ion channels.
Resistance to this compound
Resistance to this compound has been documented in several nematode species.[18][19] The primary mechanism of resistance involves mutations, such as deletions or loss-of-function mutations, in the genes encoding the target receptor subunits, particularly acr-23 and its homologs.[4][10] These genetic alterations prevent the effective binding of this compound, thereby rendering the drug ineffective.
Conclusion
This compound's mode of action through the allosteric modulation and direct activation of nematode-specific nAChRs of the DEG-3 subfamily represents a significant advancement in anthelmintic therapy. Understanding the detailed molecular interactions, supported by robust experimental data, is crucial for the development of next-generation anthelmintics and for managing the emergence of resistance. The methodologies and data presented in this guide provide a comprehensive overview for professionals engaged in parasitology research and anthelmintic drug development.
References
- 1. This compound allosterically activates DEG-3/DES-2 channels of the gastrointestinal nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phylogenomics of Ligand-Gated Ion Channels Predicts this compound Effect | PLOS Pathogens [journals.plos.org]
- 3. This compound: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 4. Acquired resistance to this compound in C. elegans: What about parasitic nematodes? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acquired resistance to this compound in C. elegans: What about parasitic nematodes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sciquest.org.nz [sciquest.org.nz]
- 10. acr-23 Encodes a this compound-Sensitive Channel in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural insights into the molecular effects of the anthelmintics this compound and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23 | The EMBO Journal [link.springer.com]
- 13. Structural insights into the molecular effects of the anthelmintics this compound and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23 | The EMBO Journal [link.springer.com]
- 14. Structural insights into the molecular effects of the anthelmintics this compound and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Resistance to Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 19. Genotypic characterisation of this compound resistance in historical and newly derived field strains of Teladorsagia circumcincta - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the mTOR Pathway Inhibition by Monepantel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monepantel (MPL), an amino-acetonitrile derivative initially developed as a veterinary anthelmintic, has emerged as a potent inhibitor of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and metabolism, and its dysregulation is a hallmark of numerous cancers and neurological disorders. This technical guide provides an in-depth overview of the mechanism of mTOR inhibition by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows. Evidence strongly suggests that this compound indirectly inhibits the mTORC1 complex, primarily through the downregulation of upstream signaling molecules, including the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the proto-oncogene c-Myc. This guide is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound as an mTOR inhibitor.
Introduction
The mTOR signaling pathway is a highly conserved cascade that integrates intracellular and extracellular signals to control cell growth, proliferation, and survival.[1] It is centered around the serine/threonine kinase mTOR, which forms two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). mTORC1 is sensitive to nutrients and growth factors and promotes protein synthesis and cell growth by phosphorylating key downstream effectors such as p70 S6 Kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][2]
This compound has been identified as an inhibitor of the mTOR pathway, demonstrating anti-proliferative and pro-autophagic effects in various cancer cell lines.[1][3] Its unique mode of action, distinct from traditional mTOR inhibitors like rapamycin, and its favorable safety profile make it an attractive candidate for further investigation and therapeutic development.[4][5]
Mechanism of mTOR Pathway Inhibition by this compound
Current evidence indicates that this compound is an indirect inhibitor of the mTOR pathway, with a primary effect on the mTORC1 complex.[6] A direct biochemical IC50 for this compound against the mTOR kinase has not been established, suggesting that its inhibitory action is mediated through upstream regulators rather than direct binding to mTOR itself.[6]
Downregulation of Upstream Signaling
Studies have shown that this compound treatment leads to the downregulation of key upstream activators of the mTOR pathway:
-
Insulin-like Growth Factor 1 Receptor (IGF-1R): this compound has been shown to cause a profound downregulation of IGF-1R expression.[2] The activation of IGF-1R by its ligand, IGF-1, is a well-established mechanism for activating the PI3K/AKT/mTOR pathway.[2] By reducing the expression of IGF-1R, this compound effectively curtails this upstream activation signal.
-
c-Myc: The proto-oncogene c-Myc, which is overexpressed in many cancers and plays a role in cell cycle progression and proliferation, is also downregulated by this compound treatment.[2] c-Myc can influence the mTOR pathway, and its repression by this compound likely contributes to the overall inhibition of mTOR signaling.[2]
The following diagram illustrates the proposed indirect mechanism of mTORC1 inhibition by this compound.
Downstream Effects on mTORC1 Substrates
The inhibition of mTORC1 by this compound leads to a significant reduction in the phosphorylation of its key downstream targets:
-
p70 S6 Kinase (p70S6K): this compound treatment results in a marked decrease in the phosphorylation of p70S6K at Thr389.[1][2]
-
4E-BP1: Phosphorylation of 4E-BP1 at Thr37/46 is also significantly suppressed following this compound administration.[1][2]
The dephosphorylation of these substrates leads to a reduction in protein synthesis and cell growth, contributing to the anti-proliferative effects of this compound.[1]
Induction of Autophagy
By inhibiting the mTORC1 complex, which is a negative regulator of autophagy, this compound triggers this cellular catabolic process.[1][3] This is evidenced by the accumulation of acidic vacuoles and changes in the expression of autophagy markers such as LC3B and SQSTM1/p62 in this compound-treated cells.[1]
Effect on mTORC2
The effect of this compound on the mTORC2 complex is not yet well-characterized in the existing literature. Most studies have focused on the downstream effectors of mTORC1. Further research is required to determine if this compound has any direct or indirect effects on mTORC2 activity, which would be crucial for understanding its complete mechanism of action and selectivity.
Quantitative Data on this compound's Inhibitory Activity
The following tables summarize the quantitative data from various studies on the efficacy of this compound in inhibiting the mTOR pathway.
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| OVCAR-3 | Ovarian Cancer | 7.2 ± 0.2 | [1] |
| A2780 | Ovarian Cancer | 10.5 ± 0.4 | [1] |
| Various Cancer Cell Lines | Multiple | 5 - 25 | [7] |
Table 2: In Vivo Efficacy of this compound in OVCAR-3 Xenografts
| Treatment Group (Dose) | Inhibition of p-mTOR (Ser2448) | Inhibition of p-p70S6K (Thr389) | Inhibition of p-4EBP1 (Thr37/46) | Citation(s) |
| 25 mg/kg | 75 ± 12.09% | ~2.5-fold decrease | 44.83 ± 6.85% | [2] |
| 50 mg/kg | 18.84 ± 3.7% | ~7-fold decrease | 48 ± 5.5% | [2] |
Table 3: In Vivo Effects of this compound on Upstream Regulators in OVCAR-3 Xenografts
| Treatment Group (Dose) | Reduction in IGF-1Rβ Expression | Reduction in c-Myc Expression | Citation(s) |
| 25 mg/kg | 30.84 ± 2.1% of control | 35.96 ± 8.39% | [2] |
| 50 mg/kg | 28.53 ± 1.45% of control | 31.40 ± 10.6% | [2] |
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to investigate the mTOR inhibitory effects of this compound.
Western Blot Analysis of mTOR Pathway Proteins
This protocol is designed to assess the phosphorylation status and total protein levels of key components of the mTOR pathway in cells treated with this compound.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit (e.g., BCA or Bradford).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (specific for p-mTOR (Ser2448), mTOR, p-p70S6K (Thr389), p70S6K, p-4E-BP1 (Thr37/46), 4E-BP1, and a loading control like GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere. Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 25 µM) for the desired duration (e.g., 24, 48, 72 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Protein Transfer: Normalize protein samples to the same concentration, add Laemmli buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Cell Viability Assay (MTT/MTS Assay)
This protocol is used to determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
96-well plates.
-
Cell culture medium.
-
This compound stock solution.
-
MTT or MTS reagent.
-
Solubilization solution (for MTT assay).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., a serial dilution from 0.1 to 100 µM) for various time points (e.g., 24, 48, 72, 120 hours).[7] Include a vehicle control (e.g., DMSO).
-
Addition of Reagent:
-
For MTT assay: Add MTT solution to each well and incubate for 1-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Conclusion
This compound represents a promising therapeutic agent that targets the mTOR pathway through a novel, indirect mechanism. Its ability to downregulate key upstream activators like IGF-1R and c-Myc, leading to the inhibition of mTORC1 signaling, underscores its potential in cancer therapy and other diseases characterized by mTOR hyperactivation. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to further explore the molecular intricacies of this compound's action and to advance its development as a clinical candidate. Future research should focus on elucidating the direct molecular target of this compound in mammalian cells and investigating its effects on the mTORC2 complex to provide a more complete understanding of its mechanism of action.
References
- 1. Induction of endoplasmic reticulum stress is associated with the anti‐tumor activity of this compound across cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound antitumor activity is mediated through inhibition of major cell cycle and tumor growth signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound antitumor activity is mediated through inhibition of major cell cycle and tumor growth signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 7. labpublications.s3.ap-southeast-2.amazonaws.com [labpublications.s3.ap-southeast-2.amazonaws.com]
Monepantel in Foundational Cancer Research: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Monepantel (MPL), a veterinary anthelmintic of the aminoacetonitrile (B1212223) derivative class, has emerged as a promising candidate for anticancer therapy. Its established safety profile in mammals, coupled with a distinct mechanism of action, makes it a subject of intensive preclinical and early-phase clinical investigation.[1] This document provides a comprehensive technical overview of the foundational studies on this compound's utility in oncology, focusing on its mechanism of action, data from key preclinical studies, and detailed experimental protocols to aid in the design and execution of future research.
Mechanism of Action
This compound exerts its anticancer effects primarily through the modulation of critical signaling pathways that govern cell growth, proliferation, and survival. Unlike its anthelmintic action, which targets nematode-specific nicotinic acetylcholine (B1216132) receptors, its effect on cancer cells involves distinct mammalian pathways.[2][3]
Primary Target: The mTOR Signaling Pathway
The central mechanism of this compound's antitumor activity is the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway.[1][4] mTOR is a serine/threonine kinase that acts as a central regulator of cell metabolism, growth, and proliferation.[5] In many cancers, the mTOR pathway is hyperactive.[5][6] this compound's inhibition of mTOR leads to the suppression of downstream effectors, including p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[6][7] This disruption curtails protein synthesis and cell growth.[5]
Other Affected Signaling Pathways
Beyond direct mTOR inhibition, studies have revealed that this compound affects other interconnected tumor-promoting pathways.[6]
-
IGF-1R Downregulation: this compound treatment has been shown to cause a profound downregulation of the Insulin-like Growth Factor 1 Receptor (IGF-1R).[6] The IGF-1R pathway is a known activator of mTOR signaling and is crucial for cell growth and survival.
-
c-MYC Repression: The expression of the c-MYC oncogene, a pivotal regulator of cell cycle progression and metabolism, is modestly repressed by this compound treatment in tumor tissues.[6]
Cellular Consequences
The inhibition of these key signaling nodes by this compound results in several observable anticancer effects at the cellular level:
-
Cell Cycle Arrest: this compound induces a robust G1 phase cell cycle arrest.[2][3] This is associated with the downregulation of key cell cycle regulatory proteins, including cyclin D1, cyclin E2, and cyclin-dependent kinase 2 (CDK2).[6]
-
Induction of Autophagy: A primary consequence of mTOR inhibition is the induction of autophagy.[8][9] this compound treatment leads to the formation of acidic vacuoles and changes in the expression of autophagy markers like LC3B and SQSTM1/p62, indicating it triggers autophagic cell death processes.[8][9][10]
-
Inhibition of Proliferation: By arresting the cell cycle and suppressing DNA synthesis, this compound effectively inhibits the proliferation of various cancer cell lines.[2]
Quantitative Preclinical Data
In Vitro Cytotoxicity
This compound has demonstrated selective cytotoxicity against ovarian cancer cell lines while having a significantly lesser effect on non-malignant cells.[2]
| Cell Line | Cell Type | IC50 (µM) |
| OVCAR-3 | Human Ovarian Cancer | 7.2 ± 0.2 |
| A2780 | Human Ovarian Cancer | 10.5 ± 0.4 |
| SKOV-3 | Human Ovarian Cancer | 4.4 ± 0.27 |
| IGROV-1 | Human Ovarian Cancer | 31.18 ± 0.76 |
| HOSE | Normal Ovarian Surface Epithelial | 74.8 ± 7.7 |
| CHO | Chinese Hamster Ovary | > 100 |
| HEK | Human Embryonic Kidney | > 100 |
| HUVEC | Human Umbilical Vein Endothelial | > 100 |
| Table 1: IC50 values of this compound in various human cancer and non-malignant cell lines after 72 hours of treatment. Data extracted from studies by Pourgholami et al.[2] and Bahrami et al.[9] |
In Vivo Efficacy in Xenograft Models
In vivo studies using OVCAR-3 subcutaneous xenografts in nude mice have corroborated in vitro findings.[6]
| Treatment Group | Average Tumor Volume (mm³) | Average Tumor Weight (g) |
| Vehicle Control | 279.5 ± 73.16 | 0.200 ± 0.037 |
| MPL (25 mg/kg) | 206.28 ± 59.26 | 0.183 ± 0.037 |
| MPL (50 mg/kg) | 112.0 ± 18.14 | 0.100 ± 0.020 |
| Table 2: In vivo efficacy of this compound administered intraperitoneally three times weekly for two weeks in a murine OVCAR-3 xenograft model.[6] |
Quantitative Protein Expression Analysis
Western blot analysis of tumor lysates from the xenograft model quantified the impact of this compound on key signaling proteins.[6]
| Protein | MPL Dose (mg/kg) | Expression Change (% of Control) | P-value |
| IGF1R-β | 25 | 30.84 ± 2.1 | < 0.01 |
| IGF1R-β | 50 | 28.53 ± 1.45 | < 0.01 |
| c-MYC | 25 | 64.04 ± 8.39 (35.96% decrease) | < 0.05 |
| c-MYC | 50 | 68.60 ± 10.6 (31.40% decrease) | < 0.05 |
| Table 3: Significant downregulation of IGF1R-β and c-MYC proteins in OVCAR-3 tumors following two weeks of this compound treatment.[6] |
Combination Therapy Enhancement
This compound demonstrates synergistic effects when combined with standard chemotherapeutic agents, enhancing their tumor-inhibiting properties in vivo.[5][11]
| Treatment Group | Tumor Inhibitory Effect Increase (%) |
| MPL (50 mg/kg) + Gemcitabine (B846) (2 mg/kg) | 32.29 |
| MPL (50 mg/kg) + Gemcitabine (5 mg/kg) | 35.1 |
| MPL (25 mg/kg) + Gemcitabine (5 mg/kg) | 36.26 |
| MPL (50 mg/kg) + Doxorubicin (B1662922) (2 mg/kg) | 15.2 |
| MPL (50 mg/kg) + Doxorubicin (5 mg/kg) | 24.38 |
| Table 4: Increased tumor inhibitory effect in OVCAR-3 xenografts when combining this compound with gemcitabine or doxorubicin.[11] |
Detailed Experimental Protocols
The following protocols are synthesized from methodologies reported in foundational this compound cancer research.[2][6]
Cell Viability and Proliferation Assay (SRB Assay)
-
Cell Seeding: Plate cells (e.g., OVCAR-3, A2780) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Treat cells with serial dilutions of this compound (e.g., 0-100 µM) for 72 hours. Include a vehicle-only control.
-
Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and air dry.
-
Staining: Add 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration using a non-linear regression model.
In Vivo Ovarian Cancer Xenograft Model
-
Animal Model: Use female BALB/c nude mice, 6-8 weeks old. Allow a one-week acclimatization period.
-
Cell Preparation: Harvest OVCAR-3 cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5x10⁷ cells/mL.
-
Tumor Induction: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
Treatment Initiation: When tumors reach a palpable volume (approx. 7 days post-inoculation), randomize mice into treatment cohorts (e.g., Vehicle Control, 25 mg/kg MPL, 50 mg/kg MPL).
-
Drug Administration: Prepare this compound in a vehicle such as 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC). Administer the drug or vehicle via intraperitoneal (IP) injection three times per week for two weeks.[6]
-
Monitoring: Measure tumor dimensions with calipers three times weekly and calculate tumor volume using the formula: (Length × Width²)/2. Monitor animal body weight and general health throughout the study.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice. Excise tumors, weigh them, and process them for further analysis (e.g., snap-freeze for Western blotting, fix in formalin for histology).
Western Blot Analysis of Tumor Tissue
-
Protein Extraction: Homogenize excised tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA protein assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 30-50 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-mTOR, anti-p-p70S6K, anti-IGF-1R, anti-c-MYC, anti-β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify band intensity using imaging software and normalize to a loading control (e.g., β-actin).
Clinical Perspective
Phase I clinical trials have been conducted to assess the safety, tolerability, and pharmacokinetics of this compound in patients with refractory solid tumors.[4][12] These studies confirmed that this compound is generally well-tolerated, with preliminary evidence of anticancer activity, such as disease stabilization and reduction in mTOR pathway biomarkers.[1][4][12] These early findings support the continued development of this compound, potentially in combination with other agents, for various human cancers.[4]
References
- 1. Aussie Pharmaust pins hopes on veterinary drug to treat cancer in humans + | Bioworld | BioWorld [bioworld.com]
- 2. Anticancer properties of novel aminoacetonitrile derivative this compound (ADD 1566) in pre-clinical models of human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaust.com [pharmaust.com]
- 5. This compound considerably enhances the therapeutic potentials of PEGylated liposomal doxorubicin and gemcitabine in ovarian cancer: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound antitumor activity is mediated through inhibition of major cell cycle and tumor growth signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound antitumor activity is mediated through inhibition of major cell cycle and tumor growth signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces autophagy in human ovarian cancer cells through disruption of the mTOR/p70S6K signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces autophagy in human ovarian cancer cells through disruption of the mTOR/p70S6K signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A preliminary assessment of oral this compound's tolerability and pharmacokinetics in individuals with treatment-refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antiproliferative Effects of Monepantel on Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monepantel (MPL), an anthelmintic drug of the amino-acetonitrile derivative class, has demonstrated significant preclinical anticancer activity across a range of human cancer cell lines. This technical guide synthesizes the current understanding of the basic biological effects of this compound on cancer cells, with a focus on its mechanism of action, impact on cell viability, and induction of cell cycle arrest and apoptosis. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are provided to support further research and development in this promising area of oncology.
Mechanism of Action: Targeting the mTOR Pathway
This compound's primary anticancer mechanism involves the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2][3] Specifically, this compound has been shown to suppress the phosphorylation of mTOR and its downstream effectors, p70S6K and 4E-BP1.[1][3][4] This inhibition disrupts essential cellular processes, leading to reduced protein synthesis and cell growth.
Beyond the mTOR pathway, this compound has also been found to down-regulate the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the proto-oncogene c-MYC, further contributing to its antitumor effects.[1][3] The suppression of these pathways suggests a multi-faceted approach by which this compound exerts its antiproliferative activity.
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Effects on Cancer Cell Viability and Proliferation
This compound has been shown to reduce cell viability and inhibit proliferation across a broad spectrum of cancer cell lines, including ovarian, breast, prostate, and colon cancers, as well as mesothelioma and glioblastoma.[5][6][7] The half-maximal inhibitory concentration (IC50) values for this compound and its metabolite, this compound sulfone, typically range from 5 to 25 µM after 120 hours of culture.[8][9] Notably, non-malignant cells have been observed to be significantly less sensitive to this compound, with IC50 values often exceeding 100 µM, suggesting a degree of cancer cell selectivity.[8][9][10]
Quantitative Data Summary
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| OVCAR-3 | Ovarian Cancer | 7.2 ± 0.2 | 72 | [4][11] |
| A2780 | Ovarian Cancer | 10.5 ± 0.4 | 72 | [4][11] |
| Various | Multiple | 10 - 25 | 48 - 120 | [7] |
| Various | Multiple | 5 - 25 | 120 | [8][9] |
Induction of Cell Cycle Arrest
A primary mechanism by which this compound inhibits cancer cell proliferation is through the induction of cell cycle arrest, predominantly at the G1 phase.[12][13][14] This arrest is a direct consequence of the modulation of key cell cycle regulatory proteins. Treatment with this compound leads to a down-regulation of cyclins D1 and A, and cyclin-dependent kinases (CDKs) 2 and 4.[12][13][14] Conversely, the expression of the CDK inhibitor p27Kip1 is increased.[13][14] In p53 wild-type cells, this compound has also been observed to increase p53 expression.[14]
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Apoptosis and Autophagy
The role of this compound in inducing programmed cell death is complex, with evidence supporting both apoptosis and autophagy, though the primary mechanism appears to be cell-cycle disruption.[7]
Apoptosis: In some cancer cell lines, this compound treatment leads to the induction of apoptosis.[15] This is supported by the cleavage of poly (ADP-ribose) polymerase (PARP-1), a hallmark of apoptosis.[13][14] However, studies have also shown that this compound's antiproliferative effects can occur independently of apoptosis, as BAX/BAK-deficient cells still exhibit growth inhibition.
Autophagy: this compound has been observed to induce autophagy in human ovarian cancer cells, characterized by the formation of acidic vacuoles and the conversion of LC3B-I to LC3B-II.[4][16] This autophagic response is linked to the suppression of the mTOR/p70S6K signaling pathway.[4][16] However, the deletion of the key autophagy regulator ATG7 has been shown to have a minimal impact on this compound's antiproliferative activity, suggesting that autophagy may be an associated but not essential component of its anticancer effects.
Experimental Protocols
Cell Viability and Proliferation (Sulforhodamine B - SRB Assay)
This assay measures cell density by staining total cellular protein with sulforhodamine B.
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-20,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, and 100 µM) and a vehicle control. Incubate for the desired time (e.g., 72 hours).
-
Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Seed cells and treat with this compound as described for the viability assay.
-
Harvesting: Harvest both adherent and floating cells. Wash cells twice with cold PBS.
-
Resuspension: Resuspend 1-5 x 10^5 cells in 100 µL of 1X Annexin-binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry within 1 hour.
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Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle.
-
Cell Preparation and Harvesting: Treat and harvest cells as previously described.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Fix for at least 30 minutes on ice.
-
Washing: Wash the cells twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
Staining: Add propidium iodide to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Conclusion
This compound demonstrates a robust and multi-pronged antiproliferative effect on a wide range of cancer cells. Its primary mechanism of action through the inhibition of the mTOR signaling pathway, coupled with its ability to induce G1 cell cycle arrest, positions it as a compelling candidate for further oncological drug development. While its roles in apoptosis and autophagy are still being fully elucidated, the existing data strongly support its potential as a novel anticancer agent. The provided methodologies and pathway diagrams offer a foundational resource for researchers aiming to build upon the current understanding of this compound's therapeutic potential.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. wp.uthscsa.edu [wp.uthscsa.edu]
- 5. LabSinal - Autophagy [ufrgs.br]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Automated 96-well format high throughput colony formation assay for siRNA library screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of the sulforhodamine B colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Clonogenic Assay [bio-protocol.org]
- 16. bio-protocol.org [bio-protocol.org]
Methodological & Application
Monepantel In Vitro Assay Protocols for Helminths: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monepantel is a potent anthelmintic belonging to the amino-acetonitrile derivative (AAD) class of compounds. Its unique mode of action, targeting a nematode-specific nicotinic acetylcholine (B1216132) receptor subunit (MPTL-1), makes it a valuable tool against a broad spectrum of gastrointestinal nematodes, including those resistant to other anthelmintic classes.[1][2] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound and other anthelmintic candidates against various helminth species.
The following protocols have been compiled and adapted from various scientific studies to provide clear, step-by-step instructions for conducting larval development assays, larval migration inhibition assays, and adult worm motility assays. Additionally, this document presents a summary of reported in vitro efficacy data for this compound against key helminth species and visual representations of its mechanism of action and experimental workflows.
Mechanism of Action
This compound acts as a positive allosteric modulator and agonist of the nematode-specific MPTL-1 receptor, which is part of the DEG-3 subfamily of nicotinic acetylcholine receptors.[1][2] This receptor is absent in mammals, contributing to this compound's favorable safety profile.[2] Binding of this compound to the MPTL-1 receptor leads to an uncontrolled influx of ions, causing depolarization of muscle cells. This results in irreversible spastic paralysis and ultimately the death of the nematode.[1]
This compound's mechanism of action in nematodes.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the 50% inhibitory concentration (IC50) values of this compound against various helminth species as determined by different in vitro assays. These values are crucial for understanding the potency of this compound and for detecting the emergence of resistance.
Table 1: In Vitro Efficacy of this compound against Haemonchus contortus
| Life Stage | Assay Type | Susceptible Strain IC50 (µM) | Resistant Strain IC50 (µM) | Fold Resistance | Reference |
| L3 | Larval Development | ~0.02 | 0.14 (low resistance sub-population) | ~7 | [3] |
| L3 | Larval Development | ~0.02 | >20 (high resistance sub-population) | >1000 | [3] |
| L3 | Larval Development | - | 10.6 (MPL-R sub-population 1) | - | [1] |
| L3 | Larval Development | - | 1008 (MPL-R sub-population 2) | - | [1] |
Table 2: In Vitro Efficacy of this compound against Other Helminth Species
| Helminth Species | Life Stage | Assay Type | IC50 (µg/mL) | Reference |
| Ancylostoma ceylanicum | Adult | Motility Assay | 1.7 | [4] |
| Ancylostoma ceylanicum | L3 | Motility Assay | >100 | [4] |
| Necator americanus | L3 & Adult | Motility Assay | >100 | [5] |
| Trichuris muris | L3 | Motility Assay | 78.7 | [4] |
| Trichuris muris | Adult | Motility Assay | >200 | [4] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. It is recommended to include both a susceptible and a known resistant strain (if available) as controls in each assay.
Preparation of this compound Stock and Working Solutions
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). For example, a 10 mg/mL stock solution. Store at 4°C.
-
Working Solutions: Prepare serial dilutions of the stock solution in the appropriate culture medium for each assay. The final DMSO concentration in the assay wells should not exceed a level toxic to the parasites (typically ≤0.5%).
Larval Development Assay (LDA)
This assay assesses the effect of this compound on the development of nematode eggs to the third-stage larvae (L3).
Workflow for the Larval Development Assay (LDA).
Materials:
-
Fresh feces from a monospecifically infected host
-
Saturated salt solution (e.g., NaCl or MgSO4) for egg flotation
-
Sieves (e.g., 100 µm and 25 µm)
-
96-well microtiter plates
-
Culture medium (e.g., Luria Bertani broth supplemented with antibiotics and a source of nutrients like E. coli)
-
This compound stock solution
-
Positive control (e.g., a known effective anthelmintic)
-
Negative control (solvent only)
-
Incubator (27°C)
-
Inverted microscope
-
Iodine solution to stop larval development
Procedure:
-
Egg Recovery:
-
Homogenize fresh fecal samples.
-
Perform egg flotation using a saturated salt solution to separate eggs from fecal debris.
-
Wash the recovered eggs through a series of sieves with sterile water to remove the salt solution and fine debris.
-
Resuspend the final egg pellet in sterile water and determine the egg concentration (eggs/mL).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the culture medium in a separate 96-well plate.
-
Dispense the appropriate volume of each drug dilution into the wells of the assay plate. Include wells for positive and negative controls.
-
Add approximately 100 eggs to each well.
-
Add the culture medium containing a nutrient source (e.g., E. coli) to each well to a final volume.
-
-
Incubation:
-
Seal the plates to prevent evaporation.
-
Incubate the plates at 27°C for 6-7 days.
-
-
Data Collection and Analysis:
-
After incubation, add a drop of iodine solution to each well to kill and straighten the larvae for easier counting.
-
Using an inverted microscope, count the number of eggs that have not hatched, and the number of first-stage (L1), second-stage (L2), and third-stage (L3) larvae in each well.
-
The primary endpoint is the inhibition of development to the L3 stage.
-
Calculate the percentage of inhibition for each drug concentration relative to the negative control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Larval Migration Inhibition Assay (LMIA)
This assay evaluates the effect of this compound on the motility and migratory capacity of third-stage larvae (L3).
Materials:
-
Third-stage larvae (L3) of the target helminth species
-
96-well microtiter plates
-
Migration chambers (e.g., 96-well plates with a 20-25 µm nylon mesh at the bottom of the wells, or purpose-built migration plates)
-
Culture medium (e.g., RPMI-1640 supplemented with antibiotics)
-
This compound stock solution
-
Positive control (e.g., levamisole)
-
Negative control (solvent only)
-
Incubator (37°C)
-
Inverted microscope
Procedure:
-
Larval Preparation:
-
Harvest L3 larvae from fecal cultures.
-
Wash the larvae thoroughly with sterile water to remove any debris.
-
Quantify the larval concentration.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the culture medium.
-
In a standard 96-well plate, incubate a known number of L3 larvae (e.g., 100-200) with the different drug concentrations for a set period (e.g., 24-48 hours) at 37°C.
-
-
Migration:
-
Following the pre-incubation, transfer the contents of each well to the top of a migration chamber which is placed in a fresh 96-well plate containing drug-free medium.
-
Incubate the migration plates at 37°C for a defined period (e.g., 2-24 hours) to allow motile larvae to migrate through the mesh into the lower well.
-
-
Data Collection and Analysis:
-
After the migration period, carefully remove the migration chambers.
-
Count the number of larvae that have successfully migrated into the bottom well using an inverted microscope.
-
Calculate the percentage of migration inhibition for each drug concentration relative to the negative control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Adult Worm Motility Assay
This assay directly assesses the paralytic effect of this compound on adult helminths.
Materials:
-
Adult worms of the target helminth species
-
24- or 48-well plates
-
Culture medium (e.g., RPMI-1640 supplemented with antibiotics and serum)
-
This compound stock solution
-
Positive control (e.g., levamisole)
-
Negative control (solvent only)
-
Incubator (37°C, 5% CO2)
-
Stereomicroscope
Procedure:
-
Worm Collection and Acclimatization:
-
Collect adult worms from the gastrointestinal tract of a recently euthanized, infected host.
-
Wash the worms multiple times in pre-warmed culture medium to remove host debris.
-
Allow the worms to acclimatize in fresh culture medium for 1-2 hours at 37°C.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the culture medium.
-
Place one or a small number of adult worms into each well of a 24- or 48-well plate containing the appropriate culture medium.
-
Add the different concentrations of this compound, positive control, and negative control to the respective wells.
-
-
Incubation and Observation:
-
Incubate the plates at 37°C in a 5% CO2 atmosphere.
-
Observe the motility of the worms at regular intervals (e.g., 24, 48, and 72 hours) using a stereomicroscope.
-
Score the motility based on a predefined scale (e.g., 0 = no movement/dead; 1 = intermittent, non-propagating movements; 2 = slow, coordinated movements; 3 = vigorous, coordinated movements).
-
-
Data Analysis:
-
Calculate the average motility score for each treatment group at each time point.
-
The concentration of this compound that causes a significant reduction in motility compared to the negative control is determined.
-
IC50 values can be calculated based on the percentage of worms that are immotile or have a significantly reduced motility score.
-
Conclusion
The in vitro assays described in these application notes provide robust and reproducible methods for evaluating the efficacy of this compound against a range of helminth parasites. The Larval Development Assay is particularly useful for detecting resistance, as demonstrated by the significant shifts in IC50 values for resistant H. contortus strains.[3] The Larval Migration Inhibition and Adult Motility Assays provide valuable insights into the paralytic effects of this compound on different life stages of the parasite.
Consistent application of these standardized protocols will aid in the surveillance of anthelmintic resistance, the screening of new drug candidates, and a deeper understanding of the mechanisms of action of novel anthelmintics.
References
- 1. Response of drug-susceptible and -resistant Haemonchus contortus larvae to this compound and abamectin alone or in combination in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new anthelmintic assay using rats infected with Trichostrongylus colubriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Larval development assays reveal the presence of sub-populations showing high- and low-level resistance in a this compound (Zolvix®)-resistant isolate of Haemonchus contortus [agris.fao.org]
- 4. Evaluation of broad-spectrum anthelmintic activity in a novel assay against Haemonchus contortus, Trichostrongylus colubriformis and T. sigmodontis in the gerbil Meriones unguiculatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Monepantel In Vivo Efficacy in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monepantel (MPL) is a novel amino-acetonitrile derivative (AAD) first developed as a veterinary anthelmintic for treating nematode infections in livestock.[1][2] Its unique mechanism of action, targeting nematode-specific nicotinic acetylcholine (B1216132) receptor subunits (MPTL-1), provides efficacy against parasites resistant to other drug classes and ensures an exceptional safety profile in mammals.[1][3] More recently, preclinical studies have revealed this compound's potential as an anticancer agent. Research has demonstrated its ability to inhibit the mTOR/p70S6K signaling pathway, which is crucial for tumor growth and proliferation, suggesting a promising role for drug repositioning in oncology.[4][5]
This document provides a summary of in vivo efficacy data from rodent models for both anthelmintic and anticancer applications. It also includes detailed experimental protocols and visual workflows to guide researchers in designing and executing similar studies.
Mechanism of Action
Anthelmintic Action
In nematodes, this compound acts as a positive allosteric modulator and agonist of the MPTL-1 receptor, a nematode-specific ligand-gated ion channel.[3][6] This interaction forces the channel to remain open, leading to an uncontrolled influx of ions and depolarization of muscle cells.[6] The resulting irreversible paralysis causes the expulsion of the nematode from the host.[6] This target is absent in mammals, which explains the drug's high safety margin.[2][3]
References
- 1. Anticancer properties of novel aminoacetonitrile derivative this compound (ADD 1566) in pre-clinical models of human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound antitumor activity is mediated through inhibition of major cell cycle and tumor growth signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound antitumor activity is mediated through inhibition of major cell cycle and tumor growth signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciquest.org.nz [sciquest.org.nz]
Application Notes and Protocols for Larval Development Assay for Monepantel Susceptibility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monepantel is an anthelmintic belonging to the amino-acetonitrile derivative (AAD) class, effective against gastrointestinal nematodes, including those resistant to other drug classes.[1][2] Its unique mode of action targets a nematode-specific nicotinic acetylcholine (B1216132) receptor subunit, Hco-MPTL-1, making it a valuable tool in parasite control.[2][3] The Larval Development Assay (LDA) is a widely used in vitro method to determine the susceptibility of nematode populations to anthelmintics like this compound. This assay measures the concentration of the drug that inhibits the development of nematode eggs to the third larval stage (L3). The results can be used to detect resistance and inform treatment strategies.
This document provides a detailed protocol for performing a Larval Development Assay to assess the susceptibility of Haemonchus contortus to this compound.
Mechanism of Action of this compound
This compound acts as a positive allosteric modulator at nanomolar concentrations and a direct agonist at higher concentrations on the nematode-specific MPTL-1 acetylcholine receptor.[3] Binding of this compound to this receptor leads to an irreversible opening of the ion channel, resulting in a constant, uncontrolled influx of ions. This causes depolarization of the muscle cells, leading to spastic paralysis and eventual death of the nematode.[3]
This compound Signaling Pathway
Caption: this compound signaling pathway in nematodes.
Experimental Protocols
This protocol is adapted for Haemonchus contortus, a common gastrointestinal nematode in small ruminants.
Materials and Reagents
-
Nematode Eggs: Freshly collected from fecal samples of infected animals.
-
This compound: Analytical grade.
-
Solvents for this compound: Polyethylene (B3416737) glycol 300 or dichloromethane (B109758) (for stock solution), distilled water (for serial dilutions).
-
Agar (B569324): Bacteriological grade.
-
Yeast Extract: For larval nutrition.
-
Fungicide (e.g., Amphotericin B): To prevent fungal contamination.
-
96-well microtiter plates: Flat-bottomed, sterile.
-
Iodine solution (Lugol's solution): To stop larval development.
-
Microscope: Inverted or compound.
-
Pipettes and tips: Calibrated.
-
Incubator: Set at 25-27°C.
-
Centrifuge and tubes: For egg isolation.
-
Sieves: For fecal filtration.
-
Saturated salt solution (e.g., NaCl or MgSO4): For egg flotation.
Experimental Workflow
Caption: Workflow for the Larval Development Assay.
Step-by-Step Procedure
1. Nematode Egg Isolation
-
Collect fresh fecal samples from sheep infected with Haemonchus contortus.
-
Homogenize the feces and filter through a coarse sieve to remove large debris.
-
Perform egg flotation using a saturated salt solution to separate the eggs from the fecal matter.
-
Wash the collected eggs with tap water to remove the salt solution.
-
Quantify the number of eggs per unit volume under a microscope.
-
Adjust the egg concentration to approximately 6000-8000 eggs/mL.
2. This compound Solution Preparation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like polyethylene glycol 300. This compound is practically insoluble in water.[1][2]
-
Perform serial dilutions of the stock solution in distilled water to achieve the desired final concentrations for the assay. A suggested concentration range is 0.001 µg/mL to 10 µg/mL.
3. Assay Plate Setup
-
Prepare a 1.5% agar solution containing yeast extract and a fungicide.[4]
-
Dispense the agar solution into the wells of a 96-well plate.
-
Add the different dilutions of this compound to the designated wells. Include control wells with no this compound (negative control) and wells with a known effective anthelmintic (positive control).
4. Incubation
-
Seal the plates to prevent evaporation.
-
Incubate the plates at 25-27°C for 6 days in the dark.[4][5] This period allows for the development of eggs to the L3 stage in the control wells.
5. Assay Termination
-
After the incubation period, add a drop of iodine solution to each well to kill and straighten the larvae for easier identification.[4][5]
6. Larval Counting
-
Using an inverted microscope, count the number of eggs, first and second stage larvae (L1/L2), and third-stage larvae (L3) in each well.
-
Record the counts for each concentration of this compound and the controls.
Quality Control
-
Negative Control: The development of eggs to L3 larvae in the negative control wells should be at least 70% for the assay to be considered valid.
-
Positive Control: A known effective anthelmintic should show a high level of inhibition of larval development.
-
Replicates: Each concentration and control should be tested in triplicate to ensure the reproducibility of the results.
Data Presentation and Analysis
The raw data consists of the counts of eggs, L1/L2, and L3 larvae for each this compound concentration. The percentage of inhibition of development to the L3 stage is calculated for each concentration relative to the negative control.
Table 1: Example of Raw Data from a Larval Development Assay
| This compound (µg/mL) | Replicate | Eggs | L1/L2 | L3 | Total Larvae | % L3 |
| 0 (Control) | 1 | 5 | 10 | 65 | 80 | 81.25 |
| 2 | 4 | 12 | 62 | 78 | 79.49 | |
| 3 | 6 | 9 | 64 | 79 | 81.01 | |
| 0.01 | 1 | 8 | 15 | 55 | 78 | 70.51 |
| 2 | 7 | 18 | 52 | 77 | 67.53 | |
| 3 | 9 | 16 | 54 | 79 | 68.35 | |
| 0.1 | 1 | 20 | 35 | 22 | 77 | 28.57 |
| 2 | 22 | 32 | 25 | 79 | 31.65 | |
| 3 | 19 | 38 | 20 | 77 | 25.97 | |
| 1 | 1 | 45 | 28 | 5 | 78 | 6.41 |
| 2 | 48 | 25 | 4 | 77 | 5.19 | |
| 3 | 46 | 29 | 3 | 78 | 3.85 | |
| 10 | 1 | 70 | 8 | 0 | 78 | 0.00 |
| 2 | 72 | 6 | 0 | 78 | 0.00 | |
| 3 | 71 | 7 | 0 | 78 | 0.00 |
Calculating LD50 and Resistance Ratio
The data can be analyzed using a probit or logit program to calculate the LD50 (Lethal Dose 50%), which is the concentration of this compound required to inhibit the development of 50% of the larvae to the L3 stage.[4]
The Resistance Ratio (RR) is then calculated by dividing the LD50 of the test isolate by the LD50 of a known susceptible isolate.
RR = LD50 (Test Isolate) / LD50 (Susceptible Isolate)
Table 2: Summary of Results for Susceptible and Test Isolates
| Isolate | LD50 (µg/mL) | 95% Confidence Interval | Resistance Ratio (RR) |
| Susceptible | 0.05 | 0.04 - 0.06 | 1.0 |
| Test Isolate A | 0.15 | 0.13 - 0.17 | 3.0 |
| Test Isolate B | 0.52 | 0.48 - 0.56 | 10.4 |
An RR value greater than 1 indicates a reduced susceptibility to this compound. The higher the RR, the more resistant the nematode population.
Troubleshooting
Table 3: Common Problems and Solutions in the Larval Development Assay
| Problem | Possible Cause(s) | Solution(s) |
| Poor larval development in control wells (<70% L3) | - Poor egg viability- Contamination (bacterial or fungal)- Incorrect incubation temperature or time- Inadequate nutrition (yeast extract) | - Use fresh fecal samples.- Ensure aseptic techniques and use of fungicide.- Calibrate incubator and follow protocol.- Use fresh, high-quality yeast extract. |
| High variability between replicates | - Inconsistent number of eggs per well- Uneven distribution of drug in agar- Pipetting errors | - Carefully quantify and dispense eggs.- Ensure thorough mixing of drug in the agar before dispensing.- Calibrate pipettes and use consistent technique. |
| No dose-response observed | - Incorrect drug concentrations (too high or too low)- Drug degradation or precipitation- Highly resistant nematode population | - Prepare a wider range of drug dilutions.- Check the solubility and stability of this compound in the chosen solvent.- Confirm the resistance status with other methods if possible. |
| Difficulty in differentiating larval stages | - Inadequate microscope magnification or resolution- Larvae are not well-stained or straightened | - Use a microscope with appropriate magnification.- Ensure proper application of iodine solution. |
References
Application Notes and Protocols for Monepantel Dosing in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monepantel is a novel anthelmintic agent belonging to the amino-acetonitrile derivative (AAD) class.[1][2] It is utilized in veterinary medicine for the treatment and control of gastrointestinal nematodes, particularly in sheep and goats.[2][3] Its unique mechanism of action makes it effective against nematode strains that have developed resistance to other major anthelmintic classes, such as benzimidazoles, levamisole, and macrocyclic lactones.[3] After administration, this compound is rapidly metabolized to this compound sulfone, which is also an active metabolite.[1][4] This document provides detailed dosing protocols, experimental methodologies, and safety information for the use of this compound in a laboratory research setting.
Mechanism of Action
This compound targets a specific clade of nicotinic acetylcholine (B1216132) receptors (nAChRs) that are unique to nematodes, specifically the DEG-3 subfamily.[1] In the parasitic nematode Haemonchus contortus, the likely binding site is the MPTL-1 receptor.[1][5] this compound acts as a positive allosteric modulator at low concentrations and a direct agonist at higher concentrations.[5] Its binding to the receptor leads to an irreversible opening of the ion channel, causing an uncontrolled influx of ions.[5][6] This results in the depolarization of muscle cells, leading to spastic paralysis and eventual death and expulsion of the nematode from the host.[5][6] The absence of the DEG-3 receptor subfamily in mammals contributes to this compound's high safety profile in host animals.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fao.org [fao.org]
- 3. This compound: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 4. Pharmacokinetics of this compound and its sulfone metabolite, this compound sulfone, after intravenous and oral administration in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciquest.org.nz [sciquest.org.nz]
- 6. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
Application Notes and Protocols for Monepantel in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Monepantel (MPL), an amino-acetonitrile derivative initially developed as a veterinary anthelmintic, has emerged as a compound of interest in cancer research due to its antiproliferative and pro-autophagic effects in various cancer cell lines.[1][2][3] These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in cell culture experiments.
Mechanism of Action: In mammalian cells, this compound's primary mechanism of action is the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway.[4][5][6] Specifically, it has been shown to suppress the phosphorylation of mTOR and its downstream effectors, p70S6K and 4EBP1.[2][4][5] This inhibition disrupts key cellular processes, leading to:
-
Cell Cycle Arrest: this compound induces a G1 phase cell cycle arrest by downregulating the expression of cyclin D1 and cyclin-dependent kinases (CDKs).[1][4]
-
Induction of Autophagy: By inhibiting the mTOR pathway, this compound triggers autophagy, a cellular self-degradation process, in cancer cells.[2][7] This is evidenced by the accumulation of acidic vacuoles and changes in autophagy markers like LC3B and p62.[2][7]
-
Inhibition of Cell Proliferation and Viability: this compound effectively reduces the growth, proliferation, and colony formation of a range of cancer cell lines.[1][4]
Interestingly, the anticancer effects of this compound in mammalian cells are not mediated through the nicotinic acetylcholine (B1216132) receptors, which are its target in nematodes.[1]
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound and its major metabolite, this compound sulfone, across various cancer cell lines. These values are typically determined after 72 to 120 hours of treatment.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OVCAR-3 | Ovarian Cancer | 4.4 ± 0.27 to 7.2 ± 0.2 | [1] |
| A2780 | Ovarian Cancer | 10.5 ± 0.4 | [1][8][9] |
| SKOV-3 | Ovarian Cancer | 29 (approx.) | [6] |
| HOSE (non-malignant) | Ovarian Surface Epithelial | 74.8 ± 7.7 | [1] |
Note: IC50 values can vary depending on the assay method and experimental conditions.[10]
Table 2: Effective Concentrations of this compound in Cell Culture Experiments
| Experiment | Cell Line(s) | Concentration(s) (µM) | Observed Effect | Reference(s) |
| Inhibition of mTOR signaling | Ovarian Cancer Cells | 10 - 25 | Suppression of phospho-mTOR (Ser2448) | [6] |
| Induction of Autophagy | OVCAR-3, A2780 | 10, 25 | Accumulation of acidic vacuoles, autophagosome formation | [2][8][9] |
| Cell Cycle Analysis | OVCAR-3 | 25 | G1 phase arrest | [1] |
| Apoptosis Induction | HCT 116, LM-MEL-28 | 25 | Induction of apoptosis | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for most in vitro applications.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibration: Allow the this compound powder and DMSO to reach room temperature to prevent condensation.
-
Weighing: Accurately weigh the required amount of this compound powder. For a 10 mM stock solution, this will be approximately 4.73 mg per 1 mL of DMSO (this compound MW: 473.4 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of DMSO.
-
Mixing: Vortex the tube thoroughly until the this compound is completely dissolved. A brief warming in a 37°C water bath can assist dissolution.[12]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL).[12] Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[12]
Note on Final DMSO Concentration: When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.[12]
Protocol 2: Cell Viability and Proliferation Assay (Sulforhodamine B - SRB Assay)
This protocol is used to assess the effect of this compound on cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 2,500 cells per well and allow them to attach overnight.[8]
-
This compound Treatment: The next day, treat the cells with a serial dilution of this compound to achieve the desired final concentrations. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plates for the desired time period (e.g., 72 hours).[8]
-
Cell Fixation: After incubation, gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Discard the supernatant and wash the plates five times with tap water.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[8]
-
Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound dye and allow the plates to air dry.[8]
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[8]
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.[8] The absorbance is proportional to the cell number.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the method to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695), cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with this compound at the desired concentration (e.g., 25 µM) for a specified duration (e.g., 48 or 72 hours).[1]
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
References
- 1. Anticancer properties of novel aminoacetonitrile derivative this compound (ADD 1566) in pre-clinical models of human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces autophagy in human ovarian cancer cells through disruption of the mTOR/p70S6K signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 4. This compound antitumor activity is mediated through inhibition of major cell cycle and tumor growth signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound antitumor activity is mediated through inhibition of major cell cycle and tumor growth signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a brain-penetrant mTOR inhibitor - Rapamycin Longevity News [rapamycin.news]
- 7. This compound induces autophagy in human ovarian cancer cells through disruption of the mTOR/p70S6K signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes & Protocols: In Vitro Techniques for Studying Monepantel Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monepantel (MOP) is a relatively new anthelmintic belonging to the amino-acetonitrile derivative (AAD) class, valued for its unique mode of action against gastrointestinal nematodes, including those resistant to older drug classes like benzimidazoles and macrocyclic lactones.[1][2][3] It acts on a nematode-specific nicotinic acetylcholine (B1216132) receptor subunit, MPTL-1 (also known as ACR-23 in C. elegans), causing paralysis and death of the parasite.[1][4][5] However, shortly after its introduction, resistance to this compound was reported in several countries and nematode species, including Haemonchus contortus.[2][6] Understanding and monitoring this resistance is crucial for preserving the efficacy of this important drug class. This document provides detailed protocols for in vitro techniques to study and quantify this compound resistance in nematodes.
Key In Vitro Phenotypic Assays
Several in vitro assays are employed to determine the susceptibility of nematode populations to this compound. These assays measure the concentration of the drug required to inhibit a specific biological function, such as larval development or motility.
-
Larval Development Assay (LDA): This is a widely used method to determine the concentration of an anthelmintic that inhibits the development of eggs to the third larval stage (L3).[7][8] It is effective at discriminating between susceptible and resistant isolates of H. contortus.[9][10]
-
Larval Motility Assay: This assay assesses the effect of this compound on the movement of larval stages (e.g., L3).[11][12] Automated systems can be used for high-throughput screening by detecting interruptions in infrared beams caused by worm movement.[6][12]
-
Adult Motility Assay: Similar to the larval motility assay, this technique measures the effect of the drug on the motility of adult worms, which is the primary target stage for anthelmintics in vivo.[6]
Experimental Protocol 1: Larval Development Assay (LDA)
This protocol is adapted from standard parasitological methods and is designed to determine the 50% inhibitory concentration (IC50) of this compound.[7][8][13]
Materials:
-
Fresh fecal samples from infected animals
-
Saturated sodium chloride (NaCl) solution
-
Sieves (1 mm, 150 µm, 25 µm)
-
Centrifuge and tubes
-
96-well microtiter plates
-
Nutritive agar (B569324) medium
-
Escherichia coli culture (optional, as a food source)
-
This compound stock solution (in DMSO)
-
Incubator (27°C)
-
Inverted microscope
-
Iodine solution (e.g., Lugol's iodine)
Procedure:
-
Egg Isolation:
-
Homogenize fecal samples in water.
-
Pass the suspension through a series of sieves to remove large debris.
-
Collect the filtrate and centrifuge to pellet the eggs.
-
Resuspend the pellet in saturated NaCl solution and centrifuge again. Eggs will float to the surface.
-
Carefully collect the layer of eggs and wash them thoroughly with water through a 25 µm sieve to remove the salt.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the nutritive agar medium in a 96-well plate. Ensure a final DMSO concentration is non-lethal (typically <1%). Include control wells with no this compound.
-
Add approximately 60-80 eggs to each well.[8]
-
Seal the plates to prevent evaporation.
-
-
Incubation:
-
Assessment:
-
After incubation, add a drop of iodine solution to each well to stop development and kill the larvae.
-
Using an inverted microscope, count the number of eggs, L1, L2, and L3 larvae in each well.
-
Inhibition of development is determined by the inability of eggs to develop into L3 larvae.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the control wells.
-
Determine the IC50 value (the concentration that inhibits 50% of larval development to L3) using a suitable statistical software package (e.g., using probit or logit analysis).
-
Molecular Techniques for Resistance Detection
This compound resistance is often associated with mutations, such as deletions or single nucleotide polymorphisms (SNPs), in the mptl-1 (acr-23) gene.[4][14][15] Molecular assays can be used to detect these genetic markers.
Experimental Protocol 2: qPCR for Gene Expression Analysis
This protocol outlines the use of quantitative PCR (qPCR) to assess changes in the expression of genes potentially involved in this compound resistance, such as the target receptor gene mptl-1 or genes involved in drug metabolism.
Materials:
-
Nematode samples (e.g., L3 larvae) from susceptible and suspected resistant populations
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
DNase I
-
Reverse transcription kit for cDNA synthesis
-
qPCR instrument (e.g., real-time thermal cycler)
-
SYBR Green or TaqMan probe-based qPCR master mix[16]
-
Specific primers for the target gene (e.g., Hco-mptl-1) and a reference/housekeeping gene (e.g., GAPDH, actin)
-
Nuclease-free water
Procedure:
-
RNA Extraction:
-
Homogenize nematode samples in lysis buffer from the RNA extraction kit.
-
Follow the manufacturer's protocol to extract total RNA.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qPCR Reaction Setup:
-
qPCR Cycling and Data Collection:
-
Use a standard three-step cycling protocol (denaturation, annealing, extension), optimized for your specific primers and target.
-
Collect fluorescence data at the end of each extension step.
-
Perform a melt curve analysis at the end of the run (for SYBR Green assays) to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene and comparing the resistant population to the susceptible population.
-
Data Presentation
Quantitative data from in vitro assays are crucial for comparing the susceptibility of different nematode isolates.
Table 1: Example IC50 Values from Larval Development Assays for Haemonchus contortus
| Isolate / Strain | Status | IC50 (µM) | Resistance Factor (RF)* | Reference |
| ISE | Susceptible | ~0.02 | - | Fictional Example |
| MOP-R1 | Resistant | ~0.14 | 7 | Fictional Example[10] |
| MOP-R2 | Highly Resistant | >20 | >1000 | Fictional Example[9] |
*Resistance Factor (RF) is calculated as IC50 of the resistant isolate / IC50 of the susceptible isolate.
Table 2: Example Relative Gene Expression Data from qPCR Analysis
| Gene Target | Isolate Status | Relative Expression (Fold Change vs. Susceptible) |
| Hco-mptl-1 | Resistant | 0.25 |
| ABC Transporter A | Resistant | 4.5 |
| Cytochrome P450 | Resistant | 2.8 |
Diagrams of Pathways and Workflows
Visual representations of the underlying mechanisms and experimental processes can aid in understanding this compound resistance.
Caption: this compound action in susceptible vs. resistant nematodes.
Caption: Experimental workflow for identifying this compound resistance.
References
- 1. sciquest.org.nz [sciquest.org.nz]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Acquired resistance to this compound in C. elegans: What about parasitic nematodes? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the amino-acetonitrile derivative this compound (AAD 1566) as a new anthelmintic drug development candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
- 9. Larval development assays reveal the presence of sub-populations showing high- and low-level resistance in a this compound (Zolvix®)-resistant isolate of Haemonchus contortus [agris.fao.org]
- 10. [논문]Larval development assays reveal the presence of sub-populations showing high- and low-level resistance in a this compound (Zolvix®)-resistant isolate of Haemonchus contortus [scienceon.kisti.re.kr]
- 11. In Vitro and In Vivo Efficacy of this compound (AAD 1566) against Laboratory Models of Human Intestinal Nematode Infections | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. Evaluation of nematode susceptibility and resistance to anthelmintic drugs with a WMicrotracker motility assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]
- 14. Extreme-QTL mapping of this compound resistance in Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of a Triplex qPCR Assay Based on the TaqMan Probe for the Detection of Haemophilus parasuis, Streptococcus suis Serotype 2 and Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols: In Vivo Imaging of Monepantel's Effect on Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monepantel (MPL), an amino-acetonitrile derivative initially developed as an anthelmintic agent, has demonstrated significant potential as an anti-cancer therapeutic.[1][2] Preclinical studies have shown its efficacy in suppressing tumor growth, particularly in ovarian cancer models.[3][4] The primary mechanism of action involves the inhibition of the mTOR/p70S6K signaling pathway, which leads to the induction of autophagy and a reduction in cell proliferation.[1][5] Furthermore, this compound has been observed to down-regulate the expression of other key oncogenic proteins such as IGF-1R and c-MYC, and to affect cell cycle regulators.[1][3]
These application notes provide a comprehensive guide for the in vivo assessment of this compound's anti-tumor effects using non-invasive imaging techniques. The protocols detailed below are synthesized from established in vivo cancer research methodologies and specific findings from this compound-related preclinical studies. They are designed to enable longitudinal monitoring of therapeutic efficacy, pharmacodynamic assessment, and a deeper understanding of this compound's impact on tumor biology in a live animal setting.
Key Signaling Pathway Affected by this compound
This compound exerts its anti-tumor effects primarily by targeting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1] Inhibition of mTOR by this compound leads to decreased phosphorylation of its downstream effectors, p70S6K and 4EBP1, ultimately suppressing protein synthesis and inducing autophagy.[1][5] Additionally, this compound has been shown to reduce the expression of c-MYC and impact cell cycle progression.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical in vivo studies of this compound in ovarian cancer xenograft models.
Table 1: Effect of this compound on Tumor Growth
| Treatment Group | Dose (mg/kg) | Administration | Tumor Volume Reduction | Reference |
| Vehicle Control | - | IP, 3x weekly for 2 weeks | - | [1] |
| This compound | 25 | IP, 3x weekly for 2 weeks | Modest Reduction | [1][3] |
| This compound | 50 | IP, 3x weekly for 2 weeks | Modest Reduction | [1][3] |
Table 2: Effect of this compound on Key Protein Expression in Tumors
| Protein | Dose (mg/kg) | Change in Expression (vs. Control) | Method | Reference |
| mTOR Pathway | ||||
| mTOR | 25, 50 | Highly Suppressed | Western Blot | [1] |
| p70S6K | 25, 50 | Highly Suppressed | Western Blot | [1] |
| 4E-BP1 | 25, 50 | Highly Suppressed | Western Blot | [1] |
| Cell Cycle Regulators | ||||
| Cyclin D1 | 25, 50 | Modest Reduction | Western Blot | [1] |
| Retinoblastoma (Rb) | 25, 50 | Modest Reduction | Western Blot | [1] |
| Other Oncogenic Proteins | ||||
| c-MYC | 25 | ↓ 35.96% (P < 0.05) | Western Blot | [1] |
| c-MYC | 50 | ↓ 31.40% (P < 0.05) | Western Blot | [1] |
| IGF-1R | 25, 50 | Down-regulated | Western Blot | [1][3] |
Experimental Workflow for In Vivo Imaging
The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound using in vivo imaging.
Detailed Experimental Protocols
Protocol 1: Ovarian Cancer Xenograft Model Establishment
This protocol is based on the OVCAR-3 xenograft models used in this compound studies.[1] For in vivo imaging, the cancer cell line must first be engineered to express a reporter gene (e.g., firefly luciferase).
Materials:
-
OVCAR-3 human ovarian cancer cell line (or other suitable line)
-
Lentiviral vector encoding firefly luciferase (luc)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Puromycin or other selection antibiotic
-
Female athymic nude mice (4-6 weeks old)
-
Matrigel® or similar extracellular matrix
-
Sterile PBS, trypsin, syringes, and needles
Procedure:
-
Luciferase-Tagging of OVCAR-3 Cells:
-
Transduce OVCAR-3 cells with the luciferase-encoding lentivirus according to the manufacturer's protocol.
-
Select for stably transduced cells (OVCAR-3-luc) by culturing in medium containing the appropriate selection antibiotic (e.g., puromycin).[1]
-
Confirm luciferase activity in vitro using a luminometer before in vivo use.
-
-
Cell Preparation for Implantation:
-
Culture OVCAR-3-luc cells to ~80% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 107 cells/mL. Keep on ice.
-
-
Subcutaneous Implantation:
-
Anesthetize mice using isoflurane (B1672236) (2-3% for induction, 1.5-2% for maintenance).
-
Inject 100 µL of the cell suspension (containing 5 x 106 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor mice 2-3 times weekly for tumor formation.
-
Once tumors are palpable, measure their dimensions using digital calipers. Calculate tumor volume using the formula: Volume = 0.5 x (Length x Width2) .[4]
-
When tumor volumes reach approximately 80-100 mm³, randomize the mice into treatment and control groups.
-
Protocol 2: In Vivo Bioluminescence Imaging (BLI)
BLI is a highly sensitive method for non-invasively monitoring tumor burden and response to therapy in real-time.
Materials:
-
Tumor-bearing mice from Protocol 1
-
D-Luciferin potassium salt, sterile solution (e.g., 15 mg/mL in PBS)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (isoflurane)
Procedure:
-
Animal Preparation:
-
Perform baseline imaging before the first treatment dose.
-
Anesthetize the mouse with isoflurane.
-
-
Substrate Injection:
-
Administer D-Luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg.[3]
-
-
Image Acquisition:
-
Wait approximately 10-15 minutes for the substrate to distribute and for the bioluminescent signal to peak.
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images. Typical exposure times range from 1 second to 2 minutes, depending on signal intensity. Use an open filter to collect all emitted photons.
-
Acquire a photographic image for anatomical reference.
-
-
Longitudinal Monitoring:
-
Repeat the imaging procedure at regular intervals (e.g., twice weekly) throughout the treatment period.
-
-
Data Analysis:
-
Use the imaging system's software to draw a region of interest (ROI) around the tumor area.
-
Quantify the bioluminescent signal as total flux (photons/second) or average radiance (photons/s/cm²/sr).
-
Plot the average signal intensity for each treatment group over time to visualize and quantify the therapeutic response.
-
Protocol 3: this compound Administration
This protocol is based on effective doses identified in preclinical ovarian cancer models.[1][3]
Materials:
-
This compound (MPL)
-
Vehicle solution (e.g., 0.5% Hydroxypropyl methylcellulose (B11928114) [HPMC] in sterile PBS)
-
Syringes and needles for IP injection
Procedure:
-
Preparation of Dosing Solutions:
-
Prepare a stock solution of this compound in the vehicle. For example, to achieve a 25 mg/kg dose in a 20g mouse with a 100 µL injection volume, the solution concentration would be 5 mg/mL.
-
Prepare a vehicle-only solution for the control group.
-
-
Administration:
-
On day 7 post-cell inoculation (or once tumors reach the desired size), begin treatment.
-
Administer this compound (25 or 50 mg/kg) or vehicle via intraperitoneal (IP) injection.
-
Repeat the injections three times weekly for the duration of the study (e.g., 2 weeks).[1]
-
Protocol 4: Ex Vivo Western Blot Analysis of Tumor Tissue
This protocol allows for the quantification of protein expression changes within the tumor tissue at the study's endpoint.
Materials:
-
Excised tumors
-
Ice-cold PBS
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
Homogenizer
-
Microcentrifuge
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Primary antibodies (e.g., anti-mTOR, anti-p-p70S6K, anti-c-MYC, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Tissue Lysis:
-
Protein Extraction:
-
Centrifuge the lysate at ~13,000 x g for 30 minutes at 4°C.[1]
-
Collect the supernatant containing the protein extract.
-
-
Quantification and Sample Preparation:
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize samples to the same protein concentration with lysis buffer and loading dye.
-
-
Western Blotting:
-
Separate equivalent amounts of protein extract by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply a chemiluminescent substrate.
-
Detect the signal using an imaging system. Quantify band intensities and normalize to a loading control like β-actin.
-
Conclusion
The protocols and data presented provide a robust framework for investigating the in vivo anti-tumor effects of this compound. By combining non-invasive imaging techniques like bioluminescence with traditional methods such as caliper measurements and endpoint western blot analysis, researchers can effectively monitor tumor progression, assess therapeutic response, and elucidate the molecular mechanisms underlying this compound's efficacy. This multi-faceted approach is crucial for the continued preclinical and clinical development of this compound as a promising cancer therapeutic.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. search.library.ucdavis.edu [search.library.ucdavis.edu]
- 3. Optimizing live animal bioluminescence imaging prediction of tumor burden in human prostate cancer xenograft models in SCID-NSG mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Investigating Monepantel as a Chemosensitizer in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the effects of monepantel in combination with conventional chemotherapy. This compound, a known anthelmintic, has shown promising anticancer properties, primarily through its inhibition of the mTOR signaling pathway. This document outlines the rationale, experimental design, and methodologies for in vitro and in vivo studies to evaluate this compound's potential as a chemosensitizing agent.
Introduction
This compound (MPL) is a small molecule that has been identified as an inhibitor of the mammalian target of rapamycin (B549165) (mTOR) pathway. The mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[1] By inhibiting mTOR, this compound can arrest the cell cycle and induce autophagy in cancer cells.[2] Preclinical studies have demonstrated that combining this compound with standard chemotherapeutic agents, such as doxorubicin (B1662922) and gemcitabine (B846), can synergistically enhance their antitumor effects and overcome drug resistance in various cancer models, particularly in ovarian cancer.[3][4]
These protocols are designed to guide researchers in the systematic evaluation of this compound as a combination therapy. The following sections provide detailed methodologies for key in vitro and in vivo assays, along with guidance on data presentation and interpretation.
Data Presentation
In Vitro Cytotoxicity and Synergy
The synergistic effect of combining this compound with chemotherapy can be quantified by determining the IC50 values (the concentration of a drug that inhibits a biological process by 50%) of the individual drugs versus the combination.
| Cell Line | Treatment | IC50 (µM) |
| OVCAR-3 | This compound | 7 - 10.5 |
| A2780 | This compound | 7 - 10.5 |
| CAOV-3 | This compound | 7 - 10.5 |
| OVCAR-3 | Doxorubicin + 5µM MPL | Synergistic Effect |
| A2780 | Doxorubicin + 5µM MPL | Synergistic Effect |
| CAOV-3 | Doxorubicin + 5µM MPL | Synergistic Effect |
| OVCAR-3 | Gemcitabine + 5µM MPL | Synergistic Effect |
| A2780 | Gemcitabine + 5µM MPL | Synergistic Effect |
| CAOV-3 | Gemcitabine + 5µM MPL | Synergistic Effect |
| Table 1: In vitro cytotoxicity of this compound alone and in combination with chemotherapy in ovarian cancer cell lines. Data compiled from a study by Ataie-Kachoie et al.[1] |
In Vivo Tumor Growth Inhibition
In vivo studies using xenograft models are crucial for validating the therapeutic potential of combination therapies. The following table summarizes the tumor growth inhibition observed in mice bearing OVCAR-3 xenografts.
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| This compound (MPL) | 50 | - |
| Gemcitabine (Low Dose) | 2 | - |
| Gemcitabine (High Dose) | 5 | - |
| Doxorubicin (Low Dose) | 2 | - |
| Doxorubicin (High Dose) | 5 | - |
| MPL + Gemcitabine (Low Dose) | 50 + 2 | 32.29 |
| MPL + Gemcitabine (High Dose) | 50 + 5 | 35.1 |
| MPL + Doxorubicin (Low Dose) | 50 + 2 | 15.2 |
| MPL + Doxorubicin (High Dose) | 50 + 5 | 24.38 |
| MPL (Low Dose) + Gemcitabine | 25 + 5 | 36.26 |
| Table 2: In vivo tumor growth inhibition of this compound in combination with gemcitabine or doxorubicin in an OVCAR-3 xenograft model. Data extracted from a study by Pourgholami et al.[4][5] |
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound and chemotherapy on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., OVCAR-3, A2780)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (MPL)
-
Chemotherapeutic agent (e.g., Doxorubicin, Gemcitabine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium.
-
Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only controls.
-
For combination studies, add a fixed concentration of this compound with varying concentrations of the chemotherapeutic agent.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Colony Formation Assay
This assay assesses the long-term effect of drug treatment on the ability of single cells to form colonies.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound and chemotherapeutic agent
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound, chemotherapy, or their combination for 24 hours.
-
Replace the drug-containing medium with fresh, drug-free medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the wells with PBS, fix the colonies with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Western Blot Analysis for mTOR Pathway Proteins
This protocol is for detecting changes in the expression and phosphorylation of key proteins in the mTOR signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-mTOR, anti-phospho-mTOR, anti-p70S6K, anti-phospho-p70S6K, anti-4E-BP1, anti-phospho-4E-BP1, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imager.
In Vivo Tumor Xenograft Study
This protocol describes the establishment of a subcutaneous tumor model in mice to evaluate the in vivo efficacy of this compound and chemotherapy combinations.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., OVCAR-3)
-
Matrigel (optional)
-
This compound and chemotherapeutic agent formulations for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination therapy).
-
Administer the treatments according to the desired schedule and route (e.g., intraperitoneal, oral gavage). Doses of 25 and 50 mg/kg for this compound have been used in mice.[1]
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, histology).
Visualizations
Caption: this compound's mechanism of action in combination with chemotherapy.
Caption: General workflow for testing this compound with chemotherapy.
References
- 1. This compound considerably enhances the therapeutic potentials of PEGylated liposomal doxorubicin and gemcitabine in ovarian cancer: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound considerably enhances the therapeutic potentials of PEGylated liposomal doxorubicin and gemcitabine in ovarian cancer: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Establishing a Monepantel-Resistant Nematode Line in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of anthelmintic resistance is a significant challenge in both veterinary and human medicine. The development of novel anthelmintics, such as monepantel, a member of the amino-acetonitrile derivative (AAD) class, has been crucial in combating resistant nematode populations. This compound targets a unique nematode-specific acetylcholine (B1216132) receptor subunit (ACR-23/MPTL-1), rendering it effective against nematodes resistant to other drug classes.[1][2][3][4] However, resistance to this compound has also been reported, necessitating laboratory models to study the mechanisms of resistance and to screen for new, effective compounds.[5][6][7]
These application notes provide detailed protocols for the establishment of a this compound-resistant nematode line, primarily focusing on Haemonchus contortus, a pathogenic gastrointestinal nematode of small ruminants. The protocols described herein cover both in vivo and in vitro selection methods, confirmation of resistance, and molecular analysis of resistance markers.
Data Presentation
The following tables summarize key quantitative data relevant to the establishment and characterization of this compound-resistant nematode lines.
Table 1: this compound Efficacy and Dosing for Selection
| Parameter | Species | Value | Reference |
| Therapeutic Dose (Sheep) | Various gastrointestinal nematodes | 2.5 mg/kg body weight | [4][8] |
| Initial Sub-lethal Dose (in vivo selection) | Haemonchus contortus | 0.075 mg/kg body weight | [9] |
| Final Dose (in vivo selection) | Haemonchus contortus | 2.5 mg/kg body weight | [9] |
| Efficacy against Susceptible Adult H. contortus | Haemonchus contortus | >99.2% | [8] |
| Efficacy against Resistant Adult H. contortus (post-selection) | Haemonchus contortus | 0% - 58.5% | [9] |
Table 2: In Vitro Susceptibility to this compound
| Nematode Strain | Assay | IC50 / EC50 | Resistance Ratio | Reference |
| Susceptible Ancylostoma ceylanicum (adults) | Motility Assay | 1.7 µg/ml | - | [10] |
| Susceptible Trichuris muris (L3 larvae) | Motility Assay | 78.7 µg/ml | - | [10] |
| This compound-Resistant H. contortus (Sub-population 1) | Larval Development Assay | ~7-fold increase vs. susceptible | 7 | [6] |
| This compound-Resistant H. contortus (Sub-population 2) | Larval Development Assay | >1000-fold increase vs. susceptible | >1000 | [6] |
Experimental Protocols
Protocol 1: In Vivo Selection of this compound-Resistant Haemonchus contortus
This protocol describes the gradual selection of this compound resistance in H. contortus through repeated sub-lethal dosing in a sheep model.[9][11]
Materials:
-
This compound-susceptible isolate of H. contortus (L3 larvae)
-
Worm-free lambs (e.g., Santa Ines or Ile de France breed)
-
This compound oral solution (e.g., Zolvix®)
-
Fecal collection bags
-
McMaster slides or equivalent for fecal egg counts
-
Equipment for larval culture (e.g., Baermann apparatus)
-
Oral drenching gun
Procedure:
-
Initial Infection: Infect worm-free lambs with a known number of L3 larvae from a this compound-susceptible H. contortus isolate.
-
Establishment of Patency: Monitor fecal egg counts (FECs) to confirm the establishment of a patent infection (typically 2-3 weeks post-infection).
-
Initiation of Selection:
-
Begin treatment with a very low, sub-lethal dose of this compound (e.g., 0.075 mg/kg).[9]
-
Administer the dose orally to the infected sheep.
-
-
Monitoring and Dose Escalation:
-
Perform FECs regularly (e.g., weekly) to monitor the effect of the treatment.
-
Gradually increase the this compound dose in subsequent treatments as the nematode population shows signs of reduced susceptibility (i.e., less reduction in FECs). The selection process can take over 100 weeks with 19-26 rounds of selection.[9]
-
-
Larval Collection and Passage:
-
Collect feces from the treated animals that still show significant egg shedding.
-
Culture the feces to obtain L3 larvae of the surviving, potentially more resistant, worms.
-
-
Subsequent Generations:
-
Infect a new group of worm-free lambs with the L3 larvae collected from the previous generation.
-
Repeat the cycle of infection, treatment with escalating doses of this compound, and larval recovery for multiple generations.
-
-
Confirmation of Resistance: Once the nematode line can survive the therapeutic dose of this compound (2.5 mg/kg) with a significant reduction in efficacy, proceed to Protocol 3 for formal confirmation.
Protocol 2: In Vitro Larval Development Assay (LDA)
This assay is used to determine the dose-response of nematode larvae to this compound and to detect resistance.[6][12]
Materials:
-
Nematode eggs (from susceptible and putative resistant lines)
-
96-well microtiter plates
-
This compound stock solution (in a suitable solvent like DMSO)
-
Nutrient agar (B569324) medium
-
Amphotericin B (or other antifungal agent)
-
Lugol's iodine solution
-
Inverted microscope
Procedure:
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in the nutrient agar medium to achieve a range of final concentrations. Include a drug-free control.
-
Egg Isolation: Isolate nematode eggs from fresh fecal samples using a standard flotation method.
-
Assay Setup:
-
Dispense the this compound-containing agar and control agar into the wells of a 96-well plate.
-
Add a standardized number of nematode eggs (e.g., 50-100) to each well.
-
-
Incubation: Incubate the plates at approximately 27°C for 6-7 days to allow for the hatching of eggs and development of larvae to the L3 stage in the control wells.
-
Termination and Counting:
-
Stop the development by adding a drop of Lugol's iodine solution to each well.
-
Under an inverted microscope, count the number of eggs, L1, L2, and L3 larvae in each well.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of development to the L3 stage for each this compound concentration compared to the control.
-
Determine the IC50 (the concentration of this compound that inhibits 50% of larval development) for both the susceptible and the test nematode lines.
-
Calculate the resistance ratio (IC50 of the resistant line / IC50 of the susceptible line).
-
Protocol 3: Confirmation of Resistance - Fecal Egg Count Reduction Test (FECRT)
The FECRT is the standard in vivo method to confirm anthelmintic resistance.
Materials:
-
Sheep infected with the putative this compound-resistant nematode line
-
Sheep infected with the original this compound-susceptible nematode line (for comparison)
-
This compound oral solution
-
Fecal collection bags
-
McMaster slides or equivalent
Procedure:
-
Animal Allocation: Divide the infected sheep into four groups:
-
Group 1: Infected with the susceptible strain, untreated (control).
-
Group 2: Infected with the susceptible strain, treated with this compound.
-
Group 3: Infected with the putative resistant strain, untreated (control).
-
Group 4: Infected with the putative resistant strain, treated with this compound.
-
-
Pre-treatment Sampling: Collect fecal samples from all animals on Day 0 (before treatment) and perform FECs.
-
Treatment: Administer the therapeutic dose of this compound (2.5 mg/kg) to the sheep in Groups 2 and 4.
-
Post-treatment Sampling: Collect fecal samples from all animals 10-14 days after treatment and perform FECs.
-
Calculation of Efficacy: Calculate the percentage reduction in FEC for each treated group compared to its respective control group using the following formula: % Reduction = [1 - (Mean FEC of treated group post-treatment / Mean FEC of control group post-treatment)] x 100 Resistance is generally considered to be present if the reduction in FEC is less than 95%.
Protocol 4: Molecular Characterization of Resistance
Mutations in the mptl-1 gene are known to be associated with this compound resistance.[1][13][14][15] This protocol provides a general workflow for identifying these mutations.
Materials:
-
L3 larvae or adult worms from susceptible and resistant lines
-
DNA extraction kit
-
Primers specific for the amplification of the mptl-1 gene
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Thermal cycler
-
Gel electrophoresis equipment
-
DNA sequencing service or pyrosequencing platform
Procedure:
-
DNA Extraction: Extract genomic DNA from individual or pooled nematodes from both the susceptible and resistant lines.
-
PCR Amplification: Amplify the mptl-1 gene (or specific regions of interest) using PCR.
-
Sequence Analysis:
-
Sequence the PCR products from both the susceptible and resistant populations.
-
Align the sequences and compare them to identify any single nucleotide polymorphisms (SNPs) or other mutations that are present in the resistant line but absent in the susceptible line.
-
-
Pyrosequencing (for known SNPs): If specific resistance-conferring SNPs are known, pyrosequencing can be used for rapid genotyping of a large number of individual nematodes to determine the frequency of resistance alleles in the population.
Visualizations
Caption: Experimental workflow for establishing and characterizing a this compound-resistant nematode line.
Caption: Signaling pathway of this compound action and mechanism of resistance.
References
- 1. In vivo selection for Haemonchus contortus resistance to this compound | Journal of Helminthology | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. combar-ca.eu [combar-ca.eu]
- 4. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
- 5. In vivo selection for Haemonchus contortus resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of changes in drug susceptibility and population genetic structure in Haemonchus contortus following worm replacement as a means to reverse the impact of multiple-anthelmintic resistance on a sheep farm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Larval development assays reveal the presence of sub-populations showing high- and low-level resistance in a this compound (Zolvix®)-resistant isolate of Haemonchus contortus [agris.fao.org]
- 10. wool.com [wool.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]
- 13. Identification of the amino-acetonitrile derivative this compound (AAD 1566) as a new anthelmintic drug development candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fecal egg count reduction test (FECRT) [bio-protocol.org]
- 15. msd-animal-health.com [msd-animal-health.com]
Application Notes and Protocols: Use of Monepantel in Xenograft Models of Human Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monepantel (MPL), a novel aminoacetonitrile (B1212223) derivative, is an anthelmintic agent that has demonstrated significant anticancer properties. Its mechanism of action in cancer cells is primarily attributed to the inhibition of the Mammalian Target of Rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2][3][4] Inhibition of the mTOR pathway by this compound leads to the induction of autophagy and suppression of tumor growth.[3][5] These application notes provide a comprehensive overview of the use of this compound in preclinical xenograft models of human cancer, with a focus on ovarian carcinoma, and include detailed protocols for experimental procedures.
Mechanism of Action
This compound exerts its antitumor effects by targeting the mTOR signaling cascade.[1] Specifically, it inhibits the phosphorylation of mTOR and its downstream effectors, p70S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][4] This disruption of the mTOR/p70S6K/4EBP1 pathway leads to several downstream cellular effects, including:
-
Induction of Autophagy: this compound treatment has been shown to induce autophagy in cancer cells, a cellular process of self-degradation of cellular components, which can lead to cell death.[3][5]
-
Cell Cycle Arrest: The compound can cause cell cycle arrest at the G1 phase.[1]
-
Downregulation of Key Oncogenic Proteins: this compound has been observed to reduce the expression of important proteins involved in tumor growth and proliferation, such as Insulin-like Growth Factor 1 Receptor (IGF-1R) and the transcription factor c-MYC.[1][2]
Data Presentation: Efficacy in Ovarian Cancer Xenograft Model
The following tables summarize the quantitative data from preclinical studies of this compound in an OVCAR-3 human ovarian cancer xenograft model.
Table 1: In Vivo Tumor Growth Inhibition in OVCAR-3 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Frequency | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | Intraperitoneal (IP) | 3 times/week for 2 weeks | 0 | [1] |
| This compound | 25 | Intraperitoneal (IP) | 3 times/week for 2 weeks | Modest | [1] |
| This compound | 50 | Intraperitoneal (IP) | 3 times/week for 2 weeks | Modest but significant | [1] |
Table 2: Modulation of Downstream Signaling Pathways in OVCAR-3 Xenograft Tumors
| Target Protein | This compound Dose (mg/kg) | Change in Protein/Phospho-protein Level | Reference |
| p-mTOR | 50 | Highly Suppressed | [1] |
| p-p70S6K | 25 | ~2.5-fold decrease | [1] |
| 50 | ~7-fold decrease | [1] | |
| 4EBP1 | 25 | 44.83 ± 6.85% inhibition | [1] |
| 50 | 48 ± 5.5% inhibition | [1] | |
| Cyclin D1 | 25 & 50 | Modest reduction | [1] |
| Retinoblastoma protein | 25 & 50 | Modest reduction | [1] |
| IGF-1R | 25 & 50 | Down-regulation | [1] |
| c-MYC | 25 | 35.96 ± 8.39% decrease | [1] |
| 50 | 31.40 ± 10.6% decrease | [1] |
Applicable Cancer Models
To date, the most comprehensive in vivo xenograft data for this compound is in the OVCAR-3 human ovarian cancer model .[1] In vitro studies have demonstrated its efficacy in inhibiting the growth of a range of cancer cell lines, suggesting its potential applicability in other cancer types. However, further in vivo xenograft studies are required to confirm its efficacy in other cancer models.
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound in a subcutaneous xenograft model.
OVCAR-3 Xenograft Model Establishment
Materials:
-
OVCAR-3 human ovarian cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Female athymic nude mice (4-6 weeks old)
-
Matrigel (optional, can enhance tumor take rate)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
Protocol:
-
Culture OVCAR-3 cells in a T-75 flask until they reach 70-80% confluency.
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add trypsin-EDTA to detach the cells from the flask.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a sterile conical tube.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Determine the cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Adjust the cell concentration to 3.0 x 10^7 cells/mL in sterile PBS. If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100 µL of the cell suspension (containing 3 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice regularly for tumor formation.
This compound Administration
Materials:
-
This compound
-
Vehicle solution (e.g., sterile 0.5% hydroxypropyl methylcellulose (B11928114) - HPMC)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
Protocol:
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound solution in the vehicle at the desired concentrations (e.g., 25 mg/kg and 50 mg/kg).
-
Administer 0.1 mL of the this compound solution or vehicle control via intraperitoneal (IP) injection.[1]
-
Repeat the administration three times weekly for the duration of the study (e.g., 2 weeks).[1]
Tumor Growth Monitoring
Materials:
-
Digital calipers
Protocol:
-
Measure the tumor dimensions (length and width) using digital calipers three times weekly throughout the study.[1]
-
Calculate the tumor volume using the formula: Volume = (width)² x length / 2 .
-
Monitor the body weight of the mice to assess for any drug-related toxicity.
-
At the end of the study, euthanize the mice according to approved IACUC protocols and excise the tumors.
-
Measure the final tumor weight.
Western Blot Analysis of Tumor Tissue
Materials:
-
Excised tumor tissue
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-4EBP1, anti-IGF-1R, anti-c-MYC, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Homogenize the excised tumor tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
This compound demonstrates promising anticancer activity in preclinical xenograft models of human ovarian cancer through the inhibition of the mTOR signaling pathway. The provided data and protocols offer a valuable resource for researchers interested in further investigating the therapeutic potential of this compound in various cancer types. Future studies should focus on evaluating its efficacy in a broader range of xenograft models to expand its potential clinical applications.
References
- 1. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 2. sciquest.org.nz [sciquest.org.nz]
- 3. This compound: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 4. labpublications.s3.ap-southeast-2.amazonaws.com [labpublications.s3.ap-southeast-2.amazonaws.com]
- 5. This compound: the most studied new anthelmintic drug of recent years - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Monepantel Resistance in Nematodes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of monepantel resistance in nematodes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an amino-acetonitrile derivative (AAD) anthelmintic.[1] Its primary mode of action is to act as a positive allosteric modulator and direct agonist of the nematode-specific nicotinic acetylcholine (B1216132) receptor subunit, MPTL-1 (also known as ACR-23 in C. elegans).[2][3] This receptor is part of the DEG-3 subfamily of acetylcholine receptors.[4] The binding of this compound to MPTL-1 leads to an irreversible opening of the ion channel, resulting in a constant, uncontrolled influx of ions.[2] This causes depolarization of muscle cells, leading to spastic paralysis and eventual expulsion of the nematode from the host.[2]
Q2: What are the known mechanisms of resistance to this compound in nematodes?
The primary mechanism of resistance to this compound is the selection of loss-of-function mutations in the mptl-1 gene, which encodes the drug's target receptor.[5][6] These mutations, which can include deletions and single nucleotide polymorphisms (SNPs), can lead to a truncated or non-functional MPTL-1 protein, preventing this compound from exerting its paralytic effect.[7] Studies in Haemonchus contortus and Teladorsagia circumcincta have identified various mutations in the mptl-1 gene associated with resistance.[5][6]
A secondary, less well-defined mechanism may involve the upregulation of ATP-binding cassette (ABC) transporters.[8][9] Some studies have shown increased transcription of certain ABC transporter genes, such as P-glycoproteins (P-gps), in nematodes exposed to this compound.[10] This suggests that these transporters might contribute to resistance by actively effluxing the drug from the parasite's cells, thereby reducing its concentration at the target site.[8][9] However, the precise role and significance of ABC transporters in this compound resistance are still under investigation.
Q3: Which nematode species have developed resistance to this compound?
Resistance to this compound has been reported in several economically important gastrointestinal nematode species of sheep and goats, including:
Q4: How is this compound resistance detected in nematode populations?
The most common methods for detecting this compound resistance are:
-
Fecal Egg Count Reduction Test (FECRT): This in vivo test is the gold standard for assessing anthelmintic efficacy. It involves comparing the fecal egg counts of animals before and after treatment with this compound. A reduction of less than 95% is generally indicative of resistance.
-
Larval Development Assay (LDA): This in vitro assay exposes nematode larvae to varying concentrations of this compound in a laboratory setting. The concentration of the drug that inhibits the development of 50% of the larvae (IC50) is determined. A significant increase in the IC50 value of a field isolate compared to a susceptible reference strain indicates resistance. The LDA can reveal subpopulations with different levels of resistance.[10]
Molecular assays that detect specific resistance-conferring mutations in the mptl-1 gene are also being developed and can provide a more direct and rapid diagnosis of resistance.
Troubleshooting Guides
Fecal Egg Count Reduction Test (FECRT)
Problem: The FECRT results show low efficacy for this compound, but I suspect it might not be true resistance.
| Possible Cause | Troubleshooting Step |
| Underdosing | Verify that animals were accurately weighed and that the correct dose of this compound was administered. Ensure dosing equipment is properly calibrated. |
| Improper sample handling | Ensure fecal samples were collected fresh, stored correctly (refrigerated, not frozen), and transported to the laboratory promptly to prevent egg degradation. |
| Incorrect timing of post-treatment sampling | For this compound, post-treatment samples should be collected 14-16 days after treatment. Sampling too early or too late can lead to inaccurate results. |
| Presence of immature worms | The FECRT primarily measures the effect on adult, egg-laying worms. A high burden of larval stages at the time of treatment may result in a lower-than-expected egg count reduction, as these larvae mature and begin laying eggs after the drug has been metabolized. |
| Reinfections | If animals are on heavily contaminated pastures, rapid reinfection after treatment can mask the true efficacy of the drug. |
| Drug formulation issues | Ensure the this compound product is within its expiration date and has been stored according to the manufacturer's instructions. |
Larval Development Assay (LDA)
Problem: I am getting inconsistent or unexpected results with my this compound LDA.
| Possible Cause | Troubleshooting Step |
| Contamination of cultures | Fungal or bacterial contamination can inhibit larval development, leading to false-positive results for resistance. Use sterile techniques and consider adding antifungal agents to the culture medium. |
| Variation in egg hatching and larval development rates | Ensure that nematode eggs are of good quality and that incubation conditions (temperature, humidity) are optimal and consistent across all plates. |
| Inaccurate drug concentrations | Double-check all calculations and dilutions for the this compound solutions. Use a freshly prepared stock solution for each assay. |
| Presence of multiple nematode species | Different nematode species can have varying intrinsic susceptibilities to this compound. If possible, identify the species present in the fecal sample to aid in the interpretation of the results. |
| Inappropriate assay conditions | The composition of the culture medium and the incubation time can affect the outcome of the LDA. Ensure that the protocol is optimized for the specific nematode species being tested. |
Quantitative Data
Table 1: Efficacy of this compound in Susceptible and Resistant Nematode Isolates
| Nematode Species | Isolate Status | Drug Dose (mg/kg) | Efficacy (%) | Reference |
| Haemonchus contortus | Susceptible | 2.5 | >99.9 | |
| Haemonchus contortus | Multi-drug resistant | 2.5 | 100 | |
| Haemonchus contortus | This compound-resistant | 2.5 | 24.65 | [11] |
| Trichostrongylus colubriformis | Susceptible | 2.5 | >99.9 | |
| Teladorsagia circumcincta | This compound-resistant | 2.5 | 78 | [12] |
| Trichostrongylus vitrinus | This compound-resistant | 2.5 | 27 | [12] |
| Oesophagostomum venulosum | This compound-resistant | 2.5 | 22 | [12] |
Table 2: In Vitro Susceptibility of Haemonchus contortus to this compound
| Isolate | Assay | IC50 (µM) | Resistance Ratio | Reference |
| Susceptible | Larval Development Assay | ~0.01 | - | [10] |
| Resistant (Sub-population 1) | Larval Development Assay | ~0.07 | ~7 | [10] |
| Resistant (Sub-population 2) | Larval Development Assay | >10 | >1000 | [10] |
Experimental Protocols
Fecal Egg Count Reduction Test (FECRT) Protocol
Objective: To determine the in vivo efficacy of this compound against gastrointestinal nematodes.
Materials:
-
Animals with naturally acquired nematode infections
-
This compound oral solution
-
Weighing scales
-
Dosing gun
-
Fecal collection bags or gloves
-
Cooler with ice packs
-
Microscope, slides, and coverslips
-
McMaster counting chambers or equivalent
-
Saturated salt solution (flotation solution)
Procedure:
-
Animal Selection: Select a group of 15-20 animals with a mean fecal egg count (FEC) of at least 150-200 eggs per gram (EPG).
-
Pre-treatment Sampling (Day 0): Collect individual fecal samples from each animal.
-
Animal Weighing and Treatment: Weigh each animal to ensure accurate dosing. Administer this compound orally at the manufacturer's recommended dose.
-
Post-treatment Sampling (Day 14-16): Collect individual fecal samples from the same animals 14 to 16 days after treatment.
-
Fecal Egg Counting:
-
Perform a quantitative fecal egg count on each pre- and post-treatment sample using a standardized technique (e.g., modified McMaster).
-
Calculate the mean EPG for the group at both time points.
-
-
Calculation of Efficacy:
-
Calculate the percentage reduction in fecal egg count using the following formula: % Reduction = [1 - (Mean post-treatment EPG / Mean pre-treatment EPG)] x 100
-
-
Interpretation:
-
Efficacy ≥ 95%: Susceptible
-
Efficacy < 95% and the lower 95% confidence limit is < 90%: Resistance is present.
-
If either the efficacy is < 95% or the lower 95% confidence limit is < 90%: Suspected resistance.
-
Larval Development Assay (LDA) Protocol
Objective: To determine the in vitro susceptibility of nematode larvae to this compound.
Materials:
-
Fecal samples containing nematode eggs
-
This compound stock solution
-
96-well microtiter plates
-
Culture medium (e.g., agar, nutrient broth, yeast extract)
-
Amphotericin B (optional, to control fungal growth)
-
Incubator
-
Inverted microscope
Procedure:
-
Egg Recovery: Extract nematode eggs from fecal samples using a standard flotation and sieving technique.
-
Drug Dilution Series: Prepare a serial dilution of this compound in the culture medium to achieve a range of final concentrations in the microtiter plate wells.
-
Assay Setup:
-
Dispense the culture medium containing the different this compound concentrations into the wells of a 96-well plate.
-
Add a known number of nematode eggs (approximately 50-100) to each well.
-
Include control wells with no this compound.
-
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-27°C) for 6-7 days to allow for hatching and development of larvae to the third-stage (L3).
-
Assay Termination and Reading:
-
Stop larval development by adding a small amount of Lugol's iodine to each well.
-
Using an inverted microscope, count the number of eggs, first- and second-stage larvae (L1/L2), and third-stage larvae (L3) in each well.
-
-
Data Analysis:
-
For each this compound concentration, calculate the percentage of inhibition of development to the L3 stage compared to the control wells.
-
Use probit or logit analysis to determine the IC50 value (the concentration of this compound that inhibits the development of 50% of the larvae).
-
-
Interpretation: Compare the IC50 of the test isolate to that of a known susceptible isolate. A significantly higher IC50 in the test isolate is indicative of resistance.
Visualizations
Caption: this compound Signaling Pathway in Nematodes.
Caption: Fecal Egg Count Reduction Test (FECRT) Workflow.
Caption: Larval Development Assay (LDA) Workflow.
References
- 1. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 2. Identification of the amino-acetonitrile derivative this compound (AAD 1566) as a new anthelmintic drug development candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to determine resistance to anthelmintics when continuing larval development occurs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vet.ucalgary.ca [vet.ucalgary.ca]
- 5. scilit.com [scilit.com]
- 6. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
- 7. Using the new guideline for diagnosing anthelmintic resistance of gastrointestinal nematodes to different chemical components in sheep in the Rio Grande do Norte State, Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [논문]Larval development assays reveal the presence of sub-populations showing high- and low-level resistance in a this compound (Zolvix®)-resistant isolate of Haemonchus contortus [scienceon.kisti.re.kr]
- 10. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Monepantel Resistance in Haemonchus contortus
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on monepantel resistance in Haemonchus contortus.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound resistance in Haemonchus contortus?
A1: The primary mechanism of this compound resistance in Haemonchus contortus is linked to genetic mutations in the nicotinic acetylcholine (B1216132) receptor (nAChR) subunit Hco-mptl-1.[1][2][3] This gene is a key component of the receptor that this compound targets.[3] Several mutations in the Hco-mptl-1 gene can lead to a dysfunctional receptor, rendering the parasite resistant to the drug.[2] A deletion in exon 11 of the mptl-1 gene is a strong candidate for a causal mutation.[1] Additionally, genes such as deg-3 and des-2, which are also part of the nAChR family, are located in a genomic region associated with this compound resistance and are considered candidates for involvement in the resistance mechanism.[1][3][4]
Q2: Are there other factors that contribute to this compound resistance?
A2: Yes, besides mutations in the target receptor, ATP-binding cassette (ABC) transporters are implicated in this compound resistance.[5][6] Studies have shown that exposure of H. contortus larvae to this compound can lead to the increased expression of multiple ABC transporter genes, particularly P-glycoproteins (P-gps) like pgp-11, pgp-12, and pgp-14.[5][7] This upregulation may contribute to multidrug resistance by actively pumping the drug out of the parasite's cells.[5]
Q3: My experiment to induce this compound resistance in a susceptible H. contortus strain is not working. What are some common pitfalls?
A3: Inducing this compound resistance can be challenging. Here are some common issues and troubleshooting tips:
-
Insufficient Selection Pressure: A single or infrequent exposure to this compound may not be enough to select for resistant individuals. Resistance development often requires repeated exposure over several generations.[8] One successful method involved eight rounds of selection with increasing drug doses.[8]
-
Low Genetic Variation: The starting population of worms may have insufficient genetic diversity for resistance mutations to be present and selected for. Using a large number of larvae (e.g., 500,000) for the initial selection can increase the chances of capturing this variation.[8]
-
Inappropriate Dosing: Underdosing can fail to kill susceptible worms, while extreme overdosing might eliminate the entire population, including any potentially resistant individuals. It's crucial to use a dose that effectively clears susceptible worms while allowing rare resistant ones to survive and reproduce.
-
Incorrect Experimental Model: The choice of in vivo or in vitro selection can impact the outcome. In vivo selection in the host animal is common, but in vitro exposure of infective larvae has also been used successfully to generate resistant strains.[8]
Q4: How can I detect this compound resistance in my H. contortus population?
A4: The standard method for detecting anthelmintic resistance in the field is the Fecal Egg Count Reduction Test (FECRT).[9][10][11] This test compares the fecal egg counts of a group of infected animals before and after treatment with this compound. A reduction of less than 95% is generally considered indicative of resistance.[12] For more detailed laboratory investigation, in vitro assays such as the larval development assay can be used to determine the concentration of this compound that inhibits larval development, allowing for the calculation of resistance ratios compared to a susceptible strain.[13] Molecular methods, such as sequencing the Hco-mptl-1 gene, can identify specific resistance-associated mutations.[2]
Troubleshooting Guides
Guide 1: Investigating Unexpected Efficacy Results with this compound Combinations
Problem: A combination of this compound and another anthelmintic (e.g., abamectin) shows lower than expected efficacy against a multi-resistant H. contortus strain.
Possible Causes & Troubleshooting Steps:
-
Pre-existing Resistance to Both Components: The worm population may have developed resistance to both this compound and the combination partner.
-
Action: Test the efficacy of each drug individually to confirm the resistance profile of your isolate.[13]
-
-
Pharmacokinetic Interactions: The co-administration of drugs can sometimes alter their absorption and metabolism.
-
Action: While studies have shown that the systemic availability of the active metabolite of this compound (this compound sulfone) is generally unaffected by co-administration with some other anthelmintics, it is a factor to consider.[14]
-
-
Inappropriate Drug Ratio: The ratio of the drugs in the combination can influence efficacy.
-
Action: For isolates resistant to only one component, adjusting the ratio to favor the effective drug may improve efficacy.[13]
-
Guide 2: Overcoming this compound Resistance in a Research Setting
Strategy: Reversion to susceptibility through population replacement.
Description: This strategy involves eliminating the resistant worm population from the host animals and replacing it with a known susceptible strain.
Challenges & Solutions:
-
Incomplete Removal of Resistant Worms: If even a small number of resistant worms survive, they can quickly repopulate and resistance will reappear.
-
Re-introduction of Resistant Worms: Contaminated pastures can be a source of re-infection with resistant larvae.
-
Solution: Implement strict pasture management and quarantine protocols for any new animals introduced to the flock.[16]
-
-
Rapid Re-selection for Resistance: If this compound is used again after replacement, resistance can re-emerge quickly.
-
Solution: After replacing the resistant population, use a sustainable parasite control strategy that includes rotating anthelmintic classes and using targeted selective treatments to minimize selection pressure.[16]
-
Data Presentation
Table 1: Efficacy of this compound and Combination Therapies against this compound-Resistant Haemonchus contortus
| Treatment | Isolate/Strain | Efficacy (FECR %) | Reference |
| This compound | Multi-resistant | 100% | [9] |
| Abamectin (B1664291) + Levamisole + Oxfendazole | Multi-resistant | 40.0% | [9] |
| Abamectin + Levamisole + Oxfendazole + Naphthalophos | Multi-resistant | 100% | [9] |
| This compound | Multi-resistant | 100% | [9] |
| Abamectin + Levamisole + Albendazole + Closantel | Multi-resistant | 83.0% | [9] |
| This compound | Field Isolate (Brazil) | 24.65% (critical test) | [10][12] |
| This compound | Field Isolate (Netherlands) | 0% | [11] |
| This compound | Field Isolate (Brazil) | 61.35% | [17] |
Table 2: In Vitro Resistance Factors of H. contortus Isolates to this compound and Abamectin
| Isolate | Drug | Resistance Factor | Reference |
| GWBII | Abamectin | 12-fold | [13] |
| GWBII | This compound | Susceptible | [13] |
| GWBII | Abamectin + this compound Combination | 3.2-fold | [13] |
| MPL-R | Abamectin | 6-fold | [13] |
| MPL-R | This compound (sub-population 1) | 10.6-fold | [13] |
| MPL-R | This compound (sub-population 2) | 1008-fold | [13] |
| MPL-R | Abamectin + this compound Combination | 6.4-fold | [13] |
Experimental Protocols
Protocol 1: Fecal Egg Count Reduction Test (FECRT)
Objective: To determine the efficacy of this compound in vivo and detect resistance.
Materials:
-
Infected sheep or goats with a sufficient fecal egg count (e.g., >150 eggs per gram).
-
This compound drench at the manufacturer's recommended dose.
-
Drenching gun.
-
Fecal collection bags.
-
Microscope, slides, and McMaster counting chambers.
-
Saturated salt solution (fecal flotation solution).
Procedure:
-
Animal Selection: Select a group of at least 10-15 animals with naturally acquired nematode infections.
-
Pre-treatment Sampling: Collect individual fecal samples from all animals on Day 0.
-
Treatment: Divide the animals into two groups: a control group (untreated) and a treatment group. Administer this compound orally to the treatment group according to their body weight.
-
Post-treatment Sampling: Collect individual fecal samples from both groups 10-14 days after treatment.
-
Fecal Egg Count: Determine the number of eggs per gram (EPG) of feces for each sample using the McMaster technique.
-
Efficacy Calculation: Calculate the percentage reduction in fecal egg count for the treated group using the following formula: Efficacy (%) = (1 - (Mean EPG of treated group post-treatment / Mean EPG of control group post-treatment)) x 100
-
Interpretation: An efficacy of less than 95% suggests the presence of this compound-resistant worms.
Protocol 2: In Vitro Larval Development Assay
Objective: To determine the dose-response of H. contortus larvae to this compound and calculate resistance factors.
Materials:
-
H. contortus eggs harvested from fecal cultures.
-
This compound stock solution and serial dilutions.
-
96-well microtiter plates.
-
Nutrient medium for larval development.
-
Microscope.
Procedure:
-
Egg Hatching: Hatch the collected H. contortus eggs to obtain first-stage larvae (L1).
-
Assay Setup: In a 96-well plate, add a known number of L1 larvae to each well containing the nutrient medium.
-
Drug Exposure: Add serial dilutions of this compound to the wells. Include control wells with no drug.
-
Incubation: Incubate the plates for 7 days at 27°C to allow larvae to develop to the third stage (L3).
-
Development Inhibition: After incubation, add a killing agent (e.g., Lugol's iodine) to stop development and aid visualization.
-
Larval Counting: Under a microscope, count the number of L1, L2, and L3 larvae in each well.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the larvae from developing to the L3 stage (IC50).
-
Resistance Factor Calculation: Calculate the resistance factor by dividing the IC50 of the test isolate by the IC50 of a known susceptible isolate.
Visualizations
Caption: Primary mechanisms of this compound action and resistance in H. contortus.
Caption: Experimental workflow for the Fecal Egg Count Reduction Test (FECRT).
Caption: Logical relationships in combination therapy for H. contortus.
References
- 1. Extreme-QTL mapping of this compound resistance in Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Importance of ABC Transporters in the Survival of Parasitic Nematodes and the Prospect for the Development of Novel Control Strategies | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Haemonchus contortus as a paradigm and model to study anthelmintic drug resistance | Parasitology | Cambridge Core [cambridge.org]
- 9. Efficacy of this compound and anthelmintic combinations against multiple-resistant Haemonchus contortus in sheep, including characterisation of the nematode isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repositorio.unesp.br [repositorio.unesp.br]
- 11. Haemonchus contortus resistance to this compound in sheep [pubmed.ncbi.nlm.nih.gov]
- 12. redalyc.org [redalyc.org]
- 13. Response of drug-susceptible and -resistant Haemonchus contortus larvae to this compound and abamectin alone or in combination in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound-based anthelmintic combinations to optimize parasite control in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of changes in drug susceptibility and population genetic structure in Haemonchus contortus following worm replacement as a means to reverse the impact of multiple-anthelmintic resistance on a sheep farm - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anthelmintics Resistance; How to Overcome it? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
Technical Support Center: Off-Target Effects of Monepantel in Non-Nematode Species
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the off-target effects of monepantel. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist with your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target effect of this compound observed in mammalian cells?
A1: The predominant off-target effect of this compound in mammalian cells is the inhibition of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway.[1][2][3] This pathway is a central regulator of cell growth, proliferation, and metabolism.
Q2: How does this compound's inhibition of the mTOR pathway affect mammalian cells?
A2: Inhibition of the mTOR pathway by this compound can lead to several downstream cellular effects, including:
-
Induction of autophagy: A cellular process of degradation and recycling of cellular components.[4][5]
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Cell cycle arrest: Primarily at the G1 phase, which halts cell proliferation.[6][7]
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Reduced cell viability and proliferation: Observed in various cancer cell lines.[6][8]
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Down-regulation of key signaling proteins: This includes proteins like p70S6K, 4EBP1, cyclin D1, and c-MYC.[6][7]
Q3: Is this compound toxic to non-nematode species other than mammals?
A3: this compound and its metabolites are generally considered to have low toxicity to a range of non-target organisms.[2][9][10] Studies have shown no significant adverse effects on dung organisms (flies and beetles), soil microflora, and various plant species at environmentally relevant concentrations.[9][11] It is also considered to be of low toxicity to aquatic organisms.[9]
Q4: Does this compound interact with other drugs or metabolic enzymes in mammals?
A4: Yes, this compound has been shown to induce hepatic cytochrome P450 (CYP) enzymes in sheep, particularly CYP3A24.[12] This induction can have pharmacological and toxicological consequences, as it may alter the metabolism of co-administered drugs.[12]
Q5: What are the known IC50 values for this compound's anti-proliferative effects in cancer cell lines?
A5: The half-maximal inhibitory concentration (IC50) for cell viability varies depending on the cell line. For example, in human ovarian cancer cell lines, the IC50 values have been reported to be 7.2 ± 0.2 µM for OVCAR-3 and 10.5 ± 0.4 µM for A2780 after 72 hours of treatment.[4][] Functional inhibition of the mTOR pathway is typically observed in the low-double-digit micromolar range (~10 µM).[1]
Troubleshooting Guides
Problem: Inconsistent results in mTOR pathway inhibition experiments.
-
Possible Cause 1: Suboptimal this compound concentration.
-
Solution: Ensure you are using a concentration range that effectively inhibits mTOR. Based on published data, a starting range of 5-25 µM is recommended for most cancer cell lines.[1][] Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
-
Possible Cause 2: Incorrect timing of analysis.
-
Solution: The inhibition of mTOR signaling can be time-dependent. Analyze the phosphorylation status of mTOR targets (like p70S6K and 4E-BP1) at different time points (e.g., 1, 4, 8, 24 hours) after this compound treatment to capture the peak effect.
-
-
Possible Cause 3: Issues with Western blot protocol.
-
Solution: Refer to the detailed "Experimental Protocol: Western Blot Analysis of mTOR Pathway Activation" section below. Pay close attention to the use of phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your target proteins.
-
Problem: No significant decrease in cell viability observed.
-
Possible Cause 1: Cell line resistance.
-
Solution: Not all cell lines are equally sensitive to this compound. If you do not observe an effect, consider testing a different cell line that has been reported to be sensitive (e.g., OVCAR-3, A2780).[4][]
-
-
Possible Cause 2: Insufficient incubation time.
-
Solution: Cell viability assays are typically performed after 24 to 120 hours of this compound treatment.[8] Ensure your incubation period is long enough for the anti-proliferative effects to manifest.
-
-
Possible Cause 3: Inappropriate assay method.
-
Solution: Use a reliable method for assessing cell viability, such as the MTT, MTS, or CellTiter-Glo® (CTG) assay. Refer to the "Experimental Protocol: Cell Viability Assay" section for a general guideline.
-
Quantitative Data Summary
Table 1: In Vitro Anti-Proliferative Activity of this compound in Mammalian Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 Value (µM) | Reference |
| OVCAR-3 | Ovarian | 72 hours | 7.2 ± 0.2 | [4][] |
| A2780 | Ovarian | 72 hours | 10.5 ± 0.4 | [4][] |
Table 2: Ecotoxicological Data for this compound and its Sulfone Metabolite in Non-Target Invertebrates
| Organism | Species | Substance | Endpoint | Value (mg/kg substrate) | Reference |
| Dung Fly | Scathophaga stercoraria | This compound | NOEC | >1000 | [11] |
| Dung Fly | Scathophaga stercoraria | This compound Sulfone | NOEC | 500 | [11] |
| Dung Beetle | Aphodius constans | This compound | NOEC | 250 | [11] |
| Dung Beetle | Aphodius constans | This compound Sulfone | NOEC | 125 | [11] |
NOEC: No-Observed-Effect Concentration
Key Experimental Protocols
Experimental Protocol: Western Blot Analysis of mTOR Pathway Activation
This protocol provides a general framework for assessing the phosphorylation status of key proteins in the mTOR pathway following this compound treatment.
-
Cell Culture and Treatment:
-
Plate mammalian cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 25 µM) for the desired time points. Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, p70S6K, and 4E-BP1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometric Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of phosphorylated proteins to the total protein levels and then to the loading control.
-
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for determining the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well.
-
Gently agitate the plate to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Off-target mTOR signaling pathway inhibition by this compound in mammalian cells.
Caption: Experimental workflow for analyzing mTOR pathway inhibition by Western blot.
References
- 1. This compound: a brain-penetrant mTOR inhibitor - Rapamycin Longevity News [rapamycin.news]
- 2. This compound: the most studied new anthelmintic drug of recent years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alsnewstoday.com [alsnewstoday.com]
- 4. This compound induces autophagy in human ovarian cancer cells through disruption of the mTOR/p70S6K signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces autophagy in human ovarian cancer cells through disruption of the mTOR/p70S6K signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound antitumor activity is mediated through inhibition of major cell cycle and tumor growth signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of risk of this compound faecal residues to dung fauna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound induces hepatic cytochromes p450 in sheep in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Monepantel Efficacy in Resistant Parasite Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of monepantel against resistant parasite strains.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an amino-acetonitrile derivative (AAD) that selectively targets a unique nematode-specific nicotinic acetylcholine (B1216132) receptor subunit called MPTL-1 (also known as ACR-23 in C. elegans).[1][2][3][4] This receptor is part of the DEG-3 subfamily of ion channels.[5] When this compound binds to this receptor, it acts as a positive allosteric modulator and, at higher concentrations, a direct agonist.[2] This binding locks the channel in an open state, leading to an uncontrolled influx of ions and subsequent depolarization of the parasite's muscle cells.[2] The result is spastic paralysis and eventual death of the nematode.[2][3]
Q2: How do parasite strains develop resistance to this compound?
A2: Resistance to this compound primarily arises from genetic mutations in the mptl-1 gene, which encodes the drug's target receptor.[1] These mutations can lead to a truncated or non-functional MPTL-1 receptor, preventing this compound from binding and exerting its paralytic effect. Other potential but less characterized mechanisms may include alterations in drug metabolism or efflux pumps within the parasite.[6]
Q3: Is there evidence of cross-resistance between this compound and other anthelmintic classes?
A3: Due to its unique mode of action and specific molecular target, this compound is generally effective against nematodes that have developed resistance to other major anthelmintic classes, such as benzimidazoles, macrocyclic lactones, and levamisole.[3][7] However, some studies suggest that pre-existing resistance to other anthelmintics might contribute to the faster development of resistance to this compound.
Q4: What are the most effective strategies to overcome or slow the development of this compound resistance?
A4: A multi-faceted approach is recommended to preserve the efficacy of this compound:
-
Combination Therapy: Using this compound in combination with an anthelmintic from a different class can be highly effective. This is based on the principle that it is statistically less likely for a parasite to have resistance to two drugs with different mechanisms of action.[8]
-
Refugia Management: This strategy involves leaving a portion of the parasite population unexposed to the drug. This "refugium" of susceptible parasites helps to dilute the frequency of resistance genes in the overall parasite population.[8][9]
-
Proper Dosing: Under-dosing can select for resistant parasites. It is crucial to administer the correct dose based on the animal's body weight.[8]
-
Targeted Selective Treatment: Instead of treating an entire herd or flock, only treating animals that show clinical signs of infection or have high fecal egg counts can reduce selection pressure.[6][9]
-
Pasture Management: Implementing strategies like rotational grazing can help reduce overall parasite challenge and the need for frequent treatments.[9]
Troubleshooting Guides
Issue 1: Reduced efficacy of this compound in a previously susceptible parasite population.
| Possible Cause | Troubleshooting Steps |
| Under-dosing | 1. Verify the accuracy of the dosing equipment. 2. Ensure animals are weighed accurately before treatment to calculate the correct dosage. 3. Review and adhere to the manufacturer's recommended dose. |
| Emergence of Resistance | 1. Conduct a Fecal Egg Count Reduction Test (FECRT) to confirm resistance. A reduction of less than 95% suggests resistance. 2. If resistance is confirmed, consider using this compound in combination with another effective anthelmintic. 3. Implement resistance management strategies such as refugia and targeted selective treatment. |
| Incorrect Drug Administration | 1. Ensure the drug is administered orally as recommended. 2. Check the expiration date of the product. |
| Rapid Re-infection | 1. Evaluate pasture management practices to minimize exposure to infective larvae. 2. Consider moving treated animals to a less contaminated pasture. |
Issue 2: Inconsistent results in in vitro larval development assays with this compound.
| Possible Cause | Troubleshooting Steps |
| Variability in Larval Viability | 1. Ensure a consistent and standardized method for egg harvesting and larval culture. 2. Use larvae of a consistent age and developmental stage for each assay. |
| Inaccurate Drug Concentration | 1. Prepare fresh drug solutions for each experiment. 2. Verify the calculations for serial dilutions. 3. Use a positive control with a known effective concentration and a negative control (solvent only). |
| Sub-optimal Assay Conditions | 1. Maintain consistent temperature and humidity during incubation. 2. Ensure the culture medium is appropriate and consistent between experiments. |
| Presence of Sub-populations with a high degree of resistance | 1. Examine dose-response curves for biphasic patterns, which may indicate the presence of both susceptible and highly resistant individuals within the population. |
Data Presentation
Table 1: Efficacy of this compound Monotherapy against Resistant Gastrointestinal Nematodes in Cattle
| Parasite Genus | This compound Efficacy (%) | Reference |
| Haemonchus spp. | 99 - 100 | [10][11] |
| Cooperia spp. | 99 - 100 | [10][11] |
| Ostertagia spp. | 99 - 100 | [10][11] |
| Oesophagostomum spp. | 60 | [10][11] |
Table 2: Efficacy of this compound Combination Therapy against Resistant Gastrointestinal Nematodes in Cattle
| Treatment Combination | Parasite Genus | Efficacy (%) | Reference |
| This compound + Albendazole | All GI nematodes | 100 | [10][11] |
| This compound + Ricobendazole | All GI nematodes | 100 | [10][11] |
Experimental Protocols
Protocol 1: Fecal Egg Count Reduction Test (FECRT)
This protocol is adapted from the guidelines of the World Association for the Advancement of Veterinary Parasitology (WAAVP).
-
Animal Selection:
-
Select a group of at least 15 animals with naturally acquired nematode infections.
-
Animals should not have been treated with an anthelmintic in the preceding 60 days.
-
Collect individual fecal samples for a pre-treatment fecal egg count (FEC). Animals should have a mean FEC of at least 150 eggs per gram (EPG).
-
-
Treatment Groups:
-
Randomly allocate animals to a treatment group (at least 10 animals) and an untreated control group (at least 5 animals).
-
Weigh each animal in the treatment group and administer the recommended dose of this compound (e.g., 2.5 mg/kg for sheep).
-
-
Post-Treatment Sampling:
-
Collect individual fecal samples from all animals in both the treatment and control groups 14 days after treatment.
-
-
Fecal Egg Counting:
-
Perform FECs on all pre- and post-treatment samples using a standardized technique (e.g., McMaster technique).
-
-
Calculation of Efficacy:
-
Calculate the group arithmetic mean FEC for the control group (C1 and C2 for pre- and post-treatment) and the treatment group (T1 and T2 for pre- and post-treatment).
-
Calculate the percentage reduction using the following formula: % Reduction = [1 - (T2/T1) * (C1/C2)] * 100
-
Resistance is suspected if the reduction is less than 95% and the lower 95% confidence limit is less than 90%.
-
Protocol 2: In Vitro Larval Development Assay (LDA)
-
Egg Recovery:
-
Collect fresh fecal samples from infected animals.
-
Recover nematode eggs from the feces using a series of sieves and a flotation solution (e.g., saturated salt solution).
-
-
Assay Setup:
-
Prepare a 96-well microtiter plate.
-
Add a small amount of agar (B569324) to each well.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and add to the appropriate wells. Include solvent-only control wells.
-
Add approximately 50-100 eggs to each well.
-
-
Incubation:
-
Incubate the plate at 25-27°C for 7 days to allow for hatching and larval development to the third-stage larvae (L3).
-
-
Assay Termination and Reading:
-
After incubation, add a drop of Lugol's iodine to each well to kill and stain the larvae.
-
Under a microscope, count the number of eggs, first-stage larvae (L1), second-stage larvae (L2), and third-stage larvae (L3) in each well.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of development to the L3 stage for each this compound concentration compared to the control wells.
-
Determine the EC50 value (the concentration of this compound that inhibits 50% of larval development).
-
Mandatory Visualizations
Caption: this compound signaling pathway and mechanism of resistance.
References
- 1. Challenges and opportunities for the adoption of molecular diagnostics for anthelmintic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ceint.duke.edu [ceint.duke.edu]
- 5. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
- 6. How to test for wormer resistance in sheep - Farmers Weekly [fwi.co.uk]
- 7. Acquired resistance to this compound in C. elegans: What about parasitic nematodes? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genotypic characterisation of this compound resistance in historical and newly derived field strains of Teladorsagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resistance to Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
Technical Support Center: Troubleshooting Monepantel's In Vivo Efficacy
Welcome to the technical support center for monepantel. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo efficacy of this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an anthelmintic belonging to the amino-acetonitrile derivative (AAD) class of drugs.[1] Its primary mode of action involves targeting a unique nematode-specific subtype of nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically the MPTL-1 receptor in Haemonchus contortus and its orthologs in other nematodes.[2][3][4] this compound acts as a positive allosteric modulator at low concentrations and a direct agonist at higher concentrations of this receptor.[2][5] This interaction leads to an uncontrolled influx of ions, causing depolarization of muscle cells, which results in spastic paralysis and eventual death of the nematode.[2]
Q2: How is this compound metabolized in the host animal?
Following oral administration in sheep and cattle, this compound is rapidly absorbed and metabolized, primarily in the liver, to its major metabolite, this compound sulfone.[1][6] This sulfone metabolite is also anthelmintically active and is found in higher concentrations and persists for a longer duration in the plasma and tissues compared to the parent this compound compound.[1][7] The bioavailability of oral this compound in sheep is approximately 31%.[5][7]
Q3: What are the primary reasons for observing low in vivo efficacy of this compound?
The most significant factor contributing to the low in vivo efficacy of this compound is the development of anthelmintic resistance in various gastrointestinal nematode species.[1] Resistance has been reported in species such as Teladorsagia circumcincta, Trichostrongylus colubriformis, and Haemonchus contortus. Other factors can include:
-
Incorrect dosage or administration: Underdosing is a significant contributor to the selection for resistance.
-
Pharmacokinetic variability: Differences in absorption, metabolism, and excretion between individual animals or breeds can affect drug exposure.
-
Host-parasite interactions: The breed of the host animal may influence the success of resistance induction in nematodes.[8]
-
Presence of intrinsically less susceptible nematode species: Some nematode species may naturally be less susceptible to this compound. For instance, Oesophagostomum spp. have shown lower susceptibility in some studies.[9][10]
-
Inappropriate timing of efficacy assessment: Fecal egg count reduction tests must be timed correctly based on the drug's mechanism of action.
Troubleshooting Guide for Low In Vivo Efficacy
If you are observing lower than expected efficacy with this compound in your in vivo studies, follow this step-by-step guide to identify the potential cause.
Step 1: Verify Experimental Protocol and Dosing
-
Q: Have you confirmed the accuracy of the dose and administration?
-
Ensure accurate weighing of animals and correct calculation of the dose. The recommended dose for sheep is 2.5 mg/kg body weight.[5]
-
Confirm that the full dose was administered orally and that the animal did not spit it out.
-
Check the expiration date and storage conditions of the this compound formulation.
-
Step 2: Investigate the Possibility of Anthelmintic Resistance
-
Q: Have you performed a Fecal Egg Count Reduction Test (FECRT) to assess resistance?
-
A reduction of less than 95% in the fecal egg count after treatment strongly suggests the presence of resistant nematodes.
-
For a detailed protocol on how to conduct an FECRT, please refer to the "Experimental Protocols" section below.
-
-
Q: What is the history of anthelmintic use in the host animals?
-
Frequent use of the same anthelmintic class can rapidly select for resistance.[11]
-
Investigate the treatment history of the animals, if known.
-
Step 3: Consider Pharmacokinetic and Host-Related Factors
-
Q: Are there any indications of altered drug metabolism in the host animals?
-
Liver function can impact the metabolism of this compound to its active sulfone metabolite.
-
Consider if the experimental animals have any underlying health conditions that might affect drug metabolism.
-
-
Q: Could the breed of the host be a factor?
-
Some studies suggest that the host breed might influence the development of resistance.[8] While not a direct cause of low efficacy in a single experiment, it is a consideration for the overall parasite population's susceptibility.
-
Step 4: Identify the Nematode Species Present
-
Q: Have you identified the species of nematodes infecting your animals?
Data on this compound Efficacy
The following tables summarize quantitative data on the efficacy of this compound from various studies.
Table 1: Efficacy of this compound Against Various Gastrointestinal Nematodes in Sheep
| Nematode Species | Efficacy (Worm Count Reduction %) | Reference |
| Haemonchus contortus | >99% | [10] |
| Teladorsagia circumcincta | >99% | [10] |
| Trichostrongylus colubriformis | >99% | [10] |
| Cooperia curticei | >99% | [10] |
| Nematodirus spathiger | 92.4% - >99% | [10] |
| Oesophagostomum venulosum | 88% | [10] |
| Trichuris ovis | Not effective | [10] |
Table 2: Reported Cases of Reduced this compound Efficacy (Resistance)
| Nematode Species | Efficacy (Fecal Egg Count Reduction %) | Location | Reference |
| Teladorsagia circumcincta | No significant reduction | New Zealand | |
| Trichostrongylus colubriformis | No significant reduction | New Zealand | |
| Haemonchus contortus | 0% - 58.5% | Brazil | [8] |
| Teladorsagia circumcincta | 78% | UK | [12] |
| Trichostrongylus vitrinus | 27% | UK | [12] |
| Oesophagostomum venulosum | 22% | UK | [12] |
Experimental Protocols
Fecal Egg Count Reduction Test (FECRT)
This test is the standard method for detecting anthelmintic resistance in vivo.
Objective: To determine the percentage reduction in fecal nematode egg counts after treatment with an anthelmintic.
Materials:
-
Fecal collection bags or gloves
-
Marking system to identify animals
-
Scale for accurate weighing of animals
-
Drenching gun for oral administration
-
McMaster slides or other egg counting chambers
-
Microscope
-
Saturated salt solution (flotation solution)
-
Beakers, stirring rods, and strainers
Procedure:
-
Animal Selection:
-
Pre-Treatment Sampling (Day 0):
-
Collect individual fresh fecal samples directly from the rectum of each selected animal.[1][13] A sample size of at least 3-5 grams is recommended.
-
Label each sample clearly with the animal's identification number.
-
Perform a fecal egg count (FEC) for each individual sample to determine the pre-treatment eggs per gram (EPG). A pre-treatment average EPG of at least 300-400 is recommended to ensure a sufficient worm burden for a valid test.
-
-
Treatment:
-
Weigh each animal accurately.
-
Administer the correct dose of this compound (2.5 mg/kg for sheep) orally.[5]
-
It is advisable to have an untreated control group of animals to account for natural fluctuations in egg shedding.
-
-
Post-Treatment Sampling (Day 14):
-
Fourteen days after treatment, collect fecal samples from the same animals.[1]
-
-
Fecal Egg Count:
-
Use a standardized technique, such as the modified McMaster technique, to determine the EPG for each pre- and post-treatment sample.
-
Briefly, a known weight of feces (e.g., 2 grams) is mixed with a known volume of flotation solution. A sample of this mixture is then added to the chambers of a McMaster slide, and the nematode eggs are counted under a microscope.
-
The EPG is calculated based on the number of eggs counted and the dilution factor of the technique.
-
-
Calculation of Fecal Egg Count Reduction:
-
Calculate the arithmetic mean EPG for the group of animals before treatment (Pre-Treatment Mean EPG) and after treatment (Post-Treatment Mean EPG).
-
Use the following formula to calculate the percentage reduction: % Reduction = [1 - (Post-Treatment Mean EPG / Pre-Treatment Mean EPG)] x 100
-
A reduction of less than 95% indicates potential resistance to this compound.
-
Visualizations
Caption: Signaling pathway of this compound's mechanism of action.
Caption: Troubleshooting workflow for low in vivo efficacy of this compound.
References
- 1. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 2. The Fecal Egg Count Reduction Test using the Wisconsin Sugar Flotation Technique [ksvdl.org]
- 3. snowdropfarm.com [snowdropfarm.com]
- 4. scops.org.uk [scops.org.uk]
- 5. This compound: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 6. fda.gov [fda.gov]
- 7. Pharmacokinetics of this compound and its sulfone metabolite, this compound sulfone, after intravenous and oral administration in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. moredun.org.uk [moredun.org.uk]
- 9. This compound pharmaco-therapeutic evaluation in cattle: Pattern of efficacy against multidrug resistant nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of the amino-acetonitrile derivative, this compound, against experimental and natural adult stage gastro-intestinal nematode infections in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acquired resistance to this compound in C. elegans: What about parasitic nematodes? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vet.ucalgary.ca [vet.ucalgary.ca]
- 13. scops.org.uk [scops.org.uk]
Technical Support Center: Optimizing Monepantel Dosage to Minimize Resistance
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of monepantel, with a focus on strategies to mitigate the development of anthelmintic resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an anthelmintic belonging to the amino-acetonitrile derivative (AAD) class.[1][2] Its primary mode of action is unique compared to older anthelmintics like benzimidazoles, levamisole, and macrocyclic lactones.[3] It specifically targets a nematode-specific clade of nicotinic acetylcholine (B1216132) receptors (nAChRs), namely the MPTL-1 receptor in parasites such as Haemonchus contortus.[4][5] this compound acts as a positive allosteric modulator at low concentrations and a direct agonist at higher concentrations.[4] This interaction leads to an irreversible opening of the ion channel, causing an uncontrolled influx of ions and subsequent depolarization of muscle cells.[4] This results in spastic paralysis of the nematode, leading to its expulsion from the host.[3][4]
Q2: Is there a secondary mechanism of action for this compound?
Yes, research has shown that this compound can also act as a potent inhibitor of the mTOR (mammalian target of rapamycin) signaling pathway.[6][7][8] This pathway is crucial for cell growth, proliferation, and autophagy.[6] By inhibiting mTOR, this compound may help clear misfolded proteins that accumulate in cells.[6] This secondary mechanism is being investigated for potential therapeutic applications in conditions like amyotrophic lateral sclerosis (ALS) and cancer.[6][7][8]
Q3: How does resistance to this compound develop?
Resistance to this compound can develop in nematode populations, and has been reported in several countries including Australia, New Zealand, and Brazil.[5][9] Resistance is a result of genetic selection, where frequent exposure to the drug preferentially allows parasites with resistance-conferring genes to survive and reproduce.[10] The molecular basis of resistance is not fully understood but is thought to involve alterations in the target receptor, MPTL-1, or other associated genes.[1] Overuse and suppressive treatment regimens with this compound can accelerate the selection for resistant parasites.[9][11]
Q4: What are the primary strategies to minimize the development of this compound resistance?
Several strategies are recommended to slow the development of resistance:
-
Combination Therapy: Using this compound in combination with other anthelmintics from different drug classes (e.g., benzimidazoles, levamisole, abamectin) is a highly effective strategy.[12][13] This approach makes it more difficult for parasites to develop resistance to multiple drugs simultaneously.
-
Drug Rotation: Rotating between different classes of anthelmintics for sequential treatments can also help delay resistance.[12]
-
Targeted Selective Treatment (TST): This strategy involves treating only the animals that show clinical signs of infection or have high fecal egg counts.[10][11] This approach helps maintain a "refugium" of susceptible parasites in the population, which dilutes the resistant genes.[1][10]
-
Proper Dosage: Underdosing can contribute to the selection of resistant worms. It is crucial to administer the correct dose based on the animal's body weight.
-
Quarantine: New animals should be quarantined and treated with an effective anthelmintic combination before being introduced to the herd to prevent the introduction of resistant parasites.[13]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Reduced efficacy of this compound treatment (suspected resistance) | Development of a resistant parasite population. | 1. Confirm resistance using a Fecal Egg Count Reduction Test (FECRT) or other diagnostic assays (see Experimental Protocols).2. If resistance is confirmed, switch to a combination therapy with anthelmintics from different drug classes.[12]3. Implement a targeted selective treatment strategy to reduce selection pressure.[10][11]4. Review and correct any potential underdosing practices. |
| Variable drug efficacy between animals | - Incorrect dosage administration.- Individual animal metabolic differences. | 1. Ensure accurate weight measurement for each animal to calculate the correct dose.2. Check for proper administration of the oral drench to prevent spitting out.3. While individual variation exists, consistent underperformance across multiple animals suggests a broader issue like resistance. |
| Unexpected adverse events | - Off-target effects.- Incorrect dosage. | 1. Verify the calculated dose and administration.2. While this compound generally has a high safety index, report any adverse events to the manufacturer and a veterinarian.[2] |
Quantitative Data Summary
Table 1: this compound Dose Determination and Efficacy against Adult Gastro-intestinal Nematodes in Sheep
| Dose Rate (mg/kg bodyweight) | Chabertia ovina Efficacy (%) | Oesophagostomum venulosum Efficacy (%) | Efficacy against other major nematode species* (%) |
| 1.25 | < 91.9 | < 91.9 | > 91.9 |
| 2.5 | 93.6 | 94.0 | > 99.2 |
| 5.0 | Not specified | Not specified | Not specified |
*Other major nematode species include Haemonchus contortus, Teladorsagia circumcincta, Trichostrongylus spp., and Nematodirus spp.[14] Source: Adapted from Kaminsky et al., 2008.[14]
Table 2: Efficacy of this compound (MNP) Alone and in Combination against Resistant Gastrointestinal Nematodes in Cattle
| Treatment | Efficacy against Haemonchus spp. (%) | Efficacy against Cooperia spp. (%) | Efficacy against Ostertagia spp. (%) | Efficacy against Oesophagostomum spp. (%) |
| MNP (2.5 mg/kg) | 99 - 100 | 99 - 100 | 99 - 100 | 60 |
| Ivermectin (IVM) | Failed | Failed | Failed | Not specified |
| Abamectin (ABM) | Failed | Failed | Failed | Not specified |
| MNP + Albendazole (ABZ) | 100 | 100 | 100 | 100 |
| MNP + Ricobendazole (RBZ) | 100 | 100 | 100 | 100 |
Source: Adapted from Canton et al., 2023.[15][16]
Experimental Protocols
1. Fecal Egg Count Reduction Test (FECRT)
This is the most common method for monitoring anthelmintic resistance in vivo.[17]
Objective: To determine the efficacy of an anthelmintic by comparing fecal egg counts before and after treatment.
Materials:
-
Fecal collection bags or containers
-
Microscope slides and coverslips
-
Saturated salt solution (flotation solution)
-
McMaster counting slides
-
Graduated cylinder
-
Beaker
-
Strainer or cheesecloth
-
Tongue depressor or spatula
Procedure:
-
Pre-treatment Sampling: Collect individual fecal samples from at least 15-20 animals.
-
Animal Treatment: Administer the recommended dose of this compound (2.5 mg/kg for sheep) based on individual body weights.[14]
-
Post-treatment Sampling: Collect fecal samples from the same animals 14-16 days after treatment.[18]
-
Fecal Egg Counting (McMaster Technique): a. Weigh 2g of feces from each sample. b. Add 28 ml of saturated salt solution and mix thoroughly to create a slurry. c. Strain the slurry through a cheesecloth or strainer into a beaker. d. Immediately pipette the suspension into both chambers of a McMaster slide. e. Let the slide sit for 5 minutes to allow the eggs to float to the surface. f. Count the number of eggs within the grid of both chambers under a microscope at 100x magnification. g. Calculate the eggs per gram (EPG) of feces: EPG = (Total eggs in both chambers) x 50.
-
Calculate Percent Reduction:
-
Calculate the arithmetic mean EPG for the pre-treatment and post-treatment groups.
-
FECRT (%) = [1 - (Mean post-treatment EPG / Mean pre-treatment EPG)] x 100
-
-
Interpretation: Resistance is suspected if the reduction in fecal egg count is less than 95%.[18]
2. Egg Hatch Assay (EHA)
This in vitro assay assesses the effect of an anthelmintic on the hatching of nematode eggs.[17]
Objective: To determine the concentration of this compound that inhibits egg hatching.
Materials:
-
Fresh fecal samples containing nematode eggs
-
Saturated salt solution
-
Sieves of various mesh sizes (e.g., 100 µm, 50 µm, 25 µm)
-
Centrifuge and centrifuge tubes
-
96-well microtiter plate
-
This compound stock solution and appropriate solvent (e.g., DMSO)
-
Incubator
-
Inverted microscope
Procedure:
-
Egg Isolation: a. Suspend feces in water and pass through a series of sieves to remove large debris. b. Collect the material from the finer sieves (e.g., 25 µm) and centrifuge. c. Resuspend the pellet in saturated salt solution and centrifuge again to float the eggs. d. Collect the supernatant containing the eggs and wash with water to remove the salt.
-
Assay Setup: a. Prepare serial dilutions of this compound in water. Include a solvent control and a negative control (water only). b. Add approximately 100 eggs in a small volume of water to each well of a 96-well plate. c. Add the different concentrations of this compound to the wells.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 27°C) for 48 hours.
-
Data Collection: After incubation, count the number of hatched larvae and unhatched eggs in each well using an inverted microscope.
-
Analysis: Calculate the percentage of hatched eggs for each concentration. Determine the EC50 (the concentration that inhibits 50% of hatching) by plotting the data and using a dose-response analysis.
Visualizations
Caption: this compound's primary and secondary signaling pathways.
Caption: Workflow for the Fecal Egg Count Reduction Test (FECRT).
Caption: Logical relationships in resistance management strategies.
References
- 1. Acquired resistance to this compound in C. elegans: What about parasitic nematodes? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scops.org.uk [scops.org.uk]
- 3. This compound: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 4. sciquest.org.nz [sciquest.org.nz]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. alsnewstoday.com [alsnewstoday.com]
- 7. This compound antitumor activity is mediated through inhibition of major cell cycle and tumor growth signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound antitumor activity is mediated through inhibition of major cell cycle and tumor growth signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Resistance to Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 11. Development of Haemonchus contortus resistance in sheep under suppressive or targeted selective treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Minimising the development of anthelmintic resistance, and optimising the use of the novel anthelmintic this compound, for the sustainable control of nematode parasites in Australian sheep grazing systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Determination of the effective dose rate for this compound (AAD 1566) against adult gastro-intestinal nematodes in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound-based anthelmintic combinations to optimize parasite control in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Advances in diagnosis and control of anthelmintic resistant gastrointestinal helminths infecting ruminants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scops.org.uk [scops.org.uk]
Technical Support Center: Identifying Genetic Markers for Monepantel Resistance
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the identification of genetic markers for monepantel resistance in nematodes.
Frequently Asked Questions (FAQs)
Q1: What is the primary genetic marker associated with this compound resistance?
A1: The primary genetic marker for this compound resistance is mutations in the gene encoding a nematode-specific nicotinic acetylcholine (B1216132) receptor (nAChR) subunit. This gene is known as acr-23 in the model organism Caenorhabditis elegans and its ortholog is Hco-mptl-1 in the parasitic nematode Haemonchus contortus.[1][2] Disruption of this gene is a major mechanism of resistance.
Q2: What types of mutations are found in the mptl-1 gene of resistant nematodes?
A2: A variety of mutations in the Hco-mptl-1 gene have been linked to this compound resistance. These include truncations of the protein, deletions, and single nucleotide polymorphisms (SNPs).[1][2] One common mutation is the retention of intron 15, which leads to a premature stop codon and a truncated, non-functional protein.[1][2] The presence of multiple different mutations, even within a single resistant population, suggests that resistance can arise from various genetic events that disrupt the function of the MPTL-1 receptor.[1]
Q3: Is this compound resistance dominant or recessive?
A3: There is evidence suggesting that at least some of the mutations conferring this compound resistance may be dominant. In studies of highly resistant H. contortus populations, a significant number of wild-type (susceptible) Hco-mptl-1 alleles were still present. This suggests that heterozygous individuals (carrying one mutated and one wild-type allele) were able to survive treatment, which is characteristic of a dominant resistance mechanism.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound acts as a positive allosteric modulator and a direct agonist of the nematode-specific MPTL-1 nicotinic acetylcholine receptor.[3][4] This receptor is a ligand-gated ion channel. When this compound binds to the MPTL-1 receptor, it causes the channel to open and remain open, leading to an uncontrolled influx of ions.[3][4] This results in the depolarization of muscle cells, causing spastic paralysis of the nematode, which is then expelled from the host.[3][5]
Q5: Are there other genes besides mptl-1 implicated in this compound resistance?
A5: While mptl-1 is the primary and most well-characterized gene associated with this compound resistance, other genes belonging to the same DEG-3 subfamily of nicotinic acetylcholine receptors, such as des-2 and deg-3, have been identified as potential candidates.[2] However, mutations in mptl-1 are the most frequently observed cause of resistance.
Troubleshooting Guides
Molecular Assays (PCR, qPCR, Sequencing)
Q: My allele-specific PCR (AS-PCR) for a known mptl-1 mutation is showing non-specific amplification or bands in my negative controls. What should I do?
A: This is a common issue in PCR-based assays and can be caused by several factors:
-
Contamination: The most likely culprit is contamination of your reagents, pipettes, or workspace with previously amplified PCR products.
-
Solution: Discard all current reagents (water, buffer, primers, etc.) and prepare fresh stocks. Thoroughly clean your workspace and pipettes with a DNA decontamination solution. It is also good practice to use separate sets of pipettes for pre-PCR and post-PCR work to prevent carryover contamination.[3]
-
-
Primer Design: The primers may not be specific enough, or the annealing temperature may be too low.
-
Solution: Re-evaluate your primer design. For allele-specific PCR, it is often beneficial to introduce an additional deliberate mismatch at the second or third base from the 3' end of the primer to increase specificity.[6] You can also perform a temperature gradient PCR to determine the optimal annealing temperature that maximizes specific amplification while minimizing non-specific products.
-
-
Pseudogenes: In some cases, a highly similar pseudogene can be co-amplified, leading to unexpected results.
-
Solution: Perform a BLAST search with your primer sequences against the target organism's genome to ensure they are specific to the gene of interest and do not have significant homology to other regions.
-
Q: I am getting no amplification (no bands) in my PCR for the mptl-1 gene. What are the possible causes?
A: Lack of amplification can be frustrating. Here is a systematic approach to troubleshooting:
-
Check Your Primers: Verify the primer sequences for any errors and ensure that the primer dilutions are correct. If the assay has worked previously, the issue might not be the primers themselves but their integrity.
-
Assess DNA Quality and Quantity: Poor quality DNA (with a low 260/280 ratio) or an incorrect amount of template DNA can inhibit PCR.
-
Solution: Quantify your DNA and check its purity using a spectrophotometer. Use approximately 0.5 ng to 0.5 µg of total genomic DNA for a standard 25 µl reaction.[5] If quality is an issue, re-extract the DNA. You can also try diluting your DNA template to reduce the concentration of potential inhibitors.[5]
-
-
Optimize PCR Conditions: The thermal cycling parameters may not be optimal for your specific primers and template.
-
Solution: Run a temperature gradient PCR to find the optimal annealing temperature. If you suspect complex secondary structures in your DNA template, consider using a PCR additive. Increasing the number of cycles may also help if the initial template concentration is very low.[5]
-
-
Verify Reagents: Ensure that your PCR master mix, polymerase, and other reagents have not expired and have been stored correctly.
Q: My qPCR amplification curves look unusual (e.g., no clear plateau, jagged curves). How should I interpret this?
A: The shape of your qPCR amplification curve provides valuable diagnostic information.
-
No Plateau Phase: This can indicate that the reaction has not reached its end point, possibly due to low target concentration or inefficient amplification. It can also be a sign of PCR inhibition.
-
Jagged or Irregular Curves: This often points to issues with the qPCR instrument, such as a failing lamp or detector, or air bubbles in the reaction wells.
-
Amplification in No-Template Control (NTC): This is a clear sign of contamination.[7]
-
Solution: Always include positive and negative controls in your qPCR runs. Review the baseline and threshold settings in your analysis software.[7] If you suspect inhibition, try diluting your template DNA. For issues with the amplification curve shape, ensure proper mixing of reagents and spin down your plate before running to remove bubbles. If problems persist, consult the troubleshooting guide for your specific qPCR instrument.
-
Parasite Handling and Resistance Selection
Q: I am having difficulty extracting high-quality DNA from parasite eggs or larvae. What can I do to improve the yield?
A: Parasite eggs and larvae have tough outer layers that make DNA extraction challenging.
-
Mechanical Disruption: The first step is to effectively break open the eggs or larvae. This can be achieved through methods like bead beating, sonication, or freeze-thaw cycles in liquid nitrogen.[8]
-
Enzymatic Digestion: Following mechanical disruption, a thorough digestion with Proteinase K is crucial to break down proteins and release the DNA.
-
Optimize Lysis: For some species, overnight incubation in a hypertonic solution can improve lysis efficiency.[8]
-
Storage: Ensure that samples are stored properly to prevent DNA degradation. Flash-freezing in liquid nitrogen and storing at -80°C is recommended for long-term storage.[9]
Q: I am trying to select for this compound resistance in a parasite population in the lab, but I am not seeing a significant increase in resistance phenotype.
A: Selecting for resistance can be a lengthy process and success can depend on several factors:
-
Starting Allele Frequency: If the frequency of resistance alleles in your starting population is extremely low or absent, it will be very difficult to select for resistance.
-
Selection Pressure: The drug concentration and duration of exposure must be carefully optimized. Too high a concentration may kill all the parasites, while too low a concentration may not provide sufficient selection pressure. A stepwise increase in drug concentration over several generations is often effective.
-
Genetic Crosses: If you are performing genetic crosses between resistant and susceptible strains, the success rate of obtaining recombinant progeny can be low. Factors such as the ratio of parental parasites and the timing of progeny isolation can significantly impact the outcome.[10] It is often laborious and may require a large number of attempts to be successful.[11]
Quantitative Data Summary
Table 1: Frequency of Hco-mptl-1 Mutations in this compound-Resistant Haemonchus contortus
| Mutation Type | Frequency in Resistant Isolate | Predicted Effect | Reference |
| Wild-Type Allele | ~50% (17/33 clones) | Susceptible | [1][2] |
| Intron 15 Retention | ~33% (11/33 clones) | Premature stop codon, truncated protein | [1][2] |
| Other Truncating Mutations | ~18% (6/33 clones) | Truncated protein, loss of transmembrane domains | [1][2] |
| 6-bp Deletion (Exon 11) | Detected in resistant individuals | Amino acid changes in transmembrane domain 2 | [2] |
| 3-bp Insertion (Exon 11) | Detected in resistant individuals | Amino acid changes in transmembrane domain 2 | [2] |
Table 2: Efficacy of this compound Against Susceptible and Resistant Nematode Isolates
| Parasite Species | Isolate Type | This compound Dose | Efficacy (Worm Burden Reduction %) | Reference |
| Teladorsagia circumcincta | Artificially Selected Resistant (MTci2-11) | 2.5 mg/kg | 52% | [12] |
| Teladorsagia circumcincta | Artificially Selected Resistant (MTci5-13) | 2.5 mg/kg | 72% | [12] |
| Teladorsagia circumcincta | Artificially Selected Resistant (MTci7-12) | 2.5 mg/kg | 91% | [12] |
| Teladorsagia circumcincta | Field Resistant | 2.9 mg/kg | No significant reduction | [13] |
| Trichostrongylus colubriformis | Field Resistant | 2.9 mg/kg | No significant reduction | [13] |
| Haemonchus contortus | In vivo Selected Resistant | 0.075 - 2.5 mg/kg | 0 - 58.5% | |
| Teladorsagia circumcincta | Field Resistant | 2.5 mg/kg | 78% | |
| Trichostrongylus vitrinus | Field Resistant | 2.5 mg/kg | 27% | |
| Oesophagostomum venulosum | Field Resistant | 2.5 mg/kg | 22% |
Table 3: In Vitro Sensitivity (IC50) of Nematodes to this compound
| Parasite Species | Life Stage | IC50 (µg/ml) | Reference |
| Ancylostoma ceylanicum | Larvae (L3) | >100 | |
| Ancylostoma ceylanicum | Adult | >100 | |
| Necator americanus | Larvae (L3) & Adult | No effect observed | |
| Trichuris muris | Larvae (L3) | >100 | |
| Trichuris muris | Adult | >100 |
Note: The available literature provides more data on in vivo efficacy than in vitro IC50 values for this compound, especially for resistant isolates.
Experimental Protocols
Genotyping of mptl-1 Mutations using Allele-Specific PCR (AS-PCR)
This protocol is a general guideline for detecting known SNPs associated with this compound resistance.
Principle: AS-PCR uses primers designed to be specific for a particular allele. The 3' end of one primer is designed to match the SNP. Successful amplification indicates the presence of that specific allele.
Methodology:
-
DNA Extraction: Extract high-quality genomic DNA from individual adult worms, larvae, or a pooled sample of eggs.
-
Primer Design:
-
Design a common reverse primer.
-
Design two forward primers, one specific for the wild-type allele and one for the resistant (mutant) allele. The 3'-most nucleotide of these primers should correspond to the SNP.
-
To enhance specificity, introduce a deliberate mismatch at the 2nd or 3rd nucleotide from the 3' end of the allele-specific primers.[6]
-
-
PCR Amplification:
-
Set up two separate PCR reactions for each DNA sample.
-
Reaction 1: Common reverse primer + Wild-type specific forward primer.
-
Reaction 2: Common reverse primer + Resistant allele-specific forward primer.
-
Include positive controls (DNA known to be homozygous wild-type, homozygous resistant, and heterozygous) and a no-template control (NTC).
-
-
PCR Cycling Conditions (Example):
-
Initial denaturation: 95°C for 5 minutes.
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (optimize with a gradient PCR).
-
Extension: 72°C for 1 minute.
-
-
Final extension: 72°C for 5 minutes.
-
-
Visualization:
-
Analyze the PCR products on a 1.5-2.0% agarose (B213101) gel.
-
Interpretation:
-
Homozygous Wild-Type: Band only in Reaction 1.
-
Homozygous Resistant: Band only in Reaction 2.
-
Heterozygous: Bands in both Reaction 1 and Reaction 2.
-
NTC: No bands.
-
-
Workflow for Discovery of Resistance Markers using Extreme-QTL (X-QTL) Mapping
This workflow outlines the key steps for identifying genomic regions associated with this compound resistance using a genetic cross and selective treatment.
Principle: X-QTL mapping compares allele frequencies between the extremes of a phenotypic distribution (in this case, susceptible vs. resistant) in a segregating population to identify loci linked to the trait.
Methodology:
-
Generate Segregating Population:
-
Perform a genetic cross between a this compound-susceptible and a this compound-resistant parasite strain. This is typically done by co-infecting a host with both strains.
-
Collect the F1 progeny and allow them to intercross to generate an F2 population.
-
-
Phenotypic Selection:
-
Divide the F2 population (as infective larvae) into two groups.
-
Unselected Group: A portion of the F2 larvae is kept aside without drug exposure.
-
Selected Group: The remaining F2 larvae are used to infect a host, which is then treated with a discriminating dose of this compound. The surviving parasites are collected.
-
-
DNA Pooling and Sequencing (Pool-Seq):
-
Create a DNA pool from a large number of individuals from the unselected group.
-
Create a separate DNA pool from the survivors of the selected group.
-
Perform whole-genome sequencing on both pools to a sufficient depth of coverage.
-
-
Bioinformatic Analysis:
-
Align the sequencing reads from both pools to a reference genome.
-
Calculate allele frequencies for SNPs across the entire genome for both the unselected and selected pools.
-
Identify genomic regions where there is a significant difference in allele frequencies between the two pools. These regions are the candidate QTLs associated with resistance.
-
-
Candidate Gene Identification:
-
Examine the genes located within the identified QTLs. Genes with known functions related to drug action or metabolism, such as the mptl-1 gene, are strong candidates.
-
Further validation of candidate genes can be performed by sequencing them in individual resistant and susceptible parasites to identify specific causative mutations.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound and the primary mechanism of resistance.
Caption: Workflow for identifying and confirming this compound resistance.
Caption: Logical workflow for Extreme-QTL mapping of resistance markers.
References
- 1. Mutations in the Hco-mptl-1 gene in a field-derived this compound-resistant isolate of Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of a three-colour digital PCR for early and quantitative detection of benzimidazole resistance-associated single nucleotide polymorphisms in Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. No Bands - Genotyping | The Jackson Laboratory [jax.org]
- 6. researchgate.net [researchgate.net]
- 7. repositorio.unesp.br [repositorio.unesp.br]
- 8. Genetic variation in parasite crosses [malariagen.net]
- 9. Optimized protocols for improving the likelihood of cloning recombinant progeny from Plasmodium yoelii genetic crosses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P. falciparum Genetic Crosses [malariagen.net]
- 11. Selection and characterisation of this compound resistance in Teladorsagia circumcincta isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lack of efficacy of this compound against Teladorsagia circumcincta and Trichostrongylus colubriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Monepantel Anti-Cancer Research: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing and executing experiments to enhance the anti-cancer activity of monepantel. The information is curated from preclinical studies and focuses on strategies such as combination therapies and understanding its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's anti-cancer activity?
A1: this compound's primary anti-cancer activity is mediated through the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway.[1][2] Specifically, it inhibits the phosphorylation of mTOR and its downstream effectors, p70S6K and 4E-BP1.[1][2] This disruption leads to cell cycle arrest, induction of autophagy, and a reduction in cell proliferation.[3] Additionally, studies have shown that this compound can also down-regulate other signaling pathways involved in tumor growth, such as IGF-1R and c-MYC.[1]
Q2: What are the most promising strategies to enhance this compound's efficacy?
A2: Combination therapy has shown significant promise in enhancing this compound's anti-cancer effects. Synergistic activity has been observed when this compound is combined with conventional chemotherapeutic agents like doxorubicin (B1662922) and gemcitabine (B846), particularly in ovarian cancer models.[4][5] This approach has been shown to overcome drug resistance and lead to greater tumor regression than either agent alone.[4][5]
Q3: Is there evidence of resistance to this compound in cancer models?
A3: While direct evidence of this compound resistance in cancer models is still emerging, resistance to this compound has been documented in its use as an anthelmintic.[6] The development of resistance is a common challenge with targeted therapies, and strategies to mitigate this, such as combination therapy, are crucial. Combination treatment with doxorubicin or gemcitabine has been shown to dramatically reduce the formation of resistant colonies in ovarian cancer cell lines.[4]
Q4: What is known about the in vivo efficacy and safety profile of this compound?
A4: In vivo studies using xenograft models of human ovarian cancer in mice have demonstrated that this compound can suppress tumor growth.[2][7] For instance, intraperitoneal administration of 25 mg/kg and 50 mg/kg of this compound three times weekly for two weeks resulted in a dose-dependent reduction in tumor volume without causing detectable side effects in the animals.[2] A phase 1 clinical trial in human patients with refractory metastatic cancer showed that this compound was well-tolerated at a dose of 5mg/kg, with most adverse events being minor.[8]
Q5: Are there any nanoparticle formulations of this compound to improve its delivery?
A5: Currently, there is a lack of publicly available research detailing the development and efficacy of nanoparticle-based formulations of this compound, such as liposomes or PLGA nanoparticles, for cancer therapy. This remains an area for future investigation to potentially enhance its solubility and tumor-targeting capabilities.
Troubleshooting Guides
Issue 1: Inconsistent or Low Activity of this compound in In Vitro Assays
This could be due to the poor aqueous solubility of this compound.
-
Recommendation 1: Proper Dissolution of this compound: this compound is practically insoluble in water.[9] It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO, before diluting it to the final concentration in your aqueous cell culture medium.
-
Recommendation 2: Avoid Precipitation: When diluting the DMSO stock in your aqueous buffer or media, add the stock solution to the aqueous component while gently vortexing to ensure rapid and uniform dispersion. This can help prevent the compound from precipitating out of solution.
-
Recommendation 3: Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is consistent across all experiments and is at a non-toxic level for your cells (typically ≤ 0.5%).
-
Recommendation 4: Visual Inspection: Before treating your cells, visually inspect the final this compound solution for any signs of precipitation. If precipitates are observed, the solution should be prepared again.
Issue 2: Difficulty in Detecting Inhibition of the mTOR Pathway via Western Blot
You may be experiencing weak or no signal for phosphorylated proteins.
-
Recommendation 1: Optimize Antibody Concentrations: The optimal dilutions for primary and secondary antibodies should be determined empirically. Start with the manufacturer's recommended dilution and perform a titration to find the concentration that yields the best signal-to-noise ratio.
-
Recommendation 2: Use Phosphatase Inhibitors: Ensure that your lysis buffer is supplemented with a cocktail of phosphatase inhibitors to preserve the phosphorylation status of your target proteins.
-
Recommendation 3: Positive Controls: Include a positive control in your experiment, such as a cell lysate known to have high levels of mTOR pathway activation, to confirm that your antibodies and detection reagents are working correctly.
-
Recommendation 4: Loading Amount: Ensure that you are loading a sufficient amount of total protein onto the gel. For low-abundance proteins, you may need to load more protein or enrich your sample for the protein of interest.
Issue 3: High Variability in Colony Formation Assays
Inconsistent colony numbers can obscure the true effect of this compound.
-
Recommendation 1: Single-Cell Suspension: Ensure that you have a true single-cell suspension before seeding. Clumps of cells will lead to the formation of colonies that did not arise from a single cell, skewing the results. Gentle pipetting and, if necessary, passing the cell suspension through a cell strainer can help.
-
Recommendation 2: Optimal Seeding Density: The optimal seeding density will vary between cell lines. It is important to perform a preliminary experiment to determine the number of cells that will result in a countable number of distinct colonies (typically 20-150 colonies per well in a 6-well plate) for your untreated control group.
-
Recommendation 3: Even Cell Distribution: After seeding, ensure that the cells are evenly distributed across the well by gently swirling the plate in a figure-eight motion. Avoid vigorous shaking, which can cause cells to accumulate at the edges of the well.
-
Recommendation 4: Media Changes: Be gentle when changing the media to avoid dislodging small colonies. Aspirate the old media from the side of the well and add fresh, pre-warmed media slowly.
Data Presentation
Table 1: In Vitro Synergistic Effect of this compound with Doxorubicin and Gemcitabine on Ovarian Cancer Cell Colony Formation
| Cell Line | Treatment | % Colony Reduction (Compared to Control) |
| A2780 | This compound + Doxorubicin | 35% |
| OVCAR-3 | This compound + Doxorubicin | 40% |
| A2780 | This compound + Gemcitabine | 31% |
| OVCAR-3 | This compound + Gemcitabine | 34% |
Data extracted from Ataie-Kachoie et al., 2018.[4]
Table 2: In Vivo Efficacy of this compound Monotherapy in an OVCAR-3 Xenograft Model
| Treatment Group (Intraperitoneal) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 22 | % Inhibition of Tumor Growth (Compared to Vehicle) |
| Vehicle (0.5% HPMC) | 3 times weekly for 2 weeks | 279.5 | N/A |
| This compound (25 mg/kg) | 3 times weekly for 2 weeks | 206.3 | ~26% |
| This compound (50 mg/kg) | 3 times weekly for 2 weeks | 112.0 | ~60% |
Data extracted from Pourgholami et al., 2021.[2]
Experimental Protocols
Protocol 1: Western Blot for mTOR Pathway Analysis
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-mTOR, mTOR, p-p70S6K, p70S6K, p-4E-BP1, and 4E-BP1 overnight at 4°C with gentle agitation. Antibody dilutions should be optimized as per the manufacturer's instructions (a common starting point is a 1:1000 dilution).
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) at a 1:5000 to 1:10,000 dilution in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Protocol 2: Colony Formation Assay
-
Cell Seeding: Prepare a single-cell suspension of your cancer cell line. Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates.[10]
-
Treatment: Allow the cells to adhere for 24 hours, then replace the media with fresh media containing various concentrations of this compound, the combination drug (e.g., doxorubicin), or the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 7-14 days, depending on the growth rate of the cell line, until visible colonies are formed in the control wells.
-
Fixation: Gently wash the wells with PBS and then fix the colonies by adding 1 ml of ice-cold 100% methanol (B129727) to each well and incubating for 15 minutes.
-
Staining: Remove the methanol and add 0.5% crystal violet solution to each well. Incubate for 10-20 minutes at room temperature.
-
Washing: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Colony Counting: Count the number of colonies containing ≥50 cells in each well.
-
Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the vehicle control.
Protocol 3: In Vivo Ovarian Cancer Xenograft Study
-
Cell Preparation: Culture OVCAR-3 cells and harvest them during the exponential growth phase. Resuspend the cells in a suitable medium like sterile PBS or a mixture with Matrigel.
-
Tumor Implantation: Subcutaneously inject approximately 5 x 10^6 OVCAR-3 cells into the flank of female athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a volume of approximately 100 mm³, randomize the mice into different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, doxorubicin, this compound + doxorubicin).
-
Drug Administration: Administer the treatments as per the study design. For example, this compound can be administered via intraperitoneal (IP) injection at 25 and 50 mg/kg, three times a week.[2] The vehicle for this compound can be 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC).[7]
-
Monitoring: Continue to monitor tumor volume and the body weight of the mice throughout the study to assess efficacy and toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as Western blot or immunohistochemistry.
Visualizations
Caption: this compound's mechanism of action via inhibition of the mTOR signaling pathway.
Caption: General experimental workflow for evaluating this compound's anti-cancer activity.
References
- 1. ccrod.cancer.gov [ccrod.cancer.gov]
- 2. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. labpublications.s3.ap-southeast-2.amazonaws.com [labpublications.s3.ap-southeast-2.amazonaws.com]
- 5. PLGA-based nanoparticles as cancer drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genotypic characterisation of this compound resistance in historical and newly derived field strains of Teladorsagia circumcincta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound antitumor activity is mediated through inhibition of major cell cycle and tumor growth signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR antibody (20657-1-AP) | Proteintech [ptglab.com]
- 9. medicines.health.europa.eu [medicines.health.europa.eu]
- 10. researchgate.net [researchgate.net]
Addressing poor solubility of monepantel for in vitro assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with monepantel in in vitro assays, with a particular focus on its poor aqueous solubility.
Troubleshooting Guide: Addressing this compound Precipitation in In Vitro Assays
Poor solubility of this compound in aqueous-based cell culture media is a frequent obstacle that can lead to compound precipitation, resulting in inaccurate and irreproducible experimental outcomes. This guide offers a systematic approach to troubleshoot and resolve these issues.
Problem: Precipitate Forms When Adding this compound to Cell Culture Media
-
Possible Cause: this compound is a lipophilic compound with very low water solubility. Direct addition of powdered this compound or a highly concentrated stock solution into the aqueous environment of cell culture media will likely cause it to precipitate immediately.
-
Solution: Prepare a High-Concentration Stock Solution in an Appropriate Organic Solvent.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[1][2]
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or higher).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[3]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]
-
-
Problem: this compound Precipitates Over Time in the Incubator
-
Possible Cause 1: Final Solvent Concentration is Too High. High concentrations of organic solvents like DMSO can be toxic to cells and can also lead to compound precipitation when the solution becomes saturated.[3]
-
Solution 1: Minimize the Final Solvent Concentration and Use a Vehicle Control.
-
Recommended Final DMSO Concentration: The final concentration of DMSO in the cell culture media should typically be kept at or below 0.5% (v/v), with many cell lines tolerating up to 0.1%.[1][3] It is crucial to determine the tolerance of your specific cell line to DMSO.
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of treating cells with the same final concentration of the solvent (e.g., DMSO) without this compound. This allows you to differentiate the effects of the compound from those of the solvent.[3]
-
-
Possible Cause 2: Improper Dilution Technique. Rapidly diluting a concentrated DMSO stock into a large volume of aqueous media can cause localized high concentrations of this compound, leading to precipitation.
-
Solution 2: Employ a Stepwise Dilution and Mixing Method.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility limits of this compound in different solvents?
A1: this compound's solubility varies significantly depending on the solvent. It is practically insoluble in water but shows good solubility in several organic solvents.
Q2: What is the mechanism of action of this compound?
A2: this compound targets a unique, nematode-specific clade of nicotinic acetylcholine (B1216132) receptor (nAChR) subunits, specifically the DEG-3 subfamily, such as MPTL-1 in Haemonchus contortus and ACR-23 in Caenorhabditis elegans.[5][6][7] It acts as a positive allosteric modulator at nanomolar concentrations and as a direct agonist at higher concentrations.[8] Binding of this compound to this receptor leads to an uncontrolled influx of ions, causing depolarization of muscle cells, which results in spastic paralysis and ultimately the death of the nematode.[8][9] This target is absent in mammals, which contributes to this compound's favorable safety profile.[5]
Q3: Are there alternative methods to improve the aqueous solubility of this compound for in vitro assays?
A3: While using DMSO as a co-solvent is the most common approach, other formulation strategies can be explored to enhance the aqueous solubility of hydrophobic compounds like this compound. These include the use of cyclodextrins (e.g., hydroxypropyl-beta-cyclodextrin) to form inclusion complexes, or the development of microparticle formulations.[10][11][12][13] These methods can increase solubility and bioavailability, but their suitability would need to be validated for your specific in vitro system.
Q4: My cells are showing signs of toxicity. Could it be the this compound or the solvent?
A4: Both this compound and the solvent (e.g., DMSO) can induce toxicity at high concentrations. It is essential to include a vehicle control (media with the same final concentration of DMSO but without this compound) in your experiments. If you observe toxicity in the vehicle control group, it is likely due to the solvent. If toxicity is only observed in the this compound-treated groups, it is likely due to the compound itself. It is recommended to perform a dose-response curve for both this compound and the solvent to determine the optimal non-toxic working concentrations for your specific cell line.
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Water | 0.1 mg/L (at 20°C) | [14][15] |
| Propylene Glycol | 6.9 g/L | [14][15] |
| n-Octanol | 7.3 g/L | [14][15] |
| Ethanol | 60.7 g/L | [14][15] |
| Polyethylene Glycol 300 | 156.1 g/L | [15][16] |
| Dichloromethane | 175 g/L | [15][16] |
| Dimethyl Sulfoxide (DMSO) | Commonly used for stock solutions | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
In a sterile microcentrifuge tube, weigh out the required amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out 4.73 mg of this compound (Molar Mass: 473.39 g/mol ).
-
Add 1 mL of 100% DMSO to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If the compound is difficult to dissolve, gently warm the solution in a 37°C water bath for a few minutes and vortex again.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed. For example, to prepare 1 mL of a 10 µM final solution, you will need 1 µL of the 10 mM stock.
-
Ensure the final concentration of DMSO in your cell culture medium does not exceed the tolerance level of your cells (typically ≤ 0.5%).
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise.
-
Continue to mix for a few seconds to ensure the compound is evenly dispersed.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: this compound's mechanism of action in nematodes.
References
- 1. In vitro analysis of the activities of commercial anthelmintics in the presence of inhibitors of xenobiotic detoxification pathways in Haemonchus contortus exsheathed L3 stage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 7. Structural insights into the molecular effects of the anthelmintics this compound and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciquest.org.nz [sciquest.org.nz]
- 9. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 10. "Formulation Strategies To Enhance Solubility And Permeability Of Small" by Pradeep Kumar Bolla [scholarworks.utep.edu]
- 11. Frontiers | Preparation and pharmacokinetic study of mebendazole complex with HP-beta-cyclodextrin [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. openknowledge.fao.org [openknowledge.fao.org]
- 15. fao.org [fao.org]
- 16. medicines.health.europa.eu [medicines.health.europa.eu]
Technical Support Center: Monepantel Experimental Guidelines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize monepantel toxicity in experimental models.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly High Cytotoxicity in Mammalian Cells | 1. Cell line sensitivity. 2. Incorrect dosage calculation. 3. Contamination of cell culture. 4. Off-target effects at high concentrations. | 1. Refer to IC50 values for various cell lines (see Table 2). Start with a dose-response experiment to determine the optimal concentration for your specific cell line. Non-malignant cell lines are generally less sensitive.[1] 2. Double-check all calculations for dilutions and final concentrations. 3. Regularly test for mycoplasma and other contaminants. 4. Review literature for potential off-target effects. Consider using a lower concentration or a different experimental model if off-target effects are suspected. |
| Inconsistent Anthelmintic Efficacy | 1. Drug resistance in the nematode strain. 2. Incorrect administration route for in vivo models. 3. Degradation of this compound. 4. Inappropriate life cycle stage of the nematode. | 1. Be aware that resistance to this compound has been reported in several nematode species.[2] If possible, use a susceptible reference strain for comparison. 2. Oral administration has been shown to be the most effective route in sheep, followed by intraruminal and then intra-abomasal administration.[3][4] Ensure the administration method is appropriate for your model. 3. Store this compound according to the manufacturer's instructions, protected from light. Prepare fresh solutions for each experiment. 4. This compound is effective against both adult and larval (L4) stages of many gastrointestinal nematodes.[5][6] Confirm the susceptibility of the specific life cycle stage being targeted. |
| Difficulty Reproducing Anti-cancer Effects | 1. Differences in cell culture conditions. 2. Variation in the expression of target signaling molecules. 3. Insufficient drug exposure time. | 1. Standardize cell culture conditions, including media, serum concentration, and cell density, as these can influence experimental outcomes.[4] 2. The anti-cancer effects of this compound are linked to the inhibition of the mTOR/p70S6K pathway.[7][8][9] Baseline expression and activity of this pathway can vary between cell lines and even between passages of the same cell line. 3. In vitro studies demonstrating anti-cancer effects often involve exposure times of up to 120 hours.[1] Ensure a sufficient treatment duration to observe the desired effects. |
| Precipitation of this compound in Culture Media | 1. Low aqueous solubility of this compound. | 1. This compound has low water solubility.[10] Prepare stock solutions in an appropriate solvent like DMSO. When diluting in aqueous media, ensure the final solvent concentration is low and does not affect cell viability. Vortex or mix thoroughly before adding to cells. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an anthelmintic agent that selectively targets a nematode-specific class of nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically the DEG-3 subfamily, including the MPTL-1 receptor.[1][5][11] It acts as a positive allosteric modulator, causing the ion channel to open and remain open, leading to an uncontrolled influx of ions.[1][11] This results in the depolarization of muscle cells, causing paralysis and eventual expulsion of the nematode from the host.[1][11][12] The absence of this specific receptor subfamily in mammals contributes to its low mammalian toxicity.[2]
Q2: What are the known toxicities of this compound in experimental animal models?
A2: this compound generally exhibits low acute toxicity in mammals. In rats, the oral and dermal LD50s are greater than 2000 mg/kg body weight.[5][13] The primary target organ for toxicity is the liver, with observed effects including increased liver weight and fatty changes in hepatocytes.[14][15] For detailed toxicity data, please refer to Table 1.
Q3: How is this compound metabolized and is the metabolite active?
A3: After administration, this compound is rapidly metabolized in the liver to its major metabolite, this compound sulfone.[2][5][12] This sulfone metabolite is also anthelmintically active, with a similar efficacy to the parent compound.[5][6][12]
Q4: What are the anti-cancer mechanisms of this compound?
A4: In cancer cells, this compound has been shown to inhibit the mTOR/p70S6K signaling pathway.[7][8][9] This inhibition leads to the suppression of tumor growth, proliferation, and colony formation.[7][8] this compound has also been found to down-regulate IGF-1R and c-MYC expression.[7] The induction of autophagy, rather than apoptosis, appears to be a key mechanism of its anti-cancer activity.[9][16]
Q5: What is a recommended starting dose for in vivo and in vitro experiments?
A5: For in vivo anthelmintic studies in sheep, the recommended dose is 2.5 mg/kg body weight.[5][16] For anti-cancer studies in mice, doses of 25 and 50 mg/kg have been used.[7][17] For in vitro anti-cancer studies, IC50 values typically range from 5 to 25 µM in various cancer cell lines after 120 hours of exposure.[1] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental model.
Data Presentation
Table 1: Summary of In Vivo Toxicity Data for this compound
| Species | Study Duration | Route of Administration | NOAEL (No-Observed-Adverse-Effect Level) | LOAEL (Lowest-Observed-Adverse-Effect Level) | LD50 (Median Lethal Dose) | Key Findings |
| Rat | Acute | Oral & Dermal | - | - | >2000 mg/kg bw[5][13] | Low acute toxicity. |
| Rat | 13 weeks | Oral (in diet) | 14 mg/kg bw/day[13] | - | - | Main effects on liver and lipid metabolism at high doses. |
| Rat | 26 weeks | Oral | Female: 2 mg/kg bw/day Male: 10 mg/kg bw/day[8] | Female: 10 mg/kg bw/day Male: 50 mg/kg bw/day[8] | - | Hepatocellular swelling. |
| Mouse | 78 weeks | Oral (in diet) | 1.8 mg/kg bw/day[14][15] | 5.5 mg/kg bw/day[14] | - | Increased incidence of fatty change and hypertrophy in hepatocytes. |
| Dog | 12 months | Oral | 0.71 mg/kg bw/day (males)[8] | 4.4 mg/kg bw/day (males)[8] | - | Increased plasma cholesterol. |
Table 2: Summary of In Vitro IC50 Values for this compound
| Model System | Compound | IC50 Value | Exposure Time | Reference |
| Various Cancer Cell Lines | This compound & this compound Sulfone | 5 - 25 µM | 120 hours | [1] |
| Non-malignant cells (HOSE 6.3) | This compound & this compound Sulfone | >100 µM | 120 hours | [1] |
| Ancylostoma ceylanicum (L3 larvae) | This compound | 78.7 µg/mL | 72 hours | [5] |
| Necator americanus | This compound | No effect | 72 hours | [12] |
| Trichuris muris | This compound | No effect | 72 hours | [12] |
| Ascaris suum (ACR-16 receptor) | This compound | 1.6 ± 3.1 nM and 0.2 ± 2.3 µM | - | [17] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of this compound in mammalian cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be below 0.5% to avoid solvent toxicity.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, 72, or 120 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vivo Anthelmintic Efficacy Study in a Rodent Model (General Protocol)
This protocol provides a general framework for evaluating the in vivo anthelmintic efficacy of this compound.
-
Animal Model: Use a suitable rodent model infected with a susceptible strain of gastrointestinal nematodes (e.g., Heligmosomoides polygyrus in mice).
-
Infection: Infect the animals with a standardized number of infective larvae (L3).
-
Treatment: At a predetermined time post-infection (e.g., day 7 for adult worms), administer this compound orally by gavage. Include an untreated control group and a vehicle control group. A typical dose to test would be in the range of 2.5-10 mg/kg.
-
Fecal Egg Count Reduction Test (FECRT): Collect fecal samples before and after treatment to monitor the reduction in egg output.
-
Worm Burden Assessment: At the end of the study (e.g., 7 days post-treatment), euthanize the animals and recover the adult worms from the gastrointestinal tract to determine the worm burden.
-
Efficacy Calculation: Calculate the percentage reduction in worm burden in the treated groups compared to the control group.
Visualizations
Caption: Anthelmintic mechanism of this compound in nematodes.
Caption: Anti-cancer signaling pathways affected by this compound.
References
- 1. labpublications.s3.ap-southeast-2.amazonaws.com [labpublications.s3.ap-southeast-2.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 4. AOP-Wiki [aopwiki.org]
- 5. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. LabXchange [labxchange.org]
- 7. Structural insights into the molecular effects of the anthelmintics this compound and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound antitumor activity is mediated through inhibition of major cell cycle and tumor growth signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces autophagy in human ovarian cancer cells through disruption of the mTOR/p70S6K signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. openknowledge.fao.org [openknowledge.fao.org]
- 11. sciquest.org.nz [sciquest.org.nz]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. WHO | JECFA [apps.who.int]
- 16. researchgate.net [researchgate.net]
- 17. This compound is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Monepantel and Ivermectin Efficacy in Ovine Gastrointestinal Nematodes
In the landscape of veterinary parasitology, the management of gastrointestinal nematode (GIN) infections in sheep is a persistent challenge, largely due to the widespread emergence of anthelmintic resistance. This guide provides a detailed comparison of two critical anthelmintics: ivermectin, a long-established macrocyclic lactone, and monepantel, a representative of the newer amino-acetonitrile derivative (AAD) class. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of efficacy data, experimental methodologies, and mechanisms of action.
Mechanisms of Action: Two Distinct Neuromuscular Targets
The fundamental difference in the efficacy and resistance profiles of ivermectin and this compound lies in their unique molecular targets within the nematode nervous system.
Ivermectin: This agent acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells of invertebrates.[1][2] Ivermectin binds to these channels, causing an increased and sustained influx of chloride ions.[2][3] This leads to hyperpolarization of the neuronal or muscle cell membrane, inhibiting neural transmission and resulting in flaccid paralysis and eventual death of the parasite.[2][3][4] While it can also interact with GABA receptors, its primary anthelmintic action is through the GluCls, which are absent in mammals, providing a degree of selective toxicity.[2]
This compound: As the first of the AAD class, this compound targets a nematode-specific acetylcholine (B1216132) receptor subunit of the DEG-3 subfamily, specifically the MPTL-1 receptor.[5][6][7] This receptor is unique to nematodes, offering a highly selective target.[8] this compound acts as a positive allosteric modulator and, at higher concentrations, a direct agonist of this receptor.[5] Its binding forces the channel to open and remain open, leading to a constant, uncontrolled influx of ions.[5][8] This results in depolarization of muscle cells, causing spastic paralysis and subsequent expulsion of the worm from the host.[5][7][9]
Due to its novel mode of action, this compound is effective against nematode populations that have developed resistance to other anthelmintic classes, including ivermectin.[5][7]
References
- 1. Ivermectin: An Anthelmintic, an Insecticide, and Much More - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ivermectin? [synapse.patsnap.com]
- 3. [Pharmacological effects of ivermectin, an antiparasitic agent for intestinal strongyloidiasis: its mode of action and clinical efficacy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciquest.org.nz [sciquest.org.nz]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 8. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 9. In Vitro and In Vivo Efficacy of this compound (AAD 1566) against Laboratory Models of Human Intestinal Nematode Infections - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Monepantel and Levamisole: A Mechanistic Showdown
For Immediate Release
In the ongoing battle against parasitic nematodes, a clear understanding of the tools at our disposal is paramount. This guide provides a detailed comparative analysis of two key anthelmintics, monepantel and levamisole (B84282), focusing on their distinct mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering a granular look at the molecular interactions, physiological effects, and resistance profiles of these compounds, supported by experimental data.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Levamisole |
| Drug Class | Amino-Acetonitrile Derivative (AAD) | Imidazothiazole |
| Primary Target | Nematode-specific DEG-3 subfamily of nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically the MPTL-1 (ACR-23) receptor.[1] | L-subtype (levamisole-sensitive) of nicotinic acetylcholine receptors (nAChRs) on nematode muscle cells.[2] |
| Mode of Action | Positive allosteric modulator at low concentrations and direct agonist at higher concentrations, leading to irreversible channel opening.[1] | Agonist at the nAChR, causing prolonged activation of the receptor.[2] |
| Physiological Effect | Spastic paralysis of the nematode followed by expulsion from the host.[1] | Sustained muscle contraction leading to spastic paralysis and expulsion of the worm. |
| Nematode Specificity | High, as the DEG-3 receptor subfamily is absent in mammals.[1] | Selective for nematode nAChRs over mammalian counterparts, but off-target effects in hosts can occur.[3] |
| Primary Resistance | Mutations or decreased expression of the mptl-1 (acr-23) gene.[1][4] | Mutations or altered expression of nAChR subunit genes such as unc-38, unc-29, unc-63, and lev-1.[5][6][7] |
Delving Deeper: The Molecular Mechanisms
This compound and levamisole, while both targeting the nervous system of nematodes to induce paralysis, do so through distinct interactions with different classes of nicotinic acetylcholine receptors (nAChRs).
This compound: A Novel Approach to nAChR Modulation
This compound represents a unique class of anthelmintics, the amino-acetonitrile derivatives (AADs). Its primary target is a nematode-specific subfamily of nAChRs known as the DEG-3 subfamily.[1] Specifically, research has identified the MPTL-1 (also known as ACR-23) receptor as the key site of action in nematodes like Haemonchus contortus.[1]
This compound's interaction with the MPTL-1 receptor is multifaceted. At nanomolar concentrations, it acts as a positive allosteric modulator, enhancing the effect of the natural ligand, acetylcholine. At higher concentrations, it can act as a direct agonist.[1] This binding locks the ion channel in an open state, leading to an uncontrolled influx of ions and subsequent depolarization of the muscle cell membrane. This sustained depolarization results in the characteristic spastic paralysis of the nematode, leading to its expulsion from the host.[1] A key advantage of this compound is its high specificity for nematode receptors, as the DEG-3 subfamily is not present in mammals, contributing to its favorable safety profile.[1]
Levamisole: A Classic nAChR Agonist
Levamisole, an imidazothiazole, is a well-established anthelmintic that also functions by targeting nematode nAChRs. However, it acts on a different subtype, often referred to as the L-subtype, which is sensitive to levamisole. This receptor is composed of various subunits, including UNC-38, UNC-29, UNC-63, and LEV-1 in the model organism Caenorhabditis elegans.[5][6][7]
Levamisole acts as a potent agonist at these receptors, mimicking the action of acetylcholine. This leads to the opening of the ion channels and a sustained depolarization of the muscle cells. The resulting prolonged muscle contraction causes spastic paralysis of the worm, facilitating its removal from the host's gastrointestinal tract. While levamisole is selective for nematode nAChRs, it can have some effects on host neuronal nAChRs at higher concentrations.[3]
Signaling Pathways and Experimental Workflow
The distinct mechanisms of this compound and levamisole can be visualized through their respective signaling pathways.
Caption: this compound's mechanism of action targeting the MPTL-1 receptor.
Caption: Levamisole's mechanism of action as an agonist at L-subtype nAChRs.
The investigation of these mechanisms often relies on heterologous expression systems, such as Xenopus laevis oocytes, coupled with electrophysiological techniques like the two-electrode voltage clamp (TEVC).
Caption: A simplified workflow for studying anthelmintic mechanisms using TEVC in Xenopus oocytes.
Quantitative Comparison of Efficacy and Pharmacokinetics
Direct comparative studies measuring the potency of this compound and levamisole on the same receptor subtype under identical conditions are limited. However, data from various studies provide insights into their relative efficacy and pharmacokinetic profiles.
In Vitro Efficacy
| Nematode Species | Drug | Parameter | Value | Reference |
| Ancylostoma ceylanicum (adults) | Levamisole | IC50 | 1.6 mg/ml | [8] |
| Necator americanus (larvae) | Levamisole | IC50 | 0.5 mg/ml | [8] |
| Necator americanus (adults) | Levamisole | IC50 | 13.4 mg/ml | [8] |
| Trichuris muris (larvae) | Levamisole | IC50 | 33.1 mg/ml | [8] |
| Trichuris muris (adults) | Levamisole | IC50 | 16.5 mg/ml | [8] |
Note: In the cited study, this compound did not show a significant effect on the viability of N. americanus larvae or adults.
In Vivo Efficacy Against Resistant Strains
| Nematode Species | Resistance Profile | This compound Efficacy | Levamisole Efficacy | Reference |
| Haemonchus contortus | Multi-drug resistant | 100% | Not effective | [9] |
| Trichostrongylus colubriformis | Multi-drug resistant | 99.9% | Not effective | [10] |
| Haemonchus sp. & Trichostrongylus sp. | Susceptible | >95% | >95% | [11][12] |
| Oesophagostomum sp. | Susceptible | 33-50% | >95% | [11][12] |
Pharmacokinetic Parameters in Sheep (Oral Administration)
| Parameter | This compound | This compound Sulfone (Active Metabolite) | Levamisole | Reference |
| Bioavailability | ~31% | 94% (relative to IV this compound) | 42-45% | [13][14] |
| Tmax (Time to max concentration) | Not specified | ~24 h | < 1 h | [14][15] |
| Mean Residence Time | 4.9 h | 111 h | Short | [13][14] |
Note: The pharmacokinetic data for this compound and levamisole are from separate studies and may not be directly comparable due to differences in experimental design.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This technique is crucial for studying the function of ion channels, such as nAChRs, in a controlled environment.
-
Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs. The follicular layer is removed by enzymatic digestion (e.g., with collagenase) and mechanical separation.
-
cRNA Microinjection: Complementary RNA (cRNA) encoding the specific nematode nAChR subunits of interest is synthesized in vitro. A precise volume of cRNA solution (typically in the nanoliter range) is injected into the cytoplasm of each oocyte using a microinjection system.[16]
-
Incubation: The injected oocytes are incubated for 2 to 7 days in a buffered solution (e.g., ND96) at a controlled temperature (around 16-18°C) to allow for the expression and assembly of the receptor proteins on the oocyte membrane.[17]
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a bath solution.
-
Two microelectrodes, filled with a conductive solution (e.g., 3M KCl), are inserted into the oocyte. One electrode measures the membrane potential, while the other injects current to clamp the voltage at a desired holding potential.[16][18]
-
The anthelmintic compound (this compound or levamisole) is applied to the oocyte via the perfusion system at various concentrations.
-
The resulting ionic currents flowing through the expressed nAChR channels are recorded.
-
-
Data Analysis: The recorded currents are analyzed to determine the dose-response relationship, allowing for the calculation of parameters such as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).
Mechanisms of Resistance
The development of anthelmintic resistance is a significant challenge. The genetic bases of resistance to this compound and levamisole are distinct, reflecting their different molecular targets.
This compound Resistance
Resistance to this compound is primarily associated with mutations in the mptl-1 (acr-23) gene, which encodes its target receptor subunit.[1][4] These mutations can lead to a non-functional or absent receptor, preventing the drug from exerting its effect.[4] Studies in H. contortus have also identified reduced transcription levels of mptl-1 and des-2 (another DEG-3 subfamily member) in resistant strains.[19]
Levamisole Resistance
Levamisole resistance is more complex and can involve mutations in several genes encoding the subunits of the L-subtype nAChR. In C. elegans, mutations in genes such as unc-38, unc-29, unc-63, and lev-1 have been shown to confer resistance.[5][6][7] These mutations can alter the structure of the receptor, reducing its affinity for levamisole or impairing its function. Reduced expression of these subunit genes has also been linked to resistance in parasitic nematodes like H. contortus.[3]
Conclusion
This compound and levamisole, while both effective anthelmintics that induce spastic paralysis in nematodes, operate through fundamentally different molecular mechanisms. This compound's unique targeting of the nematode-specific DEG-3/MPTL-1 receptor provides a distinct advantage, particularly against nematodes resistant to older drug classes like levamisole. Understanding these differences at a mechanistic level is crucial for the strategic use of these compounds, the management of anthelmintic resistance, and the development of next-generation parasiticides. Continued research, including direct comparative studies, will further illuminate the nuances of their interactions with nematode physiology and provide a more robust foundation for effective parasite control strategies.
References
- 1. Genotypic characterisation of this compound resistance in historical and newly derived field strains of Teladorsagia circumcincta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anthelmintic Resistance and Its Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acquired resistance to this compound in C. elegans: What about parasitic nematodes? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caenorhabditis elegans Levamisole Resistance Geneslev-1, unc-29, and unc-38 Encode Functional Nicotinic Acetylcholine Receptor Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caenorhabditis elegans levamisole resistance genes lev-1, unc-29, and unc-38 encode functional nicotinic acetylcholine receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Levamisole receptors: a second awakening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of this compound and anthelmintic combinations against multiple-resistant Haemonchus contortus in sheep, including characterisation of the nematode isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics of this compound and its sulfone metabolite, this compound sulfone, after intravenous and oral administration in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 15. This compound: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 16. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 18. researchgate.net [researchgate.net]
- 19. Anthelmintic resistance: markers for resistance, or susceptibility? - PMC [pmc.ncbi.nlm.nih.gov]
Monepantel: A Comparative Guide to its Efficacy Against Multi-Drug Resistant Nematodes
For Researchers, Scientists, and Drug Development Professionals
The rise of multi-drug resistance in parasitic nematodes poses a significant threat to livestock health and agricultural productivity worldwide.[1] This guide provides a comprehensive comparison of monepantel, a novel anthelmintic, against established treatments, focusing on its efficacy against multi-drug resistant (MDR) strains. We present supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes to facilitate informed decisions in research and drug development.
Executive Summary
This compound, belonging to the amino-acetonitrile derivative (AAD) class of anthelmintics, demonstrates high efficacy against a broad spectrum of gastrointestinal nematodes, including strains resistant to conventional drugs like benzimidazoles, levamisole, and macrocyclic lactones.[1][2] Its unique mode of action, targeting a nematode-specific acetylcholine (B1216132) receptor subunit (MPTL-1), makes it a valuable tool in combating MDR infections.[3][4] This guide will delve into the quantitative evidence of its effectiveness, the protocols for its evaluation, and its mechanism of action.
Comparative Efficacy Data
The following tables summarize the efficacy of this compound in comparison to other anthelmintics against various multi-drug resistant nematode species, as determined by Fecal Egg Count Reduction Tests (FECRT).
Table 1: Efficacy of this compound against Multi-Drug Resistant Haemonchus contortus
| Anthelmintic | Dose | Efficacy (%) against MDR H. contortus | Reference |
| This compound | 2.5 mg/kg | >99.9 | [1] |
| Ivermectin | 0.2 mg/kg | 27 - 68 | [5] |
| Ricobendazole | 3.75 mg/kg | 75 (overall) | [5] |
| Derquantel (B64725)/Abamectin (B1664291) | 2.0 mg/kg / 0.2 mg/kg | 18.3 | [6] |
| Levamisole/Oxfendazole | - | 3.1 | [7] |
| Moxidectin | - | 28.4 | [7] |
Table 2: Efficacy of this compound against Other Multi-Drug Resistant Nematode Species
| Nematode Species | Anthelmintic | Dose | Efficacy (%) | Reference |
| Teladorsagia circumcincta | This compound | 2.5 mg/kg | 99.9 | [1] |
| Abamectin | - | 34.0 | [8] | |
| Abamectin/Derquantel | - | 86.3 | [8] | |
| Trichostrongylus colubriformis | This compound | 2.5 mg/kg | 99.9 | [1][6] |
| Derquantel/Abamectin | 2.0 mg/kg / 0.2 mg/kg | 99.9 | [6] | |
| Cooperia spp. | This compound | 2.5 mg/kg | 100 | [5] |
| Ivermectin | 0.2 mg/kg | Failed to control | [5] | |
| Ricobendazole | 3.75 mg/kg | Failed to control | [5] | |
| Ostertagia spp. | This compound | 2.5 mg/kg | 100 | [5] |
| Ricobendazole | 3.75 mg/kg | Failed to control | [5] | |
| Oesophagostomum spp. | This compound | 2.5 mg/kg | 22 - 74 | [5] |
Mechanism of Action: The MPTL-1 Signaling Pathway
This compound exerts its anthelmintic effect through a novel mechanism of action centered on the MPTL-1 receptor, a nematode-specific member of the DEG-3 subfamily of nicotinic acetylcholine receptors.[3][9][10] This specificity contributes to its favorable safety profile in mammals.[2]
Caption: this compound's signaling pathway leading to nematode paralysis.
Experimental Protocols
Accurate evaluation of anthelmintic efficacy is crucial for both research and practical application. Below are detailed methodologies for two key assays used in the cited studies.
Fecal Egg Count Reduction Test (FECRT)
The FECRT is a standard in vivo method to determine anthelmintic efficacy by comparing fecal egg counts before and after treatment.
Objective: To assess the percentage reduction in nematode egg shedding in feces of infected animals after treatment.
Materials:
-
Infected host animals (e.g., sheep, cattle) with a pre-treatment egg count of at least 500 eggs per gram (epg) of feces.[11]
-
Anthelmintic drugs (this compound and comparators).
-
Fecal collection bags and containers.
-
McMaster counting slides or Mini-FLOTAC.[12]
-
Saturated salt solution (e.g., sodium chloride).
-
Microscope.
Procedure:
-
Animal Selection and Allocation: Select animals with naturally or experimentally induced nematode infections. Animals are weighed and randomly allocated to treatment and control groups (n=10-15 per group).[5][11]
-
Pre-treatment Sampling (Day 0): Collect individual fecal samples from all animals.
-
Treatment Administration: Administer the anthelmintics orally or subcutaneously according to the manufacturer's instructions and based on individual body weight.[1][5] The control group receives a placebo or no treatment.
-
Post-treatment Sampling: Collect fecal samples from all animals on days 7, 14, and/or 21 post-treatment.[11][13]
-
Fecal Egg Counting:
-
Use the McMaster or Mini-FLOTAC technique to determine the number of nematode eggs per gram of feces for each sample.[12]
-
For larval identification, pooled fecal samples from each group can be cultured to allow larvae to hatch and develop to the third stage (L3), which are then identified taxonomically.[11]
-
-
Efficacy Calculation: The percentage reduction in fecal egg count is calculated using the following formula: Efficacy (%) = [1 - (Mean EPG of Treatment Group / Mean EPG of Control Group)] x 100
Caption: A typical workflow for a Fecal Egg Count Reduction Test (FECRT).
Larval Development Assay (LDA)
The LDA is an in vitro method used to determine the concentration of an anthelmintic that inhibits the development of nematode eggs to the third larval stage (L3).
Objective: To assess the dose-dependent effect of an anthelmintic on the development of nematode larvae in a controlled laboratory setting.
Materials:
-
Nematode eggs extracted from fecal samples.
-
Anthelmintic solutions of varying concentrations.
-
24- or 96-well microtiter plates.
-
Culture medium (e.g., containing E. coli and amphotericin B).[14]
-
Incubator.
-
Inverted microscope.
-
Iodine solution to stop larval development.
Procedure:
-
Egg Extraction: Isolate nematode eggs from fresh fecal samples.
-
Assay Setup:
-
Dispense a standardized number of eggs (e.g., 70-100) into each well of a microtiter plate containing culture medium.[14]
-
Add serial dilutions of the anthelmintic to the wells. Include control wells with no drug.
-
-
Incubation: Incubate the plates for 24 hours at approximately 27°C to allow first-stage larvae (L1) to hatch.[14]
-
Drug Exposure and Further Incubation: Add the anthelmintic dilutions to the respective wells and continue incubation for an additional 6 days to allow development to the L3 stage in the control wells.[14][15]
-
Termination and Counting: Stop the assay by adding a drop of iodine solution to each well. Count the number of eggs, L1, L2, and L3 larvae in each well under an inverted microscope.
-
Data Analysis: Calculate the percentage of inhibition of development to the L3 stage for each drug concentration. Determine the IC50 value (the concentration of the drug that inhibits 50% of larval development).
Conclusion
The data presented in this guide strongly support the efficacy of this compound against a wide range of multi-drug resistant nematodes in sheep and cattle. Its unique mechanism of action provides a much-needed alternative for the control of parasitic infections where other anthelmintics have failed.[1][5] However, reports of emerging resistance to this compound underscore the importance of responsible use and continuous monitoring to preserve its efficacy.[4] The detailed experimental protocols provided herein offer a standardized framework for researchers to conduct further comparative studies and to evaluate new anthelmintic candidates.
References
- 1. sciquest.org.nz [sciquest.org.nz]
- 2. This compound: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 3. sciquest.org.nz [sciquest.org.nz]
- 4. This compound pharmaco-therapeutic evaluation in cattle: Pattern of efficacy against multidrug resistant nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound pharmaco-therapeutic evaluation in cattle: Pattern of efficacy against multidrug resistant nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differences in efficacy of this compound, derquantel and abamectin against multi-resistant nematodes of sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The comparative efficacy of abamectin, this compound and an abamectin/derquantel combination against fourth-stage larvae of a macrocyclic lactone-resistant Teladorsagia spp. isolate infecting sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 11. Fecal egg count reduction test (FECRT) [bio-protocol.org]
- 12. wool.com [wool.com]
- 13. researchgate.net [researchgate.net]
- 14. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]
- 15. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
A Comparative Analysis of Monepantel and Derquantel Against Anthelmintic-Resistant Nematodes
A comprehensive guide for researchers and drug development professionals on the efficacy, mechanisms of action, and experimental evaluation of two novel anthelmintics.
The escalating challenge of anthelmintic resistance in gastrointestinal nematodes, particularly in small ruminants, necessitates a thorough understanding of novel drug classes. This guide provides a detailed comparison of two such compounds, monepantel and derquantel (B64725), focusing on their performance against resistant worm populations. Quantitative data from key studies are presented, alongside detailed experimental methodologies and visual representations of their distinct mechanisms of action.
Executive Summary
This compound, the first compound in the amino-acetonitrile derivative (AAD) class, and derquantel, a spiroindole, offer new modes of action against nematodes that have developed resistance to traditional anthelmintics like macrocyclic lactones.[1] Experimental data consistently demonstrates this compound's high efficacy (99.9-100%) against multi-drug resistant strains of Haemonchus contortus and Trichostrongylus colubriformis, targeting both adult and larval stages.[1][2][3] Derquantel, typically formulated with abamectin (B1664291), also shows high efficacy against T. colubriformis, but its effectiveness is notably lower against the larval stages of resistant H. contortus.[1][2] Their unique molecular targets—a specific acetylcholine (B1216132) receptor subunit for this compound and a different nicotinic acetylcholine receptor for derquantel—are central to their ability to overcome existing resistance mechanisms.[4][5]
Data Presentation: Efficacy Against Resistant Nematodes
The following tables summarize the efficacy of this compound and derquantel (in combination with abamectin) against multi-drug resistant gastrointestinal nematodes in sheep, as determined by fecal egg count reduction tests (FECRT) and worm burden reduction.
Table 1: Fecal Egg Count Reduction (FECR) against Multi-Resistant Nematodes
| Treatment Group | Dosage | Mean FEC Reduction (%) | Statistical Significance |
| This compound | 2.5 mg/kg | 100% | Significantly different from control and other treated groups |
| Derquantel/Abamectin | 2.0 mg/kg / 0.2 mg/kg | 58% | Not significantly different from abamectin alone |
| Abamectin | 0.2 mg/kg | 54% | Not significantly different from derquantel/abamectin |
| Untreated Control | - | 0% | - |
Source: Adapted from a study on multi-resistant Haemonchus contortus and Trichostrongylus colubriformis.[2]
Table 2: Efficacy (Worm Burden Reduction) against Fourth-Stage Larvae (L4) of Multi-Resistant Nematodes
| Treatment Group | Dosage | Haemonchus contortus Efficacy (%) | Trichostrongylus colubriformis Efficacy (%) |
| This compound | 2.5 mg/kg | 99.9% | 99.9% |
| Derquantel/Abamectin | 2.0 mg/kg / 0.2 mg/kg | 18.3% | 99.9% |
| Abamectin | 0.2 mg/kg | 15.3% | 90.8% |
| Untreated Control | - | 0% | 0% |
Source: Adapted from a study on multi-resistant Haemonchus contortus and Trichostrongylus colubriformis.[2]
Table 3: Efficacy against Adult Stages of a Multi-Resistant Haemonchus contortus Isolate
| Treatment Group | Dosage | Efficacy (%) |
| This compound | 2.5 mg/kg | 100% |
| Derquantel/Abamectin | 2.0 mg/kg / 0.2 mg/kg | <95% |
Source: Based on fecal egg counts and worm counts.[3]
Mechanisms of Action
This compound and derquantel disrupt nematode neuromuscular function through distinct signaling pathways, which is the basis for their efficacy against worms resistant to other anthelmintic classes.
This compound: As a member of the amino-acetonitrile derivatives (AADs), this compound selectively targets a nematode-specific subunit of the nicotinic acetylcholine receptor (nAChR) family, specifically the MPTL-1 receptor (a DEG-3/DES-2 type).[4][6] This receptor is not found in mammals, contributing to this compound's favorable safety profile.[6] this compound acts as a positive allosteric modulator at low concentrations and a direct agonist at higher concentrations.[4] Its binding to the MPTL-1 receptor leads to an irreversible opening of the ion channel, resulting in a constant, uncontrolled influx of ions.[4] This causes depolarization of the muscle cells, leading to spastic paralysis and eventual expulsion of the nematode from the host.[4][7]
Derquantel: Derquantel is a spiroindole that acts as a selective antagonist of a different subclass of nematode nicotinic acetylcholine receptors (nAChRs).[5][8] By blocking these receptors, derquantel prevents the neurotransmitter acetylcholine from binding and initiating muscle contraction.[5] This blockade of cholinergic neuromuscular transmission results in flaccid paralysis of the worm, leading to its expulsion from the host.[5][8] Derquantel is often combined with abamectin, a macrocyclic lactone, to broaden its spectrum of activity and enhance its overall efficacy.[8]
Visualizing the Signaling Pathways
Caption: Mechanism of action for this compound leading to spastic paralysis.
Caption: Mechanism of action for derquantel leading to flaccid paralysis.
Experimental Protocols
The evaluation of anthelmintic efficacy and the detection of resistance rely on standardized in vivo and in vitro assays.
In Vivo Efficacy Testing: Fecal Egg Count Reduction Test (FECRT)
The FECRT is the most common in vivo method for assessing anthelmintic efficacy.[9]
Objective: To determine the percentage reduction in fecal egg counts in treated animals compared to untreated controls.
Methodology:
-
Animal Selection: Select a group of animals with naturally acquired nematode infections. A pre-treatment fecal egg count is recommended to ensure a sufficient number of eggs per gram (e.g., >200 epg) for a valid test.[10]
-
Group Allocation: Randomly allocate animals to treatment groups and an untreated control group. Each group should consist of at least 10-15 animals.[10]
-
Treatment Administration: Administer the anthelmintics orally according to the product labels and based on individual animal body weight.[1][2]
-
Fecal Sampling: Collect individual fecal samples from all animals at Day 0 (pre-treatment) and again at a specified post-treatment interval (e.g., 10-14 days for this compound and derquantel).[10]
-
Fecal Egg Counting: Determine the number of nematode eggs per gram of feces for each sample using a standardized technique (e.g., modified McMaster technique).
-
Calculation of Efficacy: Calculate the percentage reduction in the mean fecal egg count for each treatment group relative to the control group. Anthelmintic resistance is suspected if the efficacy is less than 95%.[10]
Caption: Workflow for the Fecal Egg Count Reduction Test (FECRT).
In Vitro Assays for Resistance Detection
In addition to in vivo tests, several in vitro assays are used to detect anthelmintic resistance.
-
Egg Hatch Assay (EHA): This assay is primarily used for benzimidazoles and measures the ability of the drug to inhibit the hatching of nematode eggs.[11]
-
Larval Development Assay (LDA): The LDA assesses the effect of an anthelmintic on the development of nematode eggs to the third-stage (infective) larvae.[11] This test is applicable to a broader range of anthelmintic classes.
Conclusion
This compound and derquantel represent significant advancements in the management of anthelmintic-resistant nematodes. Their novel mechanisms of action provide effective alternatives where traditional anthelmintics have failed. This compound has demonstrated superior efficacy, particularly against larval stages of multi-drug resistant Haemonchus contortus, a critical advantage in breaking the parasite life cycle. The combination of derquantel with abamectin is also a valuable tool, although its limitations against certain resistant parasite stages must be considered when designing control programs. A thorough understanding of their respective efficacies and mechanisms of action, coupled with diligent resistance monitoring through standardized experimental protocols, is essential for the sustainable use of these important anthelmintics.
References
- 1. sciquest.org.nz [sciquest.org.nz]
- 2. Differences in efficacy of this compound, derquantel and abamectin against multi-resistant nematodes of sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound, derquantel and abamectin against adult stages of a multi-resistant Haemonchus contortus isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciquest.org.nz [sciquest.org.nz]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Acquired resistance to this compound in C. elegans: What about parasitic nematodes? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to determine resistance to anthelmintics when continuing larval development occurs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scops.org.uk [scops.org.uk]
- 11. opentextbooks.colvee.org [opentextbooks.colvee.org]
Cross-resistance studies between monepantel and other anthelmintics
A comprehensive analysis of cross-resistance studies reveals monepantel's unique efficacy against gastrointestinal nematodes that have developed resistance to conventional anthelmintics. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's performance, supported by experimental data, alongside insights into its distinct mechanism of action.
This compound, the first compound in the amino-acetonitrile derivative (AAD) class of anthelmintics, has demonstrated high efficacy against a broad spectrum of gastrointestinal nematodes, including strains resistant to the three main classes of anthelmintics: benzimidazoles (BZs), macrocyclic lactones (MLs), and imidazothiazoles (e.g., levamisole).[1][2] Its novel mode of action, targeting a nematode-specific acetylcholine (B1216132) receptor subunit (MPTL-1), is the basis for its effectiveness against parasites that have developed resistance to other drug classes.[3][4][5]
Comparative Efficacy Against Multidrug-Resistant Nematodes
Studies have consistently shown that this compound maintains high efficacy in the face of extensive resistance to older anthelmintics. The following tables summarize key findings from various studies, demonstrating the lack of cross-resistance.
Table 1: Efficacy of this compound Against Multidrug-Resistant Haemonchus contortus in Sheep
| Anthelmintic | Dosage | Efficacy (%) against BZ, LEV, ML Resistant H. contortus | Reference |
| This compound | 2.5 mg/kg | >99.9 | [2] |
| Ivermectin | 0.2 mg/kg | <90 | [6] |
| Levamisole | 10 mg/kg | <90 | [6] |
| Albendazole | 10 mg/kg | <90 | [6] |
| Abamectin+Levamisole+Oxfendazole | Manufacturer's dose | 40.0 | [7] |
Table 2: Efficacy of this compound Against Multidrug-Resistant Nematode Species in Cattle
| Nematode Species | This compound (2.5 mg/kg) Efficacy (%) | Ivermectin (0.2 mg/kg) Efficacy (%) | Ricobendazole (3.75 mg/kg) Efficacy (%) | Reference |
| Haemonchus spp. | 100 | Failed to control | - | [8] |
| Cooperia spp. | 100 | Failed to control | Failed to control | [8] |
| Ostertagia spp. | 100 | - | Failed to control | [8] |
| Overall GI Nematodes (Farm 1) | 99 | 27 | - | [8] |
| Overall GI Nematodes (Farm 2) | 96 | 68 | - | [8] |
| Overall GI Nematodes (Farm 3) | 98 | - | 75 | [8] |
Note: Efficacy values are based on fecal egg count reduction tests (FECRT) or controlled efficacy studies.
Experimental Protocols
The data presented is primarily derived from two key experimental designs: the Fecal Egg Count Reduction Test (FECRT) and the Controlled Efficacy Test (CET).
Fecal Egg Count Reduction Test (FECRT): This in vivo test is a widely used method for detecting anthelmintic resistance in nematode populations.[1]
-
Animal Selection: Animals with naturally or experimentally induced nematode infections are selected.
-
Pre-treatment Sampling: Fecal samples are collected from each animal to determine the baseline fecal egg count (eggs per gram of feces).
-
Treatment Administration: Animals are divided into treatment groups and a control group. The treatment groups receive the anthelmintic(s) at the recommended dosage, while the control group remains untreated.
-
Post-treatment Sampling: Fecal samples are collected again, typically 10-14 days after treatment.
-
Efficacy Calculation: The percentage reduction in the mean fecal egg count of the treated group is calculated relative to the control group.
Controlled Efficacy Test (CET): This method provides a more definitive assessment of anthelmintic efficacy.
-
Infection: Parasite-free animals are experimentally infected with a known number of infective larvae of a specific nematode strain.
-
Treatment: Once the infection is established (typically 28 days post-infection), animals are allocated to treatment and control groups and dosed accordingly.
-
Necropsy: A set period after treatment, animals are euthanized, and their gastrointestinal tracts are examined to recover and count the remaining adult worms.
-
Efficacy Calculation: Efficacy is calculated as the percentage reduction in the mean worm burden of the treated group compared to the untreated control group.
Mechanism of Action and Resistance
This compound's unique mode of action is central to its ability to circumvent existing resistance mechanisms.
dot
Caption: this compound's mechanism of action leading to parasite expulsion.
This compound acts as a positive allosteric modulator and a direct agonist of the nematode-specific MPTL-1 receptor, which is a subunit of a nicotinic acetylcholine receptor (nAChR).[4][5] This interaction leads to an irreversible opening of the associated ion channel, causing an uncontrolled influx of ions and subsequent depolarization of the muscle cell membrane.[4] The result is spastic paralysis of the nematode, leading to its expulsion from the host.[3][4] This target is absent or significantly different in mammals, contributing to this compound's favorable safety profile.[1]
Resistance to this compound, although not a case of cross-resistance, has been reported and is associated with mutations in the mptl-1 gene, the gene encoding the drug's target receptor.[3][9]
Experimental Workflow for Cross-Resistance Assessment
The logical workflow for determining the absence of cross-resistance between this compound and other anthelmintics is a multi-step process.
dot
Caption: Workflow for assessing cross-resistance to this compound.
Logical Relationship of Resistance Mechanisms
The absence of cross-resistance is a direct consequence of the distinct molecular targets of different anthelmintic classes.
dot
Caption: Distinct targets prevent cross-resistance with this compound.
References
- 1. This compound: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 2. sciquest.org.nz [sciquest.org.nz]
- 3. Acquired resistance to this compound in C. elegans: What about parasitic nematodes? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciquest.org.nz [sciquest.org.nz]
- 5. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 6. Identification of the amino-acetonitrile derivative this compound (AAD 1566) as a new anthelmintic drug development candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound pharmaco-therapeutic evaluation in cattle: Pattern of efficacy against multidrug resistant nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
Efficacy of Monepantel in Combination with Abamectin: A Comparative Guide
This guide provides a detailed comparison of the efficacy of monepantel, both as a standalone treatment and in combination with abamectin (B1664291), against gastrointestinal nematodes in sheep. The information is intended for researchers, scientists, and drug development professionals, offering quantitative data, experimental methodologies, and visualizations of the relevant biological pathways.
Comparative Efficacy Data
The following tables summarize the efficacy of this compound and abamectin, individually and in combination with other anthelmintics, against various nematode species. The data is compiled from several studies investigating drug efficacy, particularly against resistant strains.
| Treatment Group | Parasite Species | Resistance Status | Efficacy (%) | Reference |
| This compound (2.5 mg/kg) | Teladorsagia spp. | Macrocyclic Lactone-Resistant | 98.5% | [1] |
| Abamectin (0.2 mg/kg) | Teladorsagia spp. | Macrocyclic Lactone-Resistant | 34.0% | [1] |
| Abamectin/Derquantel (B64725) Combination | Teladorsagia spp. | Macrocyclic Lactone-Resistant | 86.3% | [1] |
| This compound (2.5 mg/kg) | Haemonchus contortus | Multi-resistant | 100% | [2] |
| Derquantel/Abamectin Combination | Haemonchus contortus | Multi-resistant | <95% | [2] |
| This compound (2.5 mg/kg) | Trichostrongylus colubriformis | Multi-resistant | 99.9% | [3][4][5] |
| This compound (2.5 mg/kg) | Haemonchus contortus (L4 larvae) | Multi-resistant | 99.9% | [3][4][5] |
| Abamectin (0.2 mg/kg) | Trichostrongylus colubriformis | Multi-resistant | 90.8% | [5] |
| Abamectin (0.2 mg/kg) | Haemonchus contortus (L4 larvae) | Multi-resistant | 15.3% | [5] |
| Derquantel/Abamectin Combination | Trichostrongylus colubriformis | Multi-resistant | 99.9% | [5] |
| Derquantel/Abamectin Combination | Haemonchus contortus (L4 larvae) | Multi-resistant | 18.3% | [3][4][5] |
Experimental Protocols
The following is a generalized experimental protocol for determining anthelmintic efficacy, based on methodologies described in the cited studies.
Animal Selection and Acclimatization
-
Animals: Parasite-naive lambs are typically used.
-
Acclimatization: Animals are housed in controlled environments and allowed to acclimatize for a set period before the trial begins.
-
Health: All animals are confirmed to be in good health and free of the target parasites before infection.
Experimental Infection
-
Infective Larvae (L3): Animals are infected orally with a known number of third-stage larvae of the target nematode species. The strains used are often well-characterized, including their resistance profile.
-
Infection Period: A period of several weeks is allowed for the infection to establish and for the larvae to develop into adult worms.
Treatment Allocation and Administration
-
Randomization: Animals are randomly allocated to different treatment groups, including a negative control (untreated) group.
-
Dosage: Treatments are administered orally according to the manufacturer's recommendations, typically based on individual body weight. For the studies cited, the dosages were 2.5 mg/kg for this compound and 0.2 mg/kg for abamectin.[3][4]
-
Administration: The anthelmintic is administered using a drenching gun.
Efficacy Assessment
-
Fecal Egg Count Reduction Test (FECRT): Fecal samples are collected from each animal before and at set intervals after treatment (e.g., 10-14 days). The number of parasite eggs per gram of feces (EPG) is determined using a method like the modified McMaster technique.[8] The percentage reduction in EPG is then calculated.
-
Post-mortem Worm Burden: At the end of the study, animals are euthanized, and their gastrointestinal tracts are collected. The different sections of the gut are processed to recover and count the number of adult nematodes.
-
Calculation of Efficacy: Efficacy is calculated by comparing the mean worm burden of the treated groups to that of the untreated control group using the following formula:
-
Efficacy (%) = [ (Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group ] x 100
-
Signaling Pathways and Mechanisms of Action
The combination of this compound and abamectin leverages two distinct mechanisms of action, which is a key strategy in combating anthelmintic resistance.
This compound Signaling Pathway
This compound belongs to the amino-acetonitrile derivative (AAD) class of anthelmintics. Its primary target is a unique, nematode-specific subunit of the nicotinic acetylcholine (B1216132) receptor (nAChR) family, designated as MPTL-1.[9]
Caption: Mechanism of action of this compound via the MPTL-1 receptor.
Abamectin Signaling Pathway
Abamectin is a macrocyclic lactone that targets glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[10]
References
- 1. The comparative efficacy of abamectin, this compound and an abamectin/derquantel combination against fourth-stage larvae of a macrocyclic lactone-resistant Teladorsagia spp. isolate infecting sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound, derquantel and abamectin against adult stages of a multi-resistant Haemonchus contortus isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences in efficacy of this compound, derquantel and abamectin against multi-resistant nematodes of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differences in efficacy of this compound, derquantel and abamectin against multi-resistant nematodes of sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NEW to the market - Elanco Zolvix PLUS! - AIRR [airr.com.au]
- 7. Zolvix Plus providing efficacy and easier management of drench resistance [tools.wormboss.com.au]
- 8. Contribution to the study of anthelmintic resistance of sheep gastro-intestinal strongyles on a sheep farm in the Guelma region, north-east Algeria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciquest.org.nz [sciquest.org.nz]
- 10. researchgate.net [researchgate.net]
Validating ACR-23 as the Monepantel Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of ACR-23, a nicotinic acetylcholine (B1216132) receptor subunit, as the primary target of the anthelmintic drug monepantel. It compares the mechanism of action of this compound with other major anthelmintic classes and presents the supporting experimental data and methodologies.
Introduction to this compound and its Target
This compound is a member of the amino-acetonitrile derivative (AAD) class of anthelmintics, the first new class of sheep anthelmintics to be introduced in over 25 years.[1][2] Its novel mode of action makes it effective against gastrointestinal nematodes that have developed resistance to other major drug classes, such as benzimidazoles, levamisole, and macrocyclic lactones.[1][2][3][4] The primary molecular target of this compound has been identified as ACR-23, a nematode-specific acetylcholine receptor subunit belonging to the DEG-3-like group of nicotinic acetylcholine receptors (nAChRs).[4][5][6][7] This receptor is absent in mammals, which likely accounts for the low toxicity of this compound to hosts.[7][8]
Experimental Validation of ACR-23 as the this compound Target
The role of ACR-23 as the direct target of this compound has been substantiated through a combination of genetic, electrophysiological, and molecular studies, primarily in the model organism Caenorhabditis elegans and the parasitic nematode Haemonchus contortus.
Genetic Evidence in C. elegans
Genetic screens in C. elegans have been instrumental in identifying acr-23 as the key gene conferring sensitivity to this compound.
-
Mutant Screens: Large-scale genetic screens for this compound resistance in C. elegans consistently identified loss-of-function mutations in the acr-23 gene.[9]
-
Rescue Experiments: The this compound-resistant phenotype of acr-23 mutant worms was reversed by introducing a wild-type copy of the acr-23 gene, confirming that a functional ACR-23 is necessary for this compound's efficacy.[10]
-
Behavioral Assays: acr-23 mutants exhibit altered locomotion, such as a reduced rate of reversals, indicating the receptor's role in the nematode's neuromuscular function.[11]
Electrophysiological Validation
The direct interaction between this compound and the ACR-23 receptor has been demonstrated using heterologous expression systems.
-
Xenopus Oocyte Expression System: When the C. elegans ACR-23 receptor was expressed in Xenopus oocytes, the application of this compound induced a significant inward current, demonstrating that this compound directly activates the ACR-23 channel.[3][10][11] This confirmed that ACR-23 is a this compound-sensitive ion channel.[10][11]
Molecular and Structural Biology
Recent advances in structural biology have provided a detailed view of the this compound-ACR-23 interaction.
-
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM structures of the C. elegans ACR-23 have revealed that this compound binds to a site in the transmembrane domain of the receptor, distinct from the acetylcholine binding site.[12] This binding is proposed to allosterically modulate the channel's function, leading to its persistent opening.
Signaling Pathway of this compound Action
The binding of this compound to the ACR-23 receptor initiates a cascade of events leading to the paralysis and eventual death of the nematode.
Caption: Signaling pathway of this compound's anthelmintic action.
Experimental Workflow for Target Validation
The validation of ACR-23 as the this compound target followed a logical and rigorous experimental workflow.
Caption: Experimental workflow for validating ACR-23 as the this compound target.
Comparison with Other Anthelmintic Classes
This compound's mechanism of action is distinct from that of other major anthelmintic classes, which is the basis for its efficacy against multi-drug resistant nematodes.[3][4]
| Anthelmintic Class | Example Drug(s) | Target Molecule | Mechanism of Action | Effect on Nematode |
| Amino-acetonitrile Derivatives | This compound | ACR-23 (a nematode-specific nAChR subunit) | Positive allosteric modulator and agonist of the receptor, leading to persistent ion channel opening.[3][4] | Spastic paralysis and death.[3][8] |
| Benzimidazoles | Albendazole, Fenbendazole | β-tubulin | Binds to β-tubulin, inhibiting microtubule polymerization. | Disruption of cell division, motility, and nutrient absorption, leading to death.[13] |
| Imidazothiazoles/Tetrahydropyrimidines | Levamisole, Pyrantel | L-subtype nicotinic acetylcholine receptors (nAChRs) on muscle cells | Agonist of muscle nAChRs, causing prolonged muscle contraction.[13] | Spastic paralysis.[13] |
| Macrocyclic Lactones | Ivermectin, Moxidectin | Glutamate-gated chloride channels (GluCls) | Potentiates the opening of GluCls, leading to hyperpolarization of nerve and muscle cells.[13] | Flaccid paralysis of pharyngeal and somatic muscles.[1] |
Detailed Experimental Protocols
While specific laboratory protocols may vary, the following provides a generalized methodology for key experiments used to validate the ACR-23 target.
C. elegans this compound Resistance Screen
-
Objective: To identify genes involved in this compound sensitivity by selecting for resistant mutants.
-
Methodology:
-
Synchronize a large population of wild-type C. elegans at the L1 larval stage.
-
Expose the L1 larvae to a mutagen (e.g., ethyl methanesulfonate) to induce random mutations.
-
Grow the mutagenized worms on nematode growth medium (NGM) plates seeded with E. coli OP50.
-
Expose the F1 or F2 generation to a selective concentration of this compound that is lethal to wild-type worms.
-
Isolate and culture the surviving, resistant worms.
-
Map the resistance-conferring mutation using genetic mapping techniques (e.g., single nucleotide polymorphism mapping) and whole-genome sequencing to identify the causative gene (acr-23).
-
Electrophysiological Recording in Xenopus Oocytes
-
Objective: To directly measure the effect of this compound on the ACR-23 ion channel.
-
Methodology:
-
Synthesize cRNA encoding the C. elegans ACR-23 subunit.
-
Inject the cRNA into Xenopus laevis oocytes.
-
Incubate the oocytes for 2-5 days to allow for receptor expression on the cell surface.
-
Perform two-electrode voltage-clamp recordings on the oocytes.
-
Perfuse the oocytes with a baseline buffer solution, followed by the application of varying concentrations of this compound.
-
Record the resulting ion currents across the oocyte membrane. An inward current upon this compound application indicates channel activation.
-
Rescue of this compound Sensitivity in acr-23 Mutants
-
Objective: To confirm that the loss of acr-23 function is the cause of this compound resistance.
-
Methodology:
-
Create a DNA construct containing the wild-type acr-23 gene and a promoter that drives its expression in the appropriate tissues (e.g., body wall muscle).
-
Include a co-injection marker (e.g., a gene that causes a visible phenotype like rol-6) to identify transformed animals.
-
Inject this DNA mixture into the gonads of acr-23 mutant adult hermaphrodites.
-
Select the transformed progeny based on the marker phenotype.
-
Assess the this compound sensitivity of the transformed worms compared to the original acr-23 mutant and wild-type worms. Restoration of sensitivity confirms the function of acr-23.
-
Conclusion
The validation of ACR-23 as the primary target of this compound is a landmark in anthelmintic research, showcasing a successful pipeline from genetic screening in a model organism to detailed molecular and electrophysiological characterization. This body of evidence not only solidifies our understanding of how this compound works but also highlights ACR-23 and other members of the DEG-3 receptor subfamily as promising targets for the development of new anthelmintics to combat the growing threat of drug resistance in parasitic nematodes.
References
- 1. Acquired resistance to this compound in C. elegans: What about parasitic nematodes? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciquest.org.nz [sciquest.org.nz]
- 4. This compound: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 5. alliancegenome.org [alliancegenome.org]
- 6. Phylogenomics of Ligand-Gated Ion Channels Predicts this compound Effect | PLOS Pathogens [journals.plos.org]
- 7. Identification of the amino-acetonitrile derivative this compound (AAD 1566) as a new anthelmintic drug development candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. acr-23 Encodes a this compound-Sensitive Channel in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acr-23 Encodes a this compound-sensitive channel in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acr-23 Encodes a this compound-Sensitive Channel in Caenorhabditis elegans | PLOS Pathogens [journals.plos.org]
- 12. Structural insights into the molecular effects of the anthelmintics this compound and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23 | The EMBO Journal [link.springer.com]
- 13. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
Comparative Efficacy of Monepantel Across Diverse Nematode Species: A Comprehensive Guide for Researchers
For Immediate Release
This publication provides a detailed comparative analysis of the efficacy of monepantel, a novel anthelmintic from the amino-acetonitrile derivative (AAD) class, against a range of economically significant nematode species. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Executive Summary
This compound offers a unique mode of action, targeting a nematode-specific nicotinic acetylcholine (B1216132) receptor subunit (MPTL-1), making it a critical tool against gastrointestinal nematodes, particularly those resistant to conventional anthelmintics.[1][2] This guide synthesizes efficacy data from multiple studies, highlighting this compound's high efficacy against key nematode species such as Haemonchus contortus and Trichostrongylus colubriformis, while also noting instances of reduced efficacy and emerging resistance in certain species and regions.[3][4][5]
Data Presentation: Efficacy of this compound
The following tables summarize the efficacy of this compound against various nematode species as determined by Fecal Egg Count Reduction Tests (FECRT) and Controlled Efficacy Studies (worm burden reduction at necropsy).
Table 1: Efficacy of this compound against Common Gastrointestinal Nematodes in Sheep
| Nematode Species | Efficacy (%) | Test Method | Host | Reference(s) |
| Haemonchus contortus | 99.9 - 100 | Controlled Efficacy Test | Sheep | [3][4] |
| Haemonchus contortus (multi-drug resistant) | 99.9 | Controlled Efficacy Test | Sheep | [4] |
| Trichostrongylus colubriformis | 99.9 | Controlled Efficacy Test | Sheep | [4] |
| Trichostrongylus colubriformis (resistant) | -21.5 | Controlled Efficacy Test | Sheep | [3] |
| Trichostrongylus axei | 100 | Controlled Efficacy Test | Sheep | [3] |
| Teladorsagia circumcincta | 98.5 | Controlled Efficacy Test | Sheep | [6] |
| Cooperia curticei | 99.7 | Controlled Efficacy Test | Sheep | [3] |
| Oesophagostomum columbianum | Ineffective | Controlled Efficacy Test | Sheep | [3] |
| Nematodirus spathiger | Variable (sometimes <90) | Dose Confirmation Studies | Sheep | [7][8] |
| Oesophagostomum venulosum | Variable (sometimes <90) | Dose Confirmation Studies | Sheep | [7][8] |
Table 2: Efficacy of this compound against Nematodes in Other Host Species
| Nematode Species | Efficacy (%) | Test Method | Host | Reference(s) |
| Haemonchus contortus | 100 | Controlled Efficacy Test | Goats | [9] |
| Trichostrongylus colubriformis (resistant) | 88.1 - 90.5 | Controlled Efficacy Test | Goats | [9] |
| Ancylostoma ceylanicum | 100 (at 10 mg/kg) | Worm Burden Reduction | Hamsters | [10] |
| Various GI nematodes (multi-drug resistant) | 98.3 - 99.9 | FECRT | Cattle |
Mechanism of Action: Signaling Pathway
This compound exerts its anthelmintic effect through a unique mechanism of action that differs from other major drug classes.[1][2] It acts as a positive allosteric modulator and, at higher concentrations, a direct agonist of the MPTL-1 receptor, a nematode-specific nicotinic acetylcholine receptor (nAChR) subunit.[1][2] This receptor is part of the DEG-3 subfamily of nAChRs. The binding of this compound to the MPTL-1 receptor leads to an irreversible opening of the ion channel, resulting in a constant, uncontrolled influx of ions.[1] This causes depolarization of the muscle cells, leading to spastic paralysis of the nematode and its subsequent expulsion from the host.[1] The homolog of MPTL-1 in the model organism Caenorhabditis elegans is ACR-23. The absence or alteration of this receptor is associated with this compound resistance.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of efficacy studies. Below are the protocols for the key experiments cited in this guide.
Fecal Egg Count Reduction Test (FECRT)
The FECRT is a widely used in vivo method to estimate anthelmintic efficacy by comparing fecal egg counts before and after treatment. The following protocol is based on the guidelines from the World Association for the Advancement of Veterinary Parasitology (WAAVP).
Objective: To determine the percentage reduction in nematode egg output following treatment with this compound.
Materials:
-
Individually identified animals (e.g., sheep, goats) with naturally acquired nematode infections.
-
This compound formulation.
-
Dosing equipment calibrated for accuracy.
-
Fecal collection bags or gloves.
-
Sample containers.
-
Microscope, slides (McMaster or other counting slides), and flotation solution (e.g., saturated sodium chloride).
Procedure:
-
Animal Selection: Select a minimum of 10-15 animals per treatment group with a pre-treatment fecal egg count (FEC) that is sufficiently high for accurate assessment (e.g., >150-200 eggs per gram).
-
Pre-treatment Sampling (Day 0): Collect individual fecal samples directly from the rectum of each animal.
-
Treatment Administration: Weigh each animal to ensure accurate dosage. Administer this compound orally at the recommended dose (e.g., 2.5 mg/kg for sheep). An untreated control group should be maintained and sampled in parallel.
-
Post-treatment Sampling: Collect individual fecal samples from the same animals 10-14 days after treatment.
-
Fecal Egg Counting:
-
Weigh a specific amount of feces (e.g., 2-4 grams).
-
Homogenize the feces with a known volume of flotation solution.
-
After a straining step, load the suspension into the chambers of a McMaster slide.
-
Allow the eggs to float to the surface for a few minutes.
-
Count the nematode eggs under a microscope at 100x magnification.
-
Calculate the eggs per gram (EPG) of feces.
-
-
Calculation of Efficacy: The percentage reduction is calculated using the following formula: % Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100 (when using a pre-treatment baseline) or % Reduction = [1 - (Mean EPG in treated group / Mean EPG in control group)] x 100 (when using a control group).
Interpretation: A reduction of 95% or more is generally considered effective. A reduction of less than 95% may indicate the presence of resistant nematodes.
Controlled Efficacy Test (Critical Test)
The Controlled Efficacy Test is the most accurate method for determining anthelmintic efficacy, involving the counting of worms at necropsy. This protocol is based on WAAVP guidelines.
Objective: To determine the percentage reduction in the actual worm burden in treated animals compared to untreated controls.
Materials:
-
Parasite-free or tracer animals.
-
Infective nematode larvae (L3) for artificial infection.
-
This compound formulation.
-
Appropriate housing to prevent further infection.
-
Necropsy equipment.
-
Sieves, collection containers, and microscope for worm recovery and identification.
Procedure:
-
Animal Selection and Infection: Use parasite-naive animals. Artificially infect them with a known number and species of infective nematode larvae.
-
Acclimation and Treatment: Allow the infection to establish (typically 21-28 days). Randomly allocate animals to a treatment group and an untreated control group (minimum of 6 animals per group). Administer this compound to the treatment group.
-
Necropsy: Euthanize all animals in both groups at a predetermined time after treatment (e.g., 7-10 days).
-
Worm Recovery and Counting:
-
Tie off the different sections of the gastrointestinal tract (abomasum, small intestine, large intestine).
-
Process the contents and washings of each section separately.
-
Use a series of sieves with decreasing mesh sizes to collect the worms.
-
Identify and count the adult and larval stages of each nematode species present.
-
-
Calculation of Efficacy: The percentage efficacy is calculated based on the geometric mean worm counts: % Efficacy = [1 - (Mean worm count in treated group / Mean worm count in control group)] x 100
Interpretation: An efficacy of ≥95% is typically required for a claim of high efficacy against a particular nematode species.
Conclusion
This compound remains a highly effective anthelmintic against a broad spectrum of important gastrointestinal nematodes in livestock, including multi-drug resistant strains. Its novel mode of action provides a valuable tool for parasite control programs. However, the emergence of resistance in species such as Trichostrongylus colubriformis underscores the importance of responsible use and continuous monitoring of anthelmintic efficacy through standardized experimental protocols like the FECRT and Controlled Efficacy Tests. This guide provides the necessary data and methodologies to support ongoing research and informed decision-making in the field of veterinary parasitology.
References
- 1. researchgate.net [researchgate.net]
- 2. agriculture.gov.au [agriculture.gov.au]
- 3. vichsec.org [vichsec.org]
- 4. ruminants.ceva.pro [ruminants.ceva.pro]
- 5. Anthelmintic Efficacy in Sheep and Goats under Different Management and Deworming Systems in the Region of Lisbon and Tagus Valley, Portugal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vichsec.org [vichsec.org]
- 7. Published Guidelines [waavp.org]
- 8. mpi.govt.nz [mpi.govt.nz]
- 9. Practical guide to the diagnostics of ruminant gastrointestinal nematodes, liver fluke and lungworm infection: interpretation and usability of results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of gastrointestinal nematode anthelmintic resistance and acaricidal efficacy of fluazuron–flumethrin on sheep and goat ticks in the North West province of South Africa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Cancer Effects of Monepantel and Established mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer properties of monepantel, a novel mTOR inhibitor, with well-established mTOR inhibitors such as rapamycin (B549165) and its analogs (rapalogs), including everolimus (B549166) and temsirolimus (B1684623). The comparison is based on currently available preclinical and clinical data, focusing on their mechanism of action, potency, and therapeutic efficacy.
Introduction
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1] Its dysregulation is a common feature in many cancers, making it a prime target for anti-cancer drug development.[2] First-generation mTOR inhibitors, such as rapamycin and its analogs, have been approved for treating various cancers.[2][3] this compound, an anthelmintic drug, has emerged as a novel anti-cancer agent that also targets the mTOR signaling pathway.[4][5] This guide aims to provide a comparative overview of the anti-cancer effects of this compound and known mTOR inhibitors to aid in research and drug development.
Mechanism of Action: Targeting the mTOR Signaling Pathway
Both this compound and rapalogs exert their anti-cancer effects by inhibiting the mTOR signaling pathway, which leads to the suppression of protein synthesis and cell cycle arrest.[5][6] However, their precise mechanisms of interaction with the mTOR complex may differ.
Rapalogs, such as rapamycin, everolimus, and temsirolimus, first bind to the intracellular protein FKBP12. This complex then allosterically inhibits mTOR Complex 1 (mTORC1).[7] This inhibition prevents the phosphorylation of downstream effectors like p70 S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell cycle progression.[7]
This compound has also been shown to inhibit the mTOR/p70S6K pathway.[4][5] However, a rigorously determined, enzyme-level IC50 for this compound against purified mTOR has not been reported, and it is suggested that this compound may inhibit mTOR indirectly or via upstream regulators.[8]
Comparative Efficacy: In Vitro Studies
A direct head-to-head comparison of the in vitro anti-cancer efficacy of this compound and known mTOR inhibitors in the same experimental settings is not yet available in published literature. However, by compiling data from various studies, a preliminary comparison of their potency, as indicated by their half-maximal inhibitory concentration (IC50) values, can be made. It is crucial to note that these values were obtained from different studies using different cancer cell lines and experimental conditions, and therefore should be interpreted with caution.
Table 1: Comparison of IC50 Values for this compound and Known mTOR Inhibitors
| Compound | Cancer Type | Cell Line | IC50 | Reference |
| This compound | Ovarian | A2780 | 10.5 ± 0.4 µM | [9] |
| Ovarian | CAOV-3 | ~7-10.5 µM | [9] | |
| Ovarian | OVCAR-3 | 7.2 ± 0.2 µM | [9] | |
| Rapamycin | Breast | MCF-7 | ~1-10 nM | [6] |
| Renal | Caki-2 | 1.8 ± 0.5 nM | [6] | |
| Breast | MDA-MB-231 | 7.39 ± 0.61 µM (72h) | [10] | |
| Everolimus | Renal | Caki-2 | 2.2 ± 0.6 nM | [6] |
| Breast | MCF-7 | ~1-10 nM | [6] | |
| Temsirolimus | Renal | Caki-2 | 2.9 ± 0.8 nM | [6] |
Based on the available data, known mTOR inhibitors like rapamycin and everolimus exhibit significantly higher potency, with IC50 values in the nanomolar (nM) range, compared to this compound, which shows activity in the micromolar (µM) range. This suggests that rapalogs are effective at much lower concentrations in vitro.
Preclinical In Vivo Studies
In vivo studies using animal models have demonstrated the anti-cancer effects of both this compound and known mTOR inhibitors.
This compound has been shown to modestly suppress tumor growth in nude mice with subcutaneous OVCAR-3 xenografts at doses of 25 and 50 mg/kg.[4][5] While tumor growth was retarded, the treatment was highly effective in inhibiting mTOR, p70S6K, and 4EBP1 in the excised tumors.[4][5]
Rapalogs have a more extensive history of in vivo preclinical evaluation. For instance, everolimus has been shown to inhibit the growth of various human tumor xenograft models in nude mice.[6]
A direct comparative in vivo study between this compound and rapalogs has not been reported.
Clinical Studies
This compound has undergone a first-in-human Phase 1 clinical trial in patients with treatment-refractory solid tumors. The study provided preliminary evidence of anti-cancer activity and mTOR pathway modulation at a dose of 5 mg/kg.[11] Three out of four patients who completed the trial showed stable disease.[3]
Known mTOR inhibitors like everolimus and temsirolimus are approved for the treatment of various cancers, including renal cell carcinoma and certain types of breast cancer.[3][12] Their clinical efficacy and safety profiles are well-established through numerous clinical trials.
Experimental Protocols
The methodologies used to evaluate the anti-cancer effects of this compound and known mTOR inhibitors are generally similar, focusing on cell viability, pathway analysis, and in vivo tumor models.
In Vitro Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic and anti-proliferative effects of the compounds on cancer cell lines and to calculate IC50 values.
-
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the mTOR inhibitor (e.g., this compound, rapamycin) or vehicle control for a specified duration (e.g., 72 hours).
-
Viability/Proliferation Assessment: Cell viability or proliferation is measured using assays such as the Sulforhodamine B (SRB) assay, MTT assay, or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The percentage of cell viability relative to the vehicle control is plotted against the drug concentration to determine the IC50 value using non-linear regression analysis.[6]
-
References
- 1. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapalogs Potential as Practical Alternatives to Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaust.com [pharmaust.com]
- 4. This compound antitumor activity is mediated through inhibition of major cell cycle and tumor growth signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound antitumor activity is mediated through inhibition of major cell cycle and tumor growth signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound: a brain-penetrant mTOR inhibitor - Rapamycin Longevity News [rapamycin.news]
- 9. This compound considerably enhances the therapeutic potentials of PEGylated liposomal doxorubicin and gemcitabine in ovarian cancer: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. labpublications.s3.ap-southeast-2.amazonaws.com [labpublications.s3.ap-southeast-2.amazonaws.com]
- 12. breastcancer.org [breastcancer.org]
Monepantel in Canine Lymphoma: A Comparative Analysis of Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of monepantel's performance against standard and emerging therapies for canine lymphoma. The following sections detail experimental data, protocols, and the underlying signaling pathways.
Executive Summary
This compound (MPL), an amino-acetonitrile derivative originally developed as an anthelmintic, has demonstrated promising anti-cancer activity in preclinical and clinical studies for canine B-cell lymphoma. Administered orally, this compound offers a favorable safety profile and a novel mechanism of action centered on the inhibition of the mTOR signaling pathway. This guide compares the efficacy and safety of this compound with the current standard of care, CHOP chemotherapy, and other novel targeted therapies, Tanovea® (rabacfosadine) and Laverdia™-CA1 (verdinexor).
Comparative Efficacy and Safety
The therapeutic potential of this compound is best understood in the context of existing treatment options. The following tables summarize the quantitative data from clinical trials of this compound and its key comparators.
| Treatment Regimen | Efficacy Metric | Reported Value | Citation |
| This compound (MPL) | Overall Clinical Benefit (CR+PR+SD) | 35% (14 out of 40 dogs) | [1] |
| Median Time to Progression (TTP) | 28 days | [1] | |
| Stable Disease (SD) | Achieved in 13 of 16 dogs with optimal blood levels | [2] | |
| Partial Response (PR) | One dog achieved 60% regression | [2] | |
| CHOP-based Protocols | Remission Rate (B-cell lymphoma) | >80% | [3] |
| Median Remission Duration | 8 months or longer | [3] | |
| Overall Response Rate (ORR) | 85.7% | [4] | |
| Median Survival Time (MST) | 264 days | [4] | |
| Tanovea® (rabacfosadine) | Overall Response Rate (ORR) - Relapsed Lymphoma | 46% (CR: 20%, PR: 26%) | [1] |
| Median Progression-Free Interval (PFI) - Responders | CR: 118 days, PR: 63 days | [1] | |
| Overall Response Rate (ORR) - Naïve Lymphoma (alternating with doxorubicin) | 93% (CR: 79%, PR: 14%) | [5] | |
| Median Progression-Free Survival (PFS) - Naïve Lymphoma (alternating with doxorubicin) | 199 days | [5] | |
| Laverdia™-CA1 (verdinexor) | Average Response Time (CR+PR) | 29.5 days (range: 7-244 days) | [6] |
| Average Response Time (First Treatment) | 36.5 days | [6] |
Table 1: Comparative Efficacy of Canine Lymphoma Therapies
| Treatment Regimen | Common Adverse Events | Citation |
| This compound (MPL) | Well-tolerated; mild and occasional lack of appetite reported. No treatment-related deaths or severe adverse reactions. | [1][7] |
| CHOP-based Protocols | Gastrointestinal upset (vomiting, diarrhea, anorexia), myelosuppression (neutropenia). | [8] |
| Tanovea® (rabacfosadine) | Diarrhea, decreased appetite, vomiting, lethargy, neutropenia, dermatologic changes. Rare but serious pulmonary fibrosis has been reported. | [9][10] |
| Laverdia™-CA1 (verdinexor) | Anorexia, weight loss, vomiting, diarrhea, lethargy, elevated liver enzymes, thrombocytopenia. | [11] |
Table 2: Comparative Safety Profiles of Canine Lymphoma Therapies
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are summaries of the experimental protocols for the key clinical trials cited.
This compound Phase 2 Clinical Trial Protocol
-
Study Design: Open-label, single-arm, dose-finding Phase 2 study.[1]
-
Inclusion Criteria: Dogs with a diagnosis of B-cell lymphoma, treatment-naïve (no prior chemotherapy, including corticosteroids).[2][12]
-
Exclusion Criteria: Prior treatment for lymphoma, corticosteroid use in the preceding 8 weeks, significant concurrent medical problems.[13]
-
Treatment Protocol: Daily oral administration of this compound tablets for 28 days. A loading dose of 100 mg/kg body weight was followed by a maintenance dose of 25 mg/kg.[1]
-
Response Evaluation: Assessed over 28 days using the Veterinary Cooperative Oncology Group (VCOG) Response Evaluation Criteria for Peripheral Nodal Lymphoma in Dogs.[1][14]
CHOP-based Chemotherapy Protocol (Example: Madison Wisconsin Protocol)
-
Study Design: Multi-agent chemotherapy protocol administered over 19 or 25 weeks.[3][15]
-
Treatment Protocol: Involves a combination of cyclophosphamide, doxorubicin (B1662922) (hydroxydaunorubicin), vincristine (B1662923) (Oncovin), and prednisone.[3][16] The drugs are administered on a cyclical schedule.
-
Response Evaluation: Typically assessed at regular intervals through physical examination, lymph node measurement, and imaging as needed, based on VCOG criteria.[14]
Tanovea® (rabacfosadine) Clinical Trial Protocol
-
Study Design: Single-arm, open-label, multi-institutional prospective trial for relapsed lymphoma.[1]
-
Inclusion Criteria: Dogs with a confirmed diagnosis of multicentric lymphoma that have relapsed after at least one prior chemotherapy regimen.[1]
-
Treatment Protocol: Rabacfosadine administered as an intravenous infusion at a dose of 1.0 mg/kg every 21 days for up to five treatments.[1]
-
Response Evaluation: Assessed using VCOG-CTCAE (Veterinary Cooperative Oncology Group - Common Terminology Criteria for Adverse Events) and response criteria.[1]
Laverdia™-CA1 (verdinexor) Field Study Protocol
-
Study Design: Randomized, placebo-controlled, double-masked pivotal field study.[17][18]
-
Inclusion Criteria: Dogs with naïve or first-relapse lymphoma (Stages II, III, and IV).[10]
-
Treatment Protocol: Oral administration of verdinexor (B611663) tablets or placebo twice weekly with at least 72 hours between doses for 8 weeks.[10]
-
Response Evaluation: The primary endpoint is the time to progression of lymphoma, evaluated through lymph node measurements.[10][11]
Mechanism of Action and Signaling Pathways
This compound's anti-cancer effect is primarily attributed to its inhibition of the mTOR (mammalian target of rapamycin) signaling pathway, a critical regulator of cell growth, proliferation, and survival.[19][20]
Caption: this compound inhibits the mTORC1 signaling pathway.
Studies have shown that this compound suppresses the phosphorylation of mTOR and its downstream effectors, p70S6K and 4E-BP1.[2][11] This disruption leads to the inhibition of protein synthesis and cell cycle progression, ultimately inducing autophagy in cancer cells.[11][21] Furthermore, this compound treatment has been observed to cause the downregulation of Insulin-like Growth Factor 1 Receptor (IGF-1R) and the proto-oncogene c-MYC, suggesting a broader impact on tumor growth signaling pathways.[13][22]
Experimental Workflow and Logical Relationships
The development and validation of a new therapeutic agent like this compound follows a structured workflow from preclinical assessment to clinical trials.
Caption: Clinical development workflow for this compound.
The logical relationship for evaluating this compound's therapeutic potential involves a direct comparison with established and novel treatments.
Caption: Comparative analysis of lymphoma treatments.
Conclusion
This compound presents a novel, orally administered therapeutic option for canine B-cell lymphoma with a distinct mechanism of action and a favorable safety profile. While its efficacy as a monotherapy in terms of inducing complete remission does not yet match that of multi-agent chemotherapy protocols like CHOP, its ability to achieve stable disease with minimal side effects is a significant advantage.[1][2] This makes it a potentially valuable agent for maintenance therapy, for dogs that are not candidates for aggressive chemotherapy, or in combination with other anti-cancer drugs. Further investigation in Phase 3 trials will be crucial to fully delineate its role in the clinical management of canine lymphoma. The ongoing research into this compound underscores the importance of repurposing existing drugs and exploring novel therapeutic targets to improve outcomes for veterinary cancer patients.
References
- 1. Rabacfosadine (Tanovea) for the Treatment of Relapsed Multicentric Canine Lymphoma - VCS 2021 - VIN [vin.com]
- 2. This compound antitumor activity is mediated through inhibition of major cell cycle and tumor growth signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thevetiverse.com [thevetiverse.com]
- 4. researchgate.net [researchgate.net]
- 5. petcancercenter.org [petcancercenter.org]
- 6. dogcancer.com [dogcancer.com]
- 7. dogcancer.com [dogcancer.com]
- 8. monsoon.com.au [monsoon.com.au]
- 9. (PDF) Response evaluation criteria for peripheral nodal lymphoma in dogs (v1.0)--a Veterinary Cooperative Oncology Group (VCOG) consensus document. (2010) | David M. Vail | 257 Citations [scispace.com]
- 10. Studypages - Clinical Trial for Canine Lymphoma Evaluating a Novel Therapy in a Placebo-Controlled Study [studypages.com]
- 11. This compound induces autophagy in human ovarian cancer cells through disruption of the mTOR/p70S6K signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaust.com [pharmaust.com]
- 13. This compound antitumor activity is mediated through inhibition of major cell cycle and tumor growth signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Response evaluation criteria for peripheral nodal lymphoma in dogs (v1.0)--a Veterinary Cooperative Oncology Group (VCOG) consensus document - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Canine Lymphoma Chemotherapy - Madison Wisconsin Protocol - Canine Lymphoma [caninelymphoma.com]
- 16. Your Dog's CHOP Protocol: Be Confident And Know What To Expect â ImpriMed [imprimedicine.com]
- 17. dvm360.com [dvm360.com]
- 18. Anivive Announces Completion of LAVERDIA®-CA1 Pivotal Field Study for Canine Lymphoma [prnewswire.com]
- 19. [PDF] Response evaluation criteria for peripheral nodal lymphoma in dogs (v1.0)--a Veterinary Cooperative Oncology Group (VCOG) consensus document. | Semantic Scholar [semanticscholar.org]
- 20. experts.illinois.edu [experts.illinois.edu]
- 21. This compound induces autophagy in human ovarian cancer cells through disruption of the mTOR/p70S6K signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. e-century.us [e-century.us]
Combination of Monepantel and Doxorubicin Shows Enhanced Efficacy in Ovarian Cancer Models
The combination of the anthelmintic drug monepantel (MPL) with the chemotherapy agent doxorubicin (B1662922) demonstrates a synergistic effect in reducing the viability of ovarian cancer cells and inhibiting tumor growth in preclinical models. This enhanced efficacy is primarily attributed to the dual targeting of critical cancer signaling pathways, with this compound inhibiting the mTOR pathway and doxorubicin inducing DNA damage.
A significant challenge in ovarian cancer treatment is the development of resistance to standard chemotherapies like doxorubicin.[1][2] Research into combination therapies has identified this compound as a promising agent to enhance the therapeutic potential of doxorubicin.[1][2] Studies show that combining MPL with doxorubicin leads to a more pronounced anti-tumor effect than either drug used alone.[1][3]
In Vitro Efficacy
In laboratory studies using human ovarian cancer cell lines (A2780, CAOV-3, and OVCAR-3), the combination of this compound and doxorubicin resulted in a significant synergistic reduction in cell viability.[1][4] this compound alone exhibited potent activity against these cancer cells with an estimated IC50 range of 7-10.5 µM, while having a minimal effect on normal human ovarian surface epithelial cells.[1]
Quantitative Data: Cell Viability and Colony Formation
| Cell Line | Treatment | Outcome | Reference |
| A2780 & OVCAR-3 | MPL + Doxorubicin | Significantly reduced number of colonies formed compared to single-agent treatment.[1] | [1] |
| A2780 | MPL + Doxorubicin | 35 ± 4% decrease in the number of colonies recovering from doxorubicin.[1] | [1] |
| OVCAR-3 | MPL + Doxorubicin | 75.67 ± 3% decrease in the number of colonies recovering from doxorubicin.[1][5] | [1][5] |
In Vivo Efficacy
The enhanced anti-tumor effect of the combination therapy was also observed in animal models. In nude mice with ovarian cancer xenografts, the combination of this compound and pegylated liposomal doxorubicin (PLD) resulted in tumor regression.[1][3] The synergy of the combination was confirmed by the fractional tumor volume method, which showed a significantly greater reduction in tumor size than expected from the additive effects of the individual drugs.[1][4]
Quantitative Data: In Vivo Tumor Growth Inhibition
| Treatment Group | Dose | Tumor Growth Outcome | Synergy (Expected FTV / Observed FTV) | Reference |
| MPL/PLD (low dose) | MPL: 25 mg/kg, PLD: 2 mg/kg | Tumor regression | 1.63 | [1][4] |
| MPL/PLD (high dose) | MPL: 50 mg/kg, PLD: 5 mg/kg | Tumor regression | 2.97 | [1][4] |
Mechanisms of Action
The synergistic effect of the this compound and doxorubicin combination stems from their distinct but complementary mechanisms of action.
This compound: This novel aminoacetonitrile (B1212223) derivative primarily targets the mTOR (mammalian target of rapamycin) signaling pathway.[6][7][8] By inhibiting mTOR, this compound disrupts downstream signaling through p70s6K and 4E-BP1, which are crucial for protein synthesis, cell growth, and proliferation.[1][2] This inhibition leads to cell cycle arrest and the induction of autophagy.[6][9][10] this compound has also been shown to down-regulate IGF-1R and c-MYC, further contributing to its anti-tumor activity.[7][8]
Doxorubicin: As a well-established anthracycline chemotherapy drug, doxorubicin exerts its cytotoxic effects through multiple mechanisms.[][12] Its primary mode of action is the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme essential for DNA replication and repair.[13][14] This leads to DNA double-strand breaks and the activation of the DNA damage response (DDR) pathway, ultimately triggering apoptosis.[15][16][17] Doxorubicin can also generate reactive oxygen species, causing further damage to cellular components.[12]
The combination of this compound and doxorubicin results in a potent, multi-pronged attack on ovarian cancer cells. While doxorubicin directly damages DNA, this compound inhibits the mTOR pathway, a key survival pathway that can be activated in response to chemotherapy-induced stress. This dual approach appears to prevent the development of resistance and leads to a more effective tumor cell kill.[1]
Caption: Combined signaling pathway of this compound and Doxorubicin.
Experimental Protocols
Cell Culture and Viability Assay
Ovarian cancer cell lines (A2780, CAOV-3, OVCAR-3) and non-malignant human ovarian surface epithelial cells (HOSE) were maintained in RPMI-1640 medium supplemented with L-glutamine, sodium bicarbonate, and fetal bovine serum.[1] For cell viability assays, cells were treated with varying concentrations of this compound, doxorubicin, or their combination for 3 days. Cell viability was assessed using the Sulforhodamine B (SRB) assay.[1]
Colony Formation Assay
A2780 and OVCAR-3 cells were seeded at a low density and treated with this compound, doxorubicin, or the combination.[1] After 15 days of incubation, the cells were stained with crystal violet, and colonies containing 50 or more cells were counted.[1][5] The results were expressed as a percentage of the control colony formation.[1]
In Vivo Xenograft Model
Female nude mice were subcutaneously injected with OVCAR-3 cells.[1][8] When tumors reached a volume of 80-100 mm³, the mice were randomized into treatment groups.[1] this compound was administered intraperitoneally three times a week, while pegylated liposomal doxorubicin was given weekly for three doses.[1] Tumor volumes were measured regularly using calipers.[1][8] At the end of the treatment period, tumors were excised for further analysis.[1]
Western Blot Analysis
The expression of proteins involved in the mTOR signaling pathway (p-mTOR, p70s6K, 4E-BP1) was evaluated in cell lysates and tumor tissues by Western blot analysis.[1][3] This technique was used to confirm the molecular mechanism of action of the drug combination.[1]
Caption: Experimental workflow for evaluating the combination therapy.
References
- 1. This compound considerably enhances the therapeutic potentials of PEGylated liposomal doxorubicin and gemcitabine in ovarian cancer: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound considerably enhances the therapeutic potentials of PEGylated liposomal doxorubicin and gemcitabine in ovarian cancer: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound considerably enhances the therapeutic potentials of PEGylated liposomal doxorubicin and gemcitabine in ovarian cancer: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces autophagy in human ovarian cancer cells through disruption of the mTOR/p70S6K signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound antitumor activity is mediated through inhibition of major cell cycle and tumor growth signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound antitumor activity is mediated through inhibition of major cell cycle and tumor growth signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. researchgate.net [researchgate.net]
- 12. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancerresearchuk.org [cancerresearchuk.org]
- 14. Doxorubicin - Wikipedia [en.wikipedia.org]
- 15. AMH protects the ovary from doxorubicin by regulating cell fate and the response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Monepantel: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of Monepantel.
This compound is an anthelmintic compound belonging to the amino-acetonitrile derivative (AAD) class.[1] While it has been shown to have low acute oral and dermal toxicity in rats and is not considered to be persistent in soil, proper disposal procedures are necessary to minimize environmental exposure and ensure regulatory compliance.[2][3]
Core Disposal Procedures
The primary methods for the disposal of this compound and its associated waste involve licensed chemical destruction facilities and controlled incineration. It is crucial to adhere to local, state, and federal regulations governing pharmaceutical and chemical waste.
1. Unused or Expired this compound (Pure Substance):
-
Collection: Unused or expired this compound should be collected in a suitable, clearly labeled, and sealed container.[4]
-
Disposal Vendor: The collected material must be disposed of through a licensed chemical destruction plant or a hazardous material disposal company.[4][5]
-
Incineration: Controlled incineration with flue gas scrubbing is a recommended method of destruction.[4]
-
Prohibition of Sewer Disposal: Under no circumstances should this compound be discharged into sewer systems or drains.[4][6] This aligns with the U.S. Environmental Protection Agency's (EPA) regulations under the Resource Conservation and Recovery Act (RCRA), specifically Subpart P, which prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[7][8]
2. Contaminated Materials and Spills:
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
-
Safety First: Ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, and eye protection.[4][9] Avoid creating dust from the spilled material.[4][5]
-
Containment: For liquid spills, use a non-combustible, absorbent material such as sand, earth, vermiculite, or diatomaceous earth to contain the spillage.[6]
-
Collection: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[4][6]
-
Disposal: The collected contaminated material should be promptly disposed of through a licensed waste disposal contractor, in accordance with local regulations.[4][6]
3. Packaging Disposal:
Proper handling of empty this compound containers is also essential.
-
Triple Rinsing: Containers can be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning.[4]
-
Landfill: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[4]
-
Incineration: Combustible packaging materials may be disposed of through controlled incineration.[4]
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by several regulatory bodies in the United States, including the EPA and the Drug Enforcement Administration (DEA).[7][10] States may have additional, more stringent regulations.[10] It is the responsibility of the waste generator to ensure compliance with all applicable laws.
Experimental Protocols
While specific experimental protocols for this compound disposal are not detailed in the provided search results, the general procedure for handling chemical waste in a laboratory setting should be followed. This includes maintaining a designated waste accumulation area, proper labeling of waste containers, and regular disposal through a certified vendor.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
Quantitative Data Summary
The available safety data sheets and environmental assessments did not provide extensive quantitative data directly applicable to disposal procedures, such as specific concentration limits for disposal routes. However, some physical and toxicological properties of this compound are relevant for understanding its environmental fate.
| Property | Value | Reference |
| Water Solubility | 0.08 mg/L | [2][11] |
| Log Octanol/Water Partition Coefficient (Kow) | 4.2 – 4.7 | [2][11] |
| Vapor Pressure | 2.8 x 10-9 Pa (at 25°C) | [2][11] |
| Acute Oral Toxicity (Rats, LD50) | >2000 mg/kg body weight | [3] |
| Acute Dermal Toxicity (Rats, LD50) | >2000 mg/kg body weight | [3] |
| Soil Degradation Half-Life (DT50) | 38 - 146 days | [2] |
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. fda.gov [fda.gov]
- 3. This compound: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 4. targetmol.com [targetmol.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. assets.elanco.com [assets.elanco.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. michigan.gov [michigan.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. sdmedwaste.com [sdmedwaste.com]
- 11. fda.gov [fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
